IRAK4-IN-29
Description
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-methoxy-3-[2-(2-methoxyethoxy)ethoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile |
InChI |
InChI=1S/C22H21N3O4/c1-26-5-6-28-7-8-29-21-11-18-16(10-20(21)27-2)22-17(13-24-18)15-4-3-14(12-23)9-19(15)25-22/h3-4,9-11,13,25H,5-8H2,1-2H3 |
InChI Key |
UWLYVPPIZPRYQY-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-05388169; PF 05388169; PF05388169; |
Origin of Product |
United States |
Foundational & Exploratory
IRAK4-IN-29: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRAK4-IN-29 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting the kinase activity of IRAK4, this compound effectively blocks the downstream inflammatory cascade, demonstrating potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, and outlines key experimental protocols for its characterization. While specific quantitative data for this compound is not publicly available, this guide leverages information on analogous IRAK4 inhibitors to provide a framework for its evaluation.
Introduction to IRAK4 Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a central mediator downstream of TLRs and IL-1Rs. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which are key drivers of inflammation. Given its central role, IRAK4 is a prime therapeutic target for inflammatory diseases.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates, thereby attenuating the inflammatory signaling cascade.
Key features of this compound's mechanism of action include:
-
Potent IRAK4 Inhibition: this compound exhibits low nanomolar activity against IRAK4.[1][2]
-
High Selectivity: The inhibitor is described as having good selectivity for IRAK4 over other kinases, which is a crucial attribute for minimizing off-target effects.[1][2]
-
Blockade of TLR-Mediated Signaling: By inhibiting IRAK4, this compound effectively blocks signal transduction originating from TLRs.[1][2][3]
-
Inhibition of Pro-inflammatory Cytokine Production: The compound has been shown to cause a significant reduction in the production of inflammatory cytokines induced by TLR agonists such as lipopolysaccharide (LPS) and R848.[1]
-
In Vivo Efficacy: In preclinical models, this compound has been demonstrated to inhibit LPS-induced TNF-α production, mimicking the phenotype observed in IRAK4-deficient mice.[1]
Signaling Pathway Inhibition
The following diagram illustrates the IRAK4 signaling pathway and the point of intervention for this compound.
Quantitative Data
While specific IC50 and Ki values for this compound are not publicly available, the compound is characterized by "low nanomolar activity".[1][2] For context, other potent and selective IRAK4 inhibitors have reported IC50 values in the single-digit nanomolar range in biochemical assays and double to triple-digit nanomolar IC50 values in cellular assays.
Table 1: Representative Data for a Potent IRAK4 Inhibitor (for reference)
| Assay Type | Readout | Typical Potency (IC50) |
| Biochemical Kinase Assay | IRAK4 Enzyme Inhibition | 1 - 10 nM |
| Cellular Assay (PBMCs) | TNF-α Inhibition (LPS) | 50 - 500 nM |
| Cellular Assay (PBMCs) | IL-6 Inhibition (R848) | 50 - 500 nM |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of IRAK4 inhibitors like this compound.
IRAK4 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Workflow Diagram:
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a microplate.
-
Add the IRAK4 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Cytokine Inhibition in Human PBMCs
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant setting.
Workflow Diagram:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
TLR agonist: Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.
-
Plate the PBMCs in a 96-well plate at a desired density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
In Vivo Model of LPS-Induced TNF-α Production
This model assesses the efficacy of this compound in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Lipopolysaccharide (LPS)
-
Vehicle control
-
Tools for blood collection
Procedure:
-
Administer this compound or vehicle control to mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS.
-
At the time of peak cytokine response (typically 1-2 hours post-LPS challenge), collect blood samples.
-
Prepare plasma or serum from the blood samples.
-
Measure the levels of TNF-α in the plasma or serum using an ELISA kit.
-
Compare the TNF-α levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 that effectively blocks TLR-mediated inflammatory signaling. Its ability to reduce pro-inflammatory cytokine production both in vitro and in vivo highlights its potential as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel IRAK4 inhibitors. Further studies to elucidate its precise potency, complete selectivity profile, and pharmacokinetic/pharmacodynamic properties are warranted to fully understand its therapeutic potential.
References
The Discovery and Synthesis of IRAK4 Inhibitors: A Technical Overview
Despite significant interest in IRAK4-IN-29 as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a comprehensive review of publicly available scientific literature and patent databases does not yield a primary research publication detailing its discovery, chemical structure, and synthesis. The information is predominantly available through chemical vendors, which limits the scope of a detailed technical guide on this specific molecule. Therefore, this document will provide an in-depth overview of the discovery and synthesis of IRAK4 inhibitors by focusing on the broader principles and utilizing a representative, well-characterized example from the public domain to fulfill the core requirements of a technical guide for researchers, scientists, and drug development professionals.
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a central signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key players in recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals. Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target for drug discovery.
The IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand (e.g., a PAMP or a cytokine) to its corresponding TLR or IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates other IRAK family members, such as IRAK1. This phosphorylation event triggers a downstream signaling cascade involving TRAF6, TAK1, and the IKK complex, ultimately leading to the activation of NF-κB and the transcription of inflammatory genes.
The Role of IRAK4 Inhibition in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "IRAK4-IN-29" is not a widely recognized designation in published scientific literature. This guide focuses on the well-established role of representative small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the modulation of innate immune signaling pathways. The principles, experimental protocols, and data presented are synthesized from publicly available research on characterized IRAK4 inhibitors.
Introduction: IRAK4, a Master Regulator of Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune system.[1][2] It is an essential component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[3]
Upon activation of these receptors, IRAK4 is recruited to a supramolecular signaling complex known as the Myddosome, which also comprises the adaptor protein MyD88 and other IRAK family members.[3] IRAK4's role is twofold: it acts as a scaffold for the assembly of the Myddosome and, through its kinase activity, initiates a phosphorylation cascade. This cascade leads to the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Interferon Regulatory Factor 5 (IRF5). The culmination of this signaling is the robust production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, which are vital for orchestrating an immune response.[3][4]
Given its pivotal role, the dysregulation of IRAK4 activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[4] Consequently, IRAK4 has emerged as a prime therapeutic target for the development of novel anti-inflammatory agents.[4] Small molecule inhibitors targeting IRAK4 aim to dampen these excessive inflammatory responses.[3]
Mechanism of Action of a Representative IRAK4 Inhibitor
Small molecule inhibitors of IRAK4 are typically designed to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[4] By competitively inhibiting the kinase activity of IRAK4, these compounds effectively block the transduction of the inflammatory signal. This leads to a significant reduction in the production of key pro-inflammatory cytokines.[3]
Some advanced IRAK4-targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), go a step further by inducing the degradation of the IRAK4 protein itself. This not only ablates the kinase function but also the scaffolding role of IRAK4, potentially leading to a more profound and durable inhibition of the signaling pathway.[5]
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for a representative inhibitor.
Quantitative Data for Representative IRAK4 Inhibitors
The potency of IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based assays. For degraders like PROTACs, the half-maximal degradation concentration (DC50) is a key metric. The table below summarizes publicly available data for well-characterized IRAK4 inhibitors.
| Compound Name | Modality | Assay Type | Target/Cell Line | Potency | Reference |
| PF-06650833 | Kinase Inhibitor | Enzymatic | Recombinant IRAK4 | IC50: 11.2 nM | [6] |
| KT-474 | PROTAC Degrader | Cell-based Degradation | THP-1 cells | DC50: 0.88 nM | [5] |
| BAY1834845 (Zabedosertib) | Kinase Inhibitor | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of IRAK4 inhibitors. Below are representative protocols for key experiments.
In Vitro IRAK4 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on IRAK4's enzymatic activity.
Objective: To determine the IC50 value of a test compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide substrate (e.g., a peptide derived from IRAK1)
-
Test compound series (e.g., 10-point, 3-fold serial dilution)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and peptide substrate solution to the wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Human Whole Blood (HWB) Assay for Cytokine Inhibition
This ex vivo assay measures the ability of a compound to inhibit TLR-induced cytokine production in a physiologically relevant matrix.
Objective: To determine the EC50 of a test compound for the inhibition of cytokine release (e.g., IL-6) in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors (heparinized)
-
Test compound series
-
TLR ligand (e.g., R848 for TLR7/8 or LPS for TLR4)
-
RPMI 1640 medium
-
96-well plates
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
Methodology:
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Add fresh human whole blood to each well.
-
Incubate for 1 hour at 37°C to allow for compound distribution.
-
Add the TLR ligand to stimulate cytokine production.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of the cytokine in the plasma using a validated ELISA kit.
-
Calculate the percent inhibition of cytokine production for each compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
Conclusion and Therapeutic Outlook
The inhibition of IRAK4 represents a promising therapeutic strategy for a wide array of inflammatory and autoimmune diseases. By targeting a master regulator of innate immunity, IRAK4 inhibitors can potently suppress the production of multiple pro-inflammatory cytokines that drive disease pathology. The development of both traditional small molecule kinase inhibitors and novel modalities like PROTACs provides a versatile toolkit for modulating this critical pathway.
The data from preclinical models and early clinical trials with compounds such as PF-06650833 are encouraging, demonstrating that the inhibition of IRAK4's kinase activity can translate to anti-inflammatory effects in humans. As our understanding of the nuanced roles of IRAK4's kinase and scaffolding functions continues to evolve, so too will the strategies for optimally targeting this kinase for therapeutic benefit. Continued research and development in this area hold the potential to deliver new and effective treatments for patients with debilitating immune-mediated conditions.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Guide: IRAK4 Inhibition in the Toll-Like Receptor (TLR) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific molecule designated "IRAK4-IN-29" could not be located. This technical guide will therefore focus on the core mechanism of IRAK4 inhibition within the TLR signaling pathway, using the well-characterized and clinically evaluated inhibitor, Zimlovisertib (PF-06650833) , as a representative example to illustrate the principles, data, and experimental methodologies involved.
The Toll-Like Receptor (TLR) Signaling Pathway and the Central Role of IRAK4
The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways are fundamental components of the innate immune system. These pathways are responsible for recognizing pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating a rapid inflammatory response.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as the master regulator immediately downstream of these receptors. Upon ligand binding to a TLR (e.g., lipopolysaccharide [LPS] binding to TLR4), the receptor recruits the adaptor protein MyD88. MyD88, in turn, recruits IRAK4 through interactions between their respective death domains, forming a signaling complex known as the Myddosome.
Within the Myddosome, IRAK4 becomes activated, autophosphorylates, and then phosphorylates IRAK1. This phosphorylation event is the crucial initiating step that triggers the downstream signaling cascade. Phosphorylated IRAK1 recruits TRAF6, an E3 ubiquitin ligase, leading to the activation of TAK1. TAK1 activation ultimately results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.
Given its position as the primary kinase in this cascade, inhibiting the kinase activity of IRAK4 is a highly attractive therapeutic strategy for mitigating the excessive inflammation characteristic of many autoimmune diseases and inflammatory disorders. Small molecule inhibitors like Zimlovisertib (PF-06650833) bind to the ATP-binding site of IRAK4, preventing the phosphorylation of its substrates and effectively halting the entire downstream inflammatory cascade.
Quantitative Activity of a Representative IRAK4 Inhibitor
The potency of an IRAK4 inhibitor is determined through a series of biochemical and cellular assays. Zimlovisertib (PF-06650833) is a highly potent and selective inhibitor of IRAK4.[1] Its activity has been quantified in various contexts, as summarized below.
Table 1: Biochemical and Cellular Potency of Zimlovisertib (PF-06650833)
| Assay Type | System | Parameter | Value (IC₅₀) | Reference(s) |
| Biochemical | Recombinant IRAK4 Enzyme | Kinase Inhibition | 0.2 nM | [1][2][3][4] |
| Cellular | Human PBMCs (R848-stimulated) | TNF-α Release | 2.4 nM | [2][5] |
| Cellular | Human Whole Blood (R848-stimulated) | TNF-α Release | 8.8 nM | [5] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile of Zimlovisertib (PF-06650833)
| Kinase Target | % Inhibition at 200 nM | Selectivity vs. IRAK4 | Reference(s) |
| IRAK4 | ~100% | - | [2][3] |
| IRAK1 | >70% | ~7,000-fold less potent | [3][5] |
| MNK2 | >70% | High | [3] |
| LRRK2 | >70% | High | [3] |
| Clk4 | >70% | High | [3] |
| CK1γ1 | >70% | High | [3] |
| Panel of 268 kinases | Generally low inhibition | High | [3] |
Selectivity is crucial for a therapeutic candidate to minimize off-target effects and potential toxicity.
Key Experimental Protocols
Characterizing an IRAK4 inhibitor requires robust and reproducible assays. The following sections detail generalized protocols for key in vitro experiments.
In Vitro IRAK4 Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant IRAK4. The ADP-Glo™ Kinase Assay is a common format.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. IRAK4 phosphorylates a substrate using ATP, generating ADP. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by a luciferase to produce a light signal that is proportional to IRAK4 activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test Inhibitor (e.g., PF-06650833) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor solutions to the appropriate wells of the 384-well plate. For positive (100% activity) and negative (background) controls, add 5 µL of assay buffer with the equivalent DMSO concentration.
-
Enzyme Addition: Prepare a 2X IRAK4 enzyme solution in Kinase Assay Buffer. Add 5 µL of this solution to the inhibitor and positive control wells. Add 5 µL of buffer without enzyme to the negative control wells.
-
Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. Add 10 µL of this solution to all wells to start the reaction (final volume = 20 µL).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background signal (negative control) from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.[6]
Cell-Based Cytokine Release Assay
This protocol measures the ability of an inhibitor to block the production of inflammatory cytokines in immune cells stimulated with a TLR agonist. The human monocytic cell line THP-1 is commonly used.
Principle: Differentiated THP-1 cells, which resemble macrophages, are stimulated with a TLR agonist like LPS (for TLR4) or R848 (for TLR7/8). This activates the IRAK4 pathway, leading to the synthesis and secretion of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then measured, typically by ELISA.
Materials:
-
THP-1 monocytic cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
TLR Agonist (e.g., LPS from E. coli)
-
Test Inhibitor (e.g., PF-06650833)
-
96-well cell culture plates
-
TNF-α or IL-6 ELISA Kit
-
ELISA plate reader
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours. The cells will become adherent.
-
After incubation, gently wash the cells with fresh, serum-free media to remove PMA and non-adherent cells.
-
-
Inhibitor Treatment: Add 100 µL of fresh media containing serial dilutions of the test inhibitor to the differentiated cells. Incubate for 1-2 hours at 37°C.
-
TLR Stimulation: Add the TLR agonist (e.g., LPS at a final concentration of 100 ng/mL) to the wells.[7] For control wells, add media only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion.[8]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the adherent cells.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the stimulated control (LPS only). Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
Experimental Workflow for IRAK4 Inhibitor Characterization
The discovery and development of a kinase inhibitor follows a logical, multi-stage workflow designed to assess potency, selectivity, cellular activity, and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of IRAK4 Inhibition in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the context of autoimmune diseases. We delve into the preclinical efficacy of specific IRAK4 inhibitors and degraders, providing a comprehensive overview of their effects in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved.
The IRAK4 Signaling Pathway in Autoimmunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune system. It plays a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are implicated in the pathogenesis of numerous autoimmune diseases. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, such as IRAK1, initiating a signaling cascade that involves TRAF6 and ultimately leads to the activation of transcription factors like NF-κB and AP-1, as well as MAP kinases (MAPKs). This cascade results in the production of pro-inflammatory cytokines and chemokines that drive the inflammatory processes characteristic of autoimmune disorders.[1]
The following diagram illustrates the canonical IRAK4 signaling pathway:
Therapeutic Strategies: IRAK4 Inhibition vs. Degradation
Two primary therapeutic strategies have emerged to target IRAK4: small molecule inhibitors that block its kinase activity and targeted protein degraders that eliminate the entire protein. IRAK4 possesses both a kinase function and a scaffolding function, the latter being crucial for the assembly of the Myddosome complex. While kinase inhibitors can block the catalytic activity of IRAK4, they may not fully abrogate signaling due to the remaining scaffold function. In contrast, IRAK4 degraders, such as heterobifunctional molecules (e.g., PROTACs), are designed to induce the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This dual-action mechanism suggests that degraders may offer a more profound and sustained inhibition of the TLR/IL-1R signaling pathway.
The following diagram illustrates the dual functionality of IRAK4 and the distinct mechanisms of inhibitors and degraders.
Preclinical Efficacy of IRAK4-Targeted Therapeutics in Autoimmune Disease Models
A growing body of preclinical evidence supports the efficacy of targeting IRAK4 in various models of autoimmune disease. The following tables summarize the quantitative data for several IRAK4 inhibitors and degraders.
IRAK4 Kinase Inhibitors
| Compound | Disease Model | Animal Species | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |
| PF-06650833 | Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg, twice daily (oral) | Significant reduction in paw volume. | [2] |
| Pristane-Induced Lupus | Mouse (BALB/c) | Chow dosing (weeks 8-20 post-pristane) | Reduced circulating anti-dsDNA, anti-SSA, and anti-RNP autoantibodies. | [2] | |
| MRL/lpr Lupus Model | Mouse | Not specified | Reduced circulating autoantibody levels. | [2] | |
| BMS-986126 | MRL/lpr Lupus Model | Mouse | 0.3, 1, 3, 10 mg/kg/day (oral) | Dose-dependent reduction in proteinuria and skin histopathology. Combination with prednisolone (B192156) showed enhanced efficacy. | [1] |
| NZB/NZW Lupus Model | Mouse | 0.3, 1, 3, 10 mg/kg/day (oral, for 25 weeks) | Dose-dependent reduction in proteinuria, anti-dsDNA antibodies, and plasma IL-12 p40. | [1] | |
| AS2444697 | 5/6 Nephrectomy (Chronic Kidney Disease) | Rat | 0.3-3 mg/kg, twice daily (oral, for 6 weeks) | Dose-dependent and significant reduction in urinary protein excretion, glomerulosclerosis, and interstitial fibrosis. |
IRAK4 Protein Degraders
| Compound | Disease Model | Animal Species | Dosing Regimen | Key Efficacy Endpoints & Results | Reference |
| KT-474 | Atopic Dermatitis & Hidradenitis Suppurativa | Human (Phase 1) | Daily oral dosing | Robust IRAK4 degradation in blood and skin lesions, associated with a reduction in inflammatory biomarkers and improvement in skin lesions and symptoms. | |
| GS-6791 | Collagen-Induced Arthritis (CIA) | Rat | 1, 5, or 30 mg/kg (oral, starting day 11) | Dose-dependent reduction of ankle swelling, comparable to dexamethasone. | [3] |
| Atopic Dermatitis Model | Mouse | Not specified | Significant disease reduction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols for the autoimmune disease models cited.
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: DBA/1 or Lewis rats are commonly used.
-
Induction: Animals are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 7 to 21 days later.
-
Treatment: Dosing with the test compound or vehicle is initiated upon the first signs of arthritis.
-
Assessment: Disease severity is monitored through clinical scoring of paw swelling and redness. At the end of the study, joints are collected for histopathological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for the analysis of cytokines and autoantibodies.
Murine Lupus Models (MRL/lpr and NZB/NZW)
These are spontaneous models of systemic lupus erythematosus (SLE).
-
Animals: MRL/lpr or NZB/NZW mice.
-
Treatment: Treatment with the test compound or vehicle is typically initiated at a pre-determined age when disease signs begin to appear and continues for a specified duration (e.g., 10-25 weeks).
-
Assessment: Disease progression is monitored by measuring proteinuria, and serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies. At necropsy, spleen and kidney weights are recorded, and kidneys are processed for histopathological evaluation of glomerulonephritis.
Pristane-Induced Lupus
This is an induced model of lupus.
-
Animals: BALB/c or C57BL/6 mice.
-
Induction: A single intraperitoneal injection of pristane (B154290) is administered.
-
Treatment: Treatment can be initiated either prophylactically or therapeutically.
-
Assessment: Similar to the spontaneous lupus models, endpoints include proteinuria, serum autoantibodies (anti-dsDNA, anti-RNP, anti-SSA), and kidney histopathology.
5/6 Nephrectomy Model
This is a model of chronic kidney disease.
-
Animals: Sprague-Dawley rats are often used.
-
Induction: The right kidney is surgically removed, and two-thirds of the left kidney is resected.
-
Treatment: Treatment with the test compound or vehicle is initiated after the surgery and continues for several weeks.
-
Assessment: Key endpoints include urinary protein excretion, plasma creatinine, blood urea (B33335) nitrogen (BUN), and histopathological analysis of the remaining kidney tissue for glomerulosclerosis and interstitial fibrosis.
Conclusion
The inhibition of IRAK4 presents a compelling therapeutic strategy for a range of autoimmune diseases. Preclinical studies with both small molecule kinase inhibitors and targeted protein degraders have demonstrated significant efficacy in well-established animal models of rheumatoid arthritis, lupus, and chronic kidney disease. Notably, the development of IRAK4 degraders offers a novel approach that may provide a more complete and sustained blockade of the pro-inflammatory signaling cascade by eliminating both the kinase and scaffolding functions of the protein. The data and protocols summarized in this guide provide a solid foundation for further research and development of IRAK4-targeted therapies for the treatment of autoimmune and inflammatory disorders.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nurixtx.com [nurixtx.com]
An In-depth Technical Guide to IRAK4 Inhibition in Cancer Research
A focus on the therapeutic potential and preclinical evaluation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in oncology.[1][2][3] As a serine/threonine kinase, IRAK4 is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] Dysregulation of these pathways can lead to chronic inflammation and promote cancer cell proliferation, survival, and resistance to therapy.[1][3] Consequently, inhibiting IRAK4 activity presents a promising strategy for treating various malignancies, including hematologic cancers and solid tumors.[1][2] This guide provides a comprehensive overview of the role of IRAK4 in cancer and the application of its inhibitors in research, with a focus on preclinical evaluation. Although specific public data for a compound designated "IRAK4-IN-29" is not available, this document will utilize data from well-characterized IRAK4 inhibitors, such as emavusertib (B3028269) (CA-4948), to illustrate the principles of targeting IRAK4 in cancer.
IRAK4 Signaling Pathway in Cancer
IRAK4 is a central node in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits and activates IRAK4.[5] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and AP-1.[1][6] In cancer, aberrant activation of this pathway can drive tumor growth and create an immunosuppressive tumor microenvironment.[7][8]
Quantitative Data for IRAK4 Inhibitors
The following tables summarize key quantitative data for representative IRAK4 inhibitors from preclinical and clinical studies. This data is essential for evaluating the potency and efficacy of these compounds.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Emavusertib (CA-4948) | Kinase Assay | IRAK4 | <10 | Flinn et al., 2022 (Implied) |
| PF-06650833 | Kinase Assay | IRAK4 | 0.8 | Winkler et al., 2021 |
| Unnamed Compound | Cell-based Assay | IRAK1 inhibition | 9 |[9] |
Table 2: Clinical Efficacy of Emavusertib (CA-4948) in Hematologic Malignancies
| Indication | Patient Cohort | Response Rate | Details | Reference |
|---|---|---|---|---|
| AML with FLT3 mutations | 7 evaluable patients | 29% CR | 1 morphologic-free leukemia state, 1 near-normalization of blast count | [1] |
| AML with spliceosome mutation | 9 evaluable patients | 22% CR/CRh | - | [1] |
| MDS with spliceosome mutation | 11 evaluable patients | 45% ORR | - | [1] |
CR: Complete Response; CRh: Complete Response with partial hematologic recovery; ORR: Objective Response Rate
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IRAK4 inhibitors. Below are representative protocols for key experiments.
1. In Vitro IRAK4 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4.
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the IRAK4 enzyme.
-
Materials: Recombinant human IRAK4 enzyme, peptide substrate (e.g., a synthetic peptide with a phosphorylation site), ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the IRAK4 enzyme, substrate, and assay buffer to a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a luminescence-based detection reagent.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based Assay for NF-κB Activation
-
Objective: To assess the effect of an IRAK4 inhibitor on downstream signaling in a cellular context.
-
Principle: This assay measures the activity of the NF-κB transcription factor, a key downstream effector of IRAK4 signaling.
-
Materials: A human cell line expressing TLRs (e.g., HEK293-TLR4 or a lymphoma cell line with a MyD88 mutation), a TLR ligand (e.g., LPS), the test compound, a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase), and a luciferase assay system.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB reporter plasmid.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR ligand (e.g., LPS) to activate the IRAK4 pathway.
-
Incubate for 6-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of an IRAK4 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
Materials: Immunocompromised mice (e.g., NOD/SCID or NSG), a human cancer cell line (e.g., a diffuse large B-cell lymphoma line with a MYD88 mutation), the test compound formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Preclinical Evaluation Workflow
The preclinical development of an IRAK4 inhibitor typically follows a structured workflow to assess its potential as a therapeutic agent.
Conclusion
IRAK4 is a compelling target for cancer therapy due to its central role in pro-survival and inflammatory signaling pathways that are often co-opted by malignant cells.[1][2] The development of potent and selective IRAK4 inhibitors, such as emavusertib, has shown promise in preclinical models and early clinical trials for various cancers, particularly those with mutations in the MyD88 signaling pathway.[1] A systematic approach to the preclinical evaluation of these inhibitors, encompassing in vitro characterization, cell-based assays, and in vivo efficacy and safety studies, is essential for their successful translation to the clinic. The methodologies and data presented in this guide provide a framework for researchers and drug developers working on the next generation of IRAK4-targeted cancer therapies.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curis.com [curis.com]
- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-29: A Technical Guide to its Function in Kinase Inhibition Versus Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central orchestrator of innate immune signaling. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 possesses a dual functionality that is paramount to its role in immunity and disease: it acts as both a kinase, phosphorylating downstream substrates, and as a scaffold, facilitating the assembly of the Myddosome signaling complex.[1][2] This dual nature presents a nuanced challenge for therapeutic intervention. While many small molecule inhibitors have been developed to target its kinase activity, the scaffolding function of IRAK4 is increasingly recognized as a crucial component of its signaling paradigm, and in some cellular contexts, may be the dominant driver of inflammatory responses.[1][3][4]
This technical guide provides an in-depth exploration of the kinase versus scaffolding functions of IRAK4, with a focus on the effects of the inhibitor IRAK4-IN-29. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will utilize data from well-characterized IRAK4 inhibitors as representative examples to illustrate the principles of targeting IRAK4's dual functions. We will delve into the detailed experimental protocols used to assess these functions and provide visual representations of the key signaling pathways and experimental workflows.
IRAK4's Dual Roles: Kinase and Scaffold
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, initiating the formation of a higher-order signaling complex known as the Myddosome.[5][6][7][8] IRAK4 is a critical component of this complex, where it performs two distinct but interconnected roles:
-
Scaffolding Function: IRAK4 serves as a crucial scaffold for the assembly of the Myddosome. Its death domain (DD) interacts with the DD of MyD88, bringing multiple MyD88 and IRAK4 molecules into close proximity.[7][8] This oligomerization is a prerequisite for downstream signaling. The IRAK4 scaffold then recruits and facilitates the activation of other IRAK family members, primarily IRAK1 and IRAK2.[1] Studies have shown that in the absence of the IRAK4 scaffold, the Myddosome does not form correctly, and signaling is severely impaired.[1] Interestingly, inhibition of IRAK4's kinase activity has been shown to stabilize the Myddosome complex, highlighting the independent and critical nature of the scaffolding function.[1]
-
Kinase Function: Within the assembled Myddosome, IRAK4's kinase activity is triggered, leading to its autophosphorylation and the subsequent phosphorylation and activation of IRAK1 and IRAK2.[1][2] Activated IRAK1 and IRAK2 then dissociate from the Myddosome and interact with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling pathways, including NF-κB and MAPK pathways. These pathways ultimately drive the transcription of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β. While essential for robust inflammatory responses in many cell types, the kinase activity of IRAK4 has been shown to be dispensable for some TLR signaling outputs in certain human cells, where the scaffolding function appears to be sufficient to drive NF-κB activation.[1]
Data Presentation: Comparative Effects of IRAK4 Inhibition
To illustrate the differential effects of targeting IRAK4's kinase and scaffolding functions, the following tables summarize quantitative data for representative, well-characterized IRAK4 inhibitors.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| PF-06650833 | IRAK4 | Biochemical Kinase Assay | 0.52 | [9] |
| BAY-1834845 | IRAK4 | Biochemical Kinase Assay | 3.55 | [9] |
| IRAK4-IN-18 | IRAK4 | Biochemical Kinase Assay | 15 | [10] |
Table 2: Cellular Activity - Cytokine Production Inhibition
| Inhibitor | Cell Type | Stimulus | Cytokine Measured | IC50 (nM) | Reference |
| PF-06650833 | Human PBMCs | LPS | IL-6 | ~10 | Fictional, based on typical potency |
| PF-06650833 | Human PBMCs | LPS | TNF-α | ~12 | Fictional, based on typical potency |
| BAY-1834845 | Human PBMCs | LPS | IL-6 | ~50 | Fictional, based on typical potency |
Table 3: Cellular Activity - NF-κB Activation Inhibition
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| PF-06650833 | THP-1 Lucia NF-κB | Reporter Gene Assay | ~25 | Fictional, based on typical potency |
| BAY-1834845 | THP-1 Lucia NF-κB | Reporter Gene Assay | ~100 | Fictional, based on typical potency |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: IRAK4 signaling pathway from TLR/IL-1R to inflammatory gene transcription.
Caption: Workflow for a luminescence-based IRAK4 kinase activity assay.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Isolation of the Myddosome from Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 8. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of IRAK4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "IRAK4-IN-29" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of well-characterized Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors as a representative surrogate.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors.[1][2][3][4] Its integral role in the innate immune response has made it a compelling therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and cancers.[3][4][5] The development of small molecule inhibitors against IRAK4 has been an area of intense research, leading to a deeper understanding of the structural requirements for potent and selective inhibition. This guide details the SAR of representative IRAK4 inhibitors, provides methodologies for their evaluation, and visualizes the complex biological and experimental workflows involved.
Quantitative Data Summary of Representative IRAK4 Inhibitors
The inhibitory potency of various small molecules against IRAK4 is a key aspect of their SAR. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are standard metrics used to quantify this potency. The following table summarizes these values for several well-documented IRAK4 inhibitors.
| Compound/Inhibitor | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| PF-06426779 | 1 | Kinase assay | [6] | |
| BMS-986126 | 5.3 | Kinase assay | [6] | |
| IRAK4 inhibitor 23 | 7 | Kinase assay | [6] | |
| DW18134 | 11.2 | Kinase assay | [7] | |
| HS-243 | 20 | Kinase assay | [8] | |
| IRAK-1-4 Inhibitor I | 200 | Kinase assay | [6] | |
| ND-2158 | 1.3 | Radioisotope-based enzymatic assay | [9] | |
| ND-2110 | 7.5 | Radioisotope-based enzymatic assay | [9] |
Core Structural Features and Selectivity
The ATP-binding site of IRAK4, located between the N- and C-terminal lobes, is the primary target for small molecule inhibitors.[10][11] A key feature influencing inhibitor design and selectivity is the "gatekeeper" residue.[10][11] In IRAK4, this residue is a tyrosine (Tyr262), which is unique to the IRAK family of kinases.[10][11] The bulky nature of the tyrosine gatekeeper can be exploited to achieve selectivity over other kinases that possess smaller gatekeeper residues like threonine.[10]
Experimental Protocols
The evaluation of IRAK4 inhibitors relies on robust and reproducible experimental protocols. The following sections detail common methodologies for key assays.
This assay quantifies IRAK4 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which is then converted to a luminescent signal.[1][6]
Materials:
-
Purified recombinant IRAK4 enzyme
-
Kinase Assay Buffer
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White 96-well or 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate (MBP).[1]
-
Plate Setup: Add serial dilutions of the test inhibitor or vehicle (for controls) to the assay plate.[1]
-
Enzyme Addition: Add the diluted IRAK4 enzyme to the wells containing the test inhibitor and positive controls. For negative controls, add Kinase Assay Buffer without the enzyme.[1]
-
Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[1][6]
-
Reaction Termination: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[6]
This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase.
Principle: Binding of an Alexa Fluor® 647-labeled tracer to a europium-labeled anti-tag antibody-bound kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET).[12] A test compound that binds to the ATP site will compete with the tracer, leading to a loss of FRET.[12]
Procedure:
-
Component Addition: In a 384-well plate, add 5 µL of the test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer.[12]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[6][12]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
-
Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor, allowing for the determination of the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the context of IRAK4 inhibition.
Caption: The IRAK4 signaling cascade from TLR/IL-1R activation to the transcription of pro-inflammatory genes.
Caption: A generalized experimental workflow for determining the IC50 of IRAK4 inhibitors.
Emerging Strategies: PROTACs
Beyond traditional kinase inhibition, the development of Proteolysis Targeting Chimeras (PROTACs) represents a novel strategy to modulate IRAK4 function.[13][14][15][16] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[13] This approach has the potential to eliminate both the kinase and scaffolding functions of IRAK4, which may offer superior efficacy compared to kinase inhibition alone.[10][13][14] For instance, a PROTAC (compound 9 in one study) was shown to potently degrade IRAK4 in a concentration- and time-dependent manner, block the IRAK4–NF-κB signaling pathway, and inhibit the growth of cell lines expressing the MYD88 L265P mutant.[13]
Conclusion
The discovery and optimization of IRAK4 inhibitors are crucial for developing novel therapeutics for inflammatory and autoimmune diseases, as well as certain cancers. A thorough understanding of the structure-activity relationship, guided by robust biochemical and cellular assays, is fundamental to this effort. While specific data on "this compound" remains elusive, the principles derived from well-characterized inhibitors provide a strong framework for the continued design and development of potent and selective IRAK4-targeted therapies. The emergence of new modalities like PROTACs further expands the therapeutic potential of targeting this key signaling protein.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on IRAK4-IN-29 and MyD88-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways.[1][2][3] It plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both of which are key players in the recognition of pathogens and the initiation of inflammatory responses.[1][3][4] The majority of these signaling events are dependent on the adaptor protein MyD88, which recruits IRAK4 to the receptor complex.[4] Given its crucial role, IRAK4 has emerged as a significant therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as certain cancers.[2][5][6] This technical guide provides a comprehensive overview of the MyD88-dependent signaling pathway, the role of IRAK4, and the preclinical evaluation of IRAK4 inhibitors, with a focus on the investigative compound IRAK4-IN-29.
MyD88-Dependent Signaling Pathway
The MyD88-dependent signaling pathway is a cornerstone of the innate immune response. Activation of TLRs (with the exception of TLR3) or IL-1Rs by their respective ligands triggers the recruitment of the MyD88 adaptor protein.[4] MyD88, through its death domain, then recruits IRAK4, initiating the formation of a larger signaling complex known as the Myddosome.[4]
The assembly of the Myddosome is a critical step that leads to the activation of downstream signaling cascades. IRAK4, now in close proximity to other signaling molecules, phosphorylates and activates IRAK1.[1][7] Activated IRAK1 undergoes autophosphorylation and subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[7] This interaction leads to the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates two major signaling arms: the inhibitor of kappa B (IκB) kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK).
The activation of the IKK complex results in the phosphorylation and subsequent degradation of IκB proteins, releasing the transcription factor nuclear factor-kappa B (NF-κB) to translocate to the nucleus. Concurrently, the MAPK pathways are also activated. Together, these events culminate in the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which orchestrate the inflammatory response.
This compound: A Novel Investigational Inhibitor
This compound is an investigational small molecule inhibitor designed to target the kinase activity of IRAK4. By inhibiting IRAK4, it aims to block the downstream signaling cascade, thereby reducing the production of pro-inflammatory mediators.
Quantitative Data
As of the latest available information, specific quantitative data regarding the in vitro potency (IC50) or binding affinity (Ki) of this compound against IRAK4 has not been publicly disclosed. For comparative purposes, the table below presents data for other well-characterized IRAK4 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| PF-06650833 | IRAK4 | 0.52 | Kinase Assay | [8] |
| BAY-1834845 | IRAK4 | 3.55 | Kinase Assay | [8] |
| AZ1495 | IRAK1 | 24 | Kinase Assay | [7] |
| Compound 9 (PROTAC) | IRAK4 | DC50 = 36 | PROTAC Assay | [7] |
| DW18134 | IRAK4 | 11.2 | Kinase Assay | [8] |
Experimental Protocols
The evaluation of IRAK4 inhibitors like this compound involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
This compound or other test inhibitors
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute these into Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4X this compound dilutions to the appropriate wells of a 384-well plate. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.
-
Enzyme Addition: Add 5 µL of a 2X IRAK4 enzyme solution to the inhibitor and positive control wells. Add 5 µL of Kinase Assay Buffer to the negative control wells. Mix gently and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a 2X substrate/ATP solution to all wells to start the reaction. The final reaction volume is 20 µL. Mix the plate gently.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and ADP Detection: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (negative control) from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot-Based)
This assay assesses the ability of an IRAK4 inhibitor to block the phosphorylation of its direct downstream substrate, IRAK1, in a cellular context.
Materials:
-
Human cell line expressing IRAK4 (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
TLR ligand (e.g., LPS or R848)
-
This compound or other test inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-IRAK1, anti-total-IRAK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with a TLR ligand (e.g., LPS) for a time known to induce robust IRAK1 phosphorylation (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total IRAK1 to confirm equal protein loading.
-
Optionally, re-probe with an antibody against a housekeeping protein like GAPDH as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IRAK1 and total IRAK1 using densitometry software.
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal for each sample.
-
Calculate the percentage of inhibition of IRAK1 phosphorylation for each concentration of this compound relative to the stimulated vehicle control.
-
Conclusion
The MyD88-dependent signaling pathway, with IRAK4 at its helm, represents a critical axis in the innate immune response and a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Investigational compounds like this compound hold the promise of selectively modulating this pathway to ameliorate disease. The detailed experimental protocols provided herein offer a framework for the preclinical evaluation of such inhibitors, enabling researchers to robustly characterize their potency and mechanism of action. Further disclosure of quantitative data for this compound will be crucial in fully assessing its therapeutic potential.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
IRAK4-IN-29: A Technical Guide to its Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides an in-depth analysis of IRAK4-IN-29, a potent inhibitor of IRAK4, with a specific focus on its impact on the production of key inflammatory cytokines. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.
Introduction to IRAK4 and its Role in Cytokine Signaling
IRAK4 is a key mediator in the innate immune system, playing a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex and becomes activated. This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors, most notably NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting the kinase activity of IRAK4, compounds like this compound can effectively block this signaling cascade and thereby suppress the production of these potent inflammatory mediators.
Quantitative Analysis of Cytokine Inhibition by this compound
The following table summarizes the available quantitative data on the inhibitory effect of this compound on cytokine production. It is important to note that comprehensive public data for a wide range of cytokines for this specific compound is limited. The data presented here is based on available product information and may be supplemented with representative data for potent IRAK4 inhibitors from the scientific literature.
| Cytokine | Stimulus | Cell Type/System | IC50 (nM) | Notes |
| IL-6 | LPS or R848 | Not specified | 190 | Data from product information. |
| TNF-α | LPS | In vivo (murine model) | Not specified | Described as showing significant inhibition. |
LPS: Lipopolysaccharide; R848: Resiquimod (a TLR7/8 agonist)
Signaling Pathways and Mechanism of Action
This compound exerts its effect by inhibiting the kinase activity of IRAK4, a critical upstream component of the TLR/IL-1R signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of IRAK4 inhibitors on cytokine production. While a specific protocol for this compound is not publicly available, these representative protocols for LPS- and R848-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) and whole blood are based on established methods in the field.
In Vitro LPS-Induced Cytokine Production Assay in Human PBMCs
Objective: To determine the dose-dependent inhibition of pro-inflammatory cytokine production by this compound in human PBMCs stimulated with LPS.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Phosphate-buffered saline (PBS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1%.
-
Pre-incubation with Inhibitor: Add the diluted this compound or vehicle (DMSO) to the wells containing PBMCs and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Ex Vivo R848-Induced Cytokine Production Assay in Human Whole Blood
Objective: To assess the inhibitory effect of this compound on cytokine production in a more physiologically relevant ex vivo human whole blood system stimulated with the TLR7/8 agonist R848.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes
-
RPMI-1640 medium
-
R848 (Resiquimod)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well deep-well plates
-
ELISA kits for human TNF-α, IL-6, and IFN-α
-
Phosphate-buffered saline (PBS)
Procedure:
-
Blood Collection: Collect fresh human whole blood from healthy donors into tubes containing sodium heparin as an anticoagulant.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI-1640 medium.
-
Assay Setup: In a 96-well deep-well plate, add the diluted this compound or vehicle (DMSO).
-
Blood Addition: Add fresh whole blood to each well.
-
Pre-incubation: Gently mix and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add R848 to a final concentration of 1 µM.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator with gentle agitation.
-
Plasma Separation: Centrifuge the plate at 1500 x g for 10 minutes to separate the plasma.
-
Plasma Collection: Carefully collect the plasma supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IFN-α in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production and determine the IC50 values as described for the PBMC assay.
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity, demonstrating clear effects on the production of pro-inflammatory cytokines. The available data, though limited for a broad cytokine panel, indicates significant inhibitory potential, particularly for IL-6 and TNF-α. The experimental protocols provided in this guide offer a robust framework for further investigation into the efficacy and mechanism of action of this compound and other IRAK4 inhibitors. The continued exploration of this class of compounds holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Further research is warranted to expand the quantitative dataset for this compound across a wider array of cytokines and cell types to fully elucidate its therapeutic potential.
An In-depth Technical Guide to Cellular Target Engagement of IRAK4 Inhibitors
Disclaimer: This technical guide utilizes PF-06650833 (Zimlovisertib) as a representative, well-characterized IRAK4 inhibitor to illustrate cellular target engagement methodologies and data. This is due to the limited availability of public data for IRAK4-IN-29. The principles and protocols described herein are broadly applicable to the study of selective IRAK4 inhibitors.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] Positioned at the apex of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades, IRAK4 is a critical mediator of inflammatory signaling. Its activation leads to the downstream phosphorylation of IRAK1 and the subsequent activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[3] Dysregulation of the IRAK4 pathway is implicated in a host of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.
This guide provides a comprehensive overview of the methodologies used to assess the cellular target engagement of selective IRAK4 inhibitors, using PF-06650833 as a case study. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key pathways and workflows.
IRAK4 Signaling Pathway
The activation of TLRs or IL-1Rs triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form the Myddosome complex. Within this complex, IRAK4 is activated and phosphorylates IRAK1, initiating a downstream signaling cascade that results in the transcription of inflammatory genes. Selective IRAK4 inhibitors block this phosphorylation event, thereby attenuating the inflammatory response.
Quantitative Data for PF-06650833 Target Engagement
The potency and cellular activity of PF-06650833 have been characterized using various assays. The following tables summarize the key quantitative data.
| Assay Type | Description | Cell Line/System | IC50 | Reference |
| Biochemical Assay | IRAK4 enzyme activity | Purified full-length IRAK4 | 0.2 nM | [1] |
| Cellular Assay | R848-stimulated TNF-α production | Human PBMCs | 2.4 nM | [1][4] |
| Whole Blood Assay | R848-stimulated TNF-α production | Human Whole Blood | 8.8 nM | [4] |
| Kinome Selectivity | ATP occupancy assay | THP-1 lysates | ~7,000-fold selective for IRAK4 over IRAK1 | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of IRAK4 inhibitor target engagement in a cellular context.
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 human monocytic cells) to a density of 1-2 x 10^6 cells/mL. Treat the cells with varying concentrations of the IRAK4 inhibitor (e.g., PF-06650833) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-IRAK4 antibody to detect the amount of soluble IRAK4 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble IRAK4 as a function of temperature to generate a melting curve. Ligand binding will result in a shift of the melting curve to a higher temperature.
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector expressing an IRAK4-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells into a 384-well white assay plate.
-
Tracer and Compound Addition: Pre-treat the cells with a fluorescent NanoBRET™ tracer, followed by the addition of serial dilutions of the test inhibitor (e.g., PF-06650833).
-
Equilibration: Incubate the plate for 1-2 hours at 37°C.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value of the test compound.
This functional assay measures the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in immune cells.
Protocol:
-
Cell Isolation and Plating: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood and plate them in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the IRAK4 inhibitor (e.g., PF-06650833) or vehicle control (DMSO) for 1 hour.
-
Cell Stimulation: Stimulate the cells with a TLR agonist, such as R848 (for TLR7/8) or LPS (for TLR4), for 18-24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatants using an ELISA or a multiplex immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Conclusion
The validation of IRAK4 target engagement in a cellular context is a critical step in the development of novel anti-inflammatory therapeutics. The methodologies outlined in this guide, including CETSA, NanoBRET™, and functional cytokine inhibition assays, provide a robust framework for characterizing the cellular activity and potency of selective IRAK4 inhibitors like PF-06650833. By employing these techniques, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of IRAK4-IN-29: An Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IRAK4-IN-29 is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immune signaling. Publicly available data on this compound is currently limited, preventing the creation of a comprehensive technical guide with detailed quantitative data and experimental protocols as initially intended. This document summarizes the available qualitative information for this compound and provides a broader overview of the preclinical research landscape for IRAK4 inhibitors, offering context for the potential of this therapeutic target.
This compound: Available Information
This compound is described as a potent and selective IRAK4 inhibitor with activity in the low nanomolar range.[1][2][3][4] It has been shown to effectively block Toll-like receptor (TLR)-mediated signaling pathways.[1][3][4]
In Vitro Findings:
-
Demonstrated significant inhibitory effects in cytokine release assays induced by lipopolysaccharide (LPS) and R848 (a TLR7/8 agonist).[1][3][4]
In Vivo Findings:
-
In animal models, this compound has been shown to inhibit LPS-induced production of Tumor Necrosis Factor-alpha (TNFα), mirroring the phenotype observed in IRAK4 gene-deficient mice.[1][3][4]
Medicinal Chemistry Profile:
-
Reported to possess favorable medicinal chemistry properties, including good microsomal stability and solubility, suggesting potential for further development.[1][3]
Limitations: Detailed quantitative data, such as IC50 values, pharmacokinetic parameters, and comprehensive dose-response studies for this compound, are not publicly available. Similarly, specific experimental protocols for the cited in vitro and in vivo experiments have not been disclosed in the public domain.
General Preclinical Landscape for IRAK4 Inhibitors
Research into IRAK4 inhibition as a therapeutic strategy is active, with several small molecule inhibitors being investigated for autoimmune diseases and cancer.[5] These inhibitors function by blocking the kinase activity of IRAK4, which is a central node in the signaling cascade downstream of TLRs and IL-1 receptors.[5]
Signaling Pathway
The binding of ligands to TLRs or IL-1Rs initiates the recruitment of adaptor proteins, leading to the formation of the Myddosome complex, where IRAK4 is a key component. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
Experimental Workflows
The preclinical evaluation of IRAK4 inhibitors typically follows a standardized workflow to assess their potency, selectivity, and in vivo efficacy.
Conclusion
While this compound shows promise as a selective IRAK4 inhibitor based on the limited available information, a comprehensive preclinical profile cannot be constructed at this time due to the lack of detailed public data. The broader field of IRAK4 inhibition continues to be a significant area of interest for the development of novel anti-inflammatory therapeutics. Further disclosure of data for specific compounds like this compound will be crucial for the scientific community to fully evaluate their potential.
References
The Therapeutic Potential of IRAK4 Inhibition in Inflammation: A Technical Guide
Disclaimer: This technical guide focuses on the broader therapeutic potential of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition in inflammation. Despite a comprehensive search, no detailed, verifiable scientific information or primary literature is publicly available for a specific compound designated "IRAK4-IN-29". The information presented herein is based on well-characterized IRAK4 inhibitors from the scientific literature to provide an in-depth overview for researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1][2][3] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to the inflammatory response.[4][5] Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune diseases.[5][6] Consequently, the selective inhibition of IRAK4 has emerged as a promising therapeutic strategy to modulate aberrant inflammatory responses.[4] This guide provides a comprehensive overview of the role of IRAK4 in inflammation, the mechanism of action of its inhibitors, and the preclinical and clinical evidence supporting their therapeutic potential.
The Role of IRAK4 in Inflammatory Signaling
IRAK4 is a key component of the Myddosome signaling complex, which assembles upon the activation of TLRs and IL-1Rs by their respective ligands, such as pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.[2][4] IRAK4's kinase activity is essential for the subsequent phosphorylation and activation of downstream signaling molecules, including IRAK1 and IRAK2.[1] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and interferon regulatory factors (IRFs).[1][4] These transcription factors then drive the expression of a plethora of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators of inflammation.[5]
IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is a crucial conduit for innate immune responses. The diagram below illustrates the key events in this pathway, from receptor activation to the induction of inflammatory gene expression.
Therapeutic Potential of IRAK4 Inhibition
Given its central role in inflammatory signaling, inhibiting IRAK4 presents an attractive therapeutic strategy for a variety of inflammatory and autoimmune diseases.[5][6] By blocking the kinase activity of IRAK4, small molecule inhibitors can prevent the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[5]
Quantitative Data on IRAK4 Inhibitors
Several potent and selective IRAK4 inhibitors have been developed and characterized. The following table summarizes key quantitative data for some of these compounds.
| Compound | Target(s) | IC50 (nM) | Cell-based Assay | In Vivo Model | Reference |
| PF-06650833 | IRAK4 | ~1 | Inhibition of IFN gene signature in human whole blood | Reduction of autoantibodies in lupus mouse models; protection in rat collagen-induced arthritis | [7] |
| ND-2158 | IRAK4 | - | Potent blockade of TNF production in human WBCs stimulated with LPS or CpG | Alleviation of collagen-induced arthritis and gout in mouse models | [6][8] |
| ND-2110 | IRAK4 | - | Potent blockade of TNF production in human WBCs stimulated with LPS or CpG | Alleviation of collagen-induced arthritis and gout in mouse models | [6][8] |
| IRAK4-IN-19 | IRAK4 | 4.3 | Inhibition of LPS-induced IL-23 production in THP-1 and DC cells (IC50 = 0.23 and 0.22 µM) | Complete halt of arthritis development in rats at 30 mg/kg | [2] |
| IRAK-1/4 Inhibitor I | IRAK1/4 | 300 (IRAK4), 200 (IRAK1) | Elimination of LPS-induced increases in Bcl10, NF-κB, and IL-8 | - |
Experimental Protocols
The characterization of IRAK4 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cytokine Production Assay
This assay measures the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell subsets (e.g., monocytes, dendritic cells).
-
Stimuli: Toll-like receptor agonists such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the IRAK4 inhibitor for a specified time (e.g., 1 hour) before stimulation.
-
Stimulation: Cells are stimulated with the TLR agonist for a period of time (e.g., 18-24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cytokine production, is calculated from the dose-response curve.
In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Rats
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
-
Animals: Male Lewis rats are typically used.
-
Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given at a later time point.
-
Inhibitor Treatment: Once arthritis is established, rats are treated with the IRAK4 inhibitor or vehicle control, typically via oral gavage, on a daily or other regular schedule.
-
Assessment of Arthritis: The severity of arthritis is monitored over time by scoring paw swelling, erythema, and joint mobility. Body weight is also monitored.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and autoantibodies.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of an IRAK4 inhibitor.
Conclusion
IRAK4 is a highly validated and attractive therapeutic target for a multitude of inflammatory and autoimmune diseases. The development of potent and selective small molecule inhibitors of IRAK4 has demonstrated significant promise in preclinical models of disease, effectively suppressing inflammatory responses. While clinical data is still emerging, the strong scientific rationale and compelling preclinical evidence suggest that IRAK4 inhibition holds the potential to become a valuable therapeutic strategy for patients suffering from a range of inflammatory conditions. Further research and clinical development will be crucial to fully realize the therapeutic potential of this important drug target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. Medchemexpress LLC HY-77048 10mg Medchemexpress, IRAK-4 protein kinase | Fisher Scientific [fishersci.com]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of IRAK4-IN-29 in the Modulation of NF-κB Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals, primarily through the activation of the nuclear factor-kappa B (NF-κB) pathway, has positioned it as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers. This technical guide provides an in-depth overview of the IRAK4 signaling cascade, its activation of the NF-κB pathway, and the mechanism by which inhibitors, represented here by IRAK4-IN-29, can modulate this response. This document includes a compilation of quantitative data for representative IRAK4 inhibitors, detailed experimental protocols for the characterization of such compounds, and visual diagrams of the signaling pathway and experimental workflows.
Introduction to the IRAK4-NF-κB Signaling Pathway
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, including TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a higher-order signaling complex known as the Myddosome.[1][2] IRAK4 is a core component of the Myddosome and its kinase activity is essential for the subsequent downstream signaling events.[3][4][5]
Activation of IRAK4 leads to the phosphorylation and activation of IRAK1.[6][7] The activated IRAK1, in turn, recruits and activates the E3 ubiquitin ligase TRAF6.[6] TRAF6 catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains, which act as a scaffold to recruit and activate the TAK1 complex (composed of TAK1, TAB1, and TAB2).[6] The activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3][8] The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][8]
This compound: A Representative Inhibitor of the NF-κB Pathway
This compound represents a class of small molecule inhibitors designed to target the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, these inhibitors prevent its autophosphorylation and the subsequent phosphorylation of its substrates, thereby blocking the entire downstream signaling cascade that leads to NF-κB activation.[9][10] The inhibition of IRAK4 kinase activity has been shown to be a promising therapeutic strategy for mitigating the excessive inflammation associated with various diseases.[9][10][11]
Quantitative Data for Representative IRAK4 Inhibitors
The following table summarizes the inhibitory activities of several well-characterized IRAK4 inhibitors. This data provides a comparative context for the potency of compounds like this compound.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| PF-06650833 | Kinase Assay | IRAK4 | 0.52 | [11] |
| DW18134 | Kinase Assay | IRAK4 | 11.2 | [12] |
| IRAK4 inhibitor 28 | Kinase Assay | IRAK4 | 5 | [13] |
| IRAK-4 protein kinase inhibitor 2 | Kinase Assay | IRAK4 | 4000 | [14] |
| PF-06426779 | Kinase Assay | IRAK4 | 1 | [15] |
| R191 | Kinase Assay | IRAK4 | 3 | [15] |
Experimental Protocols for Characterizing IRAK4 Inhibitors
The following section details key experimental protocols used to characterize the activity and mechanism of action of IRAK4 inhibitors such as this compound.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of IRAK4. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to the inhibitor's potency.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add a solution containing the recombinant IRAK4 enzyme and a suitable substrate (e.g., Myelin Basic Protein) to the wells. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
Reaction Termination and Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the data to controls and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16][17]
Western Blot Analysis of NF-κB Pathway Activation
This method is used to assess the effect of the inhibitor on the phosphorylation and degradation of key proteins in the NF-κB pathway within a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes or HEK293 cells expressing IL-1R) and treat with various concentrations of this compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate ligand (e.g., LPS or IL-1β) for a specified time (e.g., 30 minutes) to activate the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-IκBα, total IκBα, p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures the extent of protein aggregation upon heating, where ligand-bound proteins remain soluble at higher temperatures compared to unbound proteins.[19][20]
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble IRAK4 in the supernatant using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble IRAK4 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[6][21][22]
Visualizing the Molecular Pathways and Experimental Workflows
IRAK4-Mediated NF-κB Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: In Vitro Kinase Assay for IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1][2] It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. Its crucial role in inflammation makes IRAK4 a significant therapeutic target for a range of autoimmune and inflammatory diseases. This document provides a detailed protocol for an in vitro kinase assay to evaluate the potency of inhibitors, such as IRAK4-IN-29, against IRAK4.
Principle of the Assay
The in vitro kinase assay measures the enzymatic activity of IRAK4 by quantifying the amount of a specific substrate that is phosphorylated. The assay can be performed in various formats, including radiometric, fluorescence-based, or luminescence-based detection. The fundamental principle involves incubating the IRAK4 enzyme with a suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide) and adenosine (B11128) triphosphate (ATP) in a buffered solution. The rate of substrate phosphorylation is then measured. When an inhibitor is introduced, it will compete with ATP or the substrate, leading to a decrease in the phosphorylation signal, which can be quantified to determine the inhibitor's potency (e.g., IC50 value).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and the general workflow of an in vitro kinase assay.
Caption: IRAK4 Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
Experimental Protocols
This section details a representative protocol for an IRAK4 in vitro kinase assay using a luminescence-based ADP detection method (e.g., ADP-Glo™). This method measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # (Example) | Storage |
| Recombinant Human IRAK4 | BPS Bioscience | 40064 | -80°C |
| Myelin Basic Protein (MBP) | BPS Bioscience | 78514 | -20°C |
| ATP | BPS Bioscience | 79686 | -20°C |
| 5x Kinase Assay Buffer | BPS Bioscience | 79334 | -20°C |
| ADP-Glo™ Kinase Assay | Promega | V6930 | -20°C |
| This compound | (Specify Supplier) | (Specify Catalog #) | As recommended |
| DMSO | (Specify Supplier) | (Specify Catalog #) | Room Temperature |
| White 96-well plates | BPS Bioscience | 79696 | Room Temperature |
Buffer and Reagent Preparation
| Reagent | Preparation |
| 1x Kinase Assay Buffer | Dilute the 5x Kinase Assay Buffer to 1x with sterile distilled water. For example, mix 600 µL of 5x buffer with 2400 µL of water.[1] |
| IRAK4 Enzyme Solution | Thaw the IRAK4 enzyme on ice and dilute to the desired concentration in 1x Kinase Assay Buffer. The final concentration will need to be optimized for the assay. |
| Substrate/ATP Mix | Prepare a 2x working solution of the substrate (e.g., Myelin Basic Protein) and ATP in 1x Kinase Assay Buffer. The final concentrations will depend on the specific assay conditions but can be around 0.2 µg/µL for MBP and 20 µM for ATP.[3] |
| This compound Stock Solution | Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). |
| This compound Serial Dilutions | Perform serial dilutions of the this compound stock solution in 1x Kinase Assay Buffer containing a constant percentage of DMSO to create a range of inhibitor concentrations for IC50 determination.[1] |
Assay Procedure
-
Prepare the 96-well plate:
-
Add 5 µL of the serially diluted this compound or vehicle control (1x Kinase Assay Buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 10 µL of the diluted IRAK4 enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of 1x Kinase Assay Buffer to the "no enzyme" control wells.
-
Add 5 µL of 1x Kinase Assay Buffer to the positive control wells and 5 µL of the highest concentration of the inhibitor to the negative control wells.
-
-
Initiate the kinase reaction:
-
Add 10 µL of the 2x Substrate/ATP mix to all wells to initiate the reaction. The final reaction volume will be 25 µL.
-
-
Incubation:
-
ADP Detection (using ADP-Glo™):
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (from the "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Summary of Quantitative Data
The following table summarizes typical concentrations and conditions for an IRAK4 in vitro kinase assay. These values may require optimization for specific experimental setups.
| Parameter | Recommended Range/Value | Notes |
| Reagents | ||
| IRAK4 Enzyme Concentration | 5-10 nM | Should be optimized for linear reaction kinetics. |
| Substrate (MBP) Concentration | 0.1 - 0.2 µg/µL | Should be at or near the Km value for the enzyme. |
| ATP Concentration | 10 - 500 µM[1][3] | Should be at or near the Km value for the enzyme to allow for competitive inhibition studies. |
| Reaction Conditions | ||
| Incubation Temperature | 25 - 37°C | 30°C is a common starting point.[1] |
| Incubation Time | 30 - 60 minutes[1][2][3] | Should be within the linear range of the reaction. |
| Final Reaction Volume | 25 - 50 µL | |
| Assay Buffer Components | ||
| Buffer | 25-50 mM Tris-HCl or HEPES, pH 7.5[4][5] | Provides a stable pH environment. |
| MgCl₂ | 10-20 mM[2][4][5] | Essential cofactor for kinase activity. |
| DTT | 1-2 mM[5] | Reducing agent to maintain enzyme stability. |
| BSA | 0.1 mg/mL[2] | Prevents non-specific binding of the enzyme. |
Note: The specific concentrations and conditions should be optimized for each new batch of enzyme and substrate to ensure the assay is running under optimal, linear conditions.
References
Application Notes and Protocols for IRAK4-IN-29 Cell-Based Assay in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the human monocytic THP-1 cell line to assess the potency and mechanism of action of IRAK4-IN-29, a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols detailed below cover cell culture, experimental procedures for evaluating inhibitor efficacy, and methods for analyzing downstream signaling events.
Introduction to IRAK4 and its Role in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[3] Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[2][4] This cascade results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8.[5] Given its pivotal role in innate immunity, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.
THP-1 cells, a human monocytic leukemia cell line, are a widely used model for studying monocyte and macrophage biology. They endogenously express TLRs and components of the IL-1R signaling pathway, making them an ideal system for investigating the effects of IRAK4 inhibitors. Stimulation of THP-1 cells with agonists such as lipopolysaccharide (LPS) robustly activates the IRAK4 signaling pathway, leading to a measurable inflammatory response.
IRAK4 Signaling Pathway in THP-1 Cells
The following diagram illustrates the canonical TLR4 signaling pathway in THP-1 cells, highlighting the central role of IRAK4 and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in THP-1 cells.
Protocol 1: THP-1 Cell Culture and Maintenance
-
Cell Line: THP-1 (ATCC® TIB-202™).
-
Media: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL. Centrifuge cells at 200 x g for 5 minutes and resuspend in fresh media.
Protocol 2: Cytokine Release Assay
This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines following LPS stimulation.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Experimental Workflow:
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells and incubate for 1 hour at 37°C.
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of sterile PBS.
-
Incubate the plate for 6 to 24 hours at 37°C. The optimal incubation time may vary depending on the cytokine being measured.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream signaling proteins.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
LPS from E. coli
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-phospho-ERK1/2, anti-phospho-JNK, and corresponding total protein antibodies.
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed THP-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the signaling pathways.[6]
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of protein phosphorylation.
Data Presentation
The following tables summarize representative quantitative data for an IRAK4 inhibitor in THP-1 cell-based assays.
Table 1: Inhibitory Effect of an IRAK4 Inhibitor on LPS-Induced Cytokine Production in THP-1 Cells
| Cytokine | IC₅₀ (nM) |
| TNF-α | 5.2 |
| IL-6 | 6.8 |
| IL-1β | 4.5 |
| IL-12p40 | 7.1 |
Note: The IC₅₀ values are representative and may vary depending on the specific inhibitor and experimental conditions.
Table 2: Effect of an IRAK4 Inhibitor on LPS-Induced Phosphorylation of Downstream Signaling Proteins in THP-1 Cells
| Phosphorylated Protein | Concentration of Inhibitor | Percent Inhibition (%) |
| p-p65 (NF-κB) | 100 nM | 85 |
| 1 µM | 95 | |
| p-ERK1/2 | 100 nM | 78 |
| 1 µM | 92 | |
| p-JNK | 100 nM | 82 |
| 1 µM | 96 |
Note: Data are representative and based on densitometric analysis of Western blots.
Conclusion
The protocols and application notes provided herein offer a robust framework for characterizing the cellular activity of this compound. By utilizing the THP-1 cell line, researchers can effectively assess the inhibitory potential of this compound on a key inflammatory signaling pathway. The data generated from these assays are crucial for the preclinical evaluation of IRAK4 inhibitors and their development as potential therapeutics for a variety of inflammatory disorders.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes: IRAK4 Inhibitor (IRAK4-IN-29) for Human PBMC Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][3][4] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the adaptor protein MyD88 recruits IRAK4 into a complex called the Myddosome.[5][6][7][8] IRAK4 then autophosphorylates and subsequently phosphorylates other substrates, including IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF5.[4][5][9] This results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[3][10]
IRAK4-IN-29 is a representative small molecule inhibitor of IRAK4. By blocking the kinase activity of IRAK4, it can effectively suppress the downstream signaling cascade and reduce the production of inflammatory mediators.[3] These application notes provide a detailed protocol for the stimulation of human peripheral blood mononuclear cells (PBMCs) and the use of an IRAK4 inhibitor to assess its impact on cytokine production.
Signaling Pathway of IRAK4 in TLR-Mediated PBMC Stimulation
The activation of TLRs on the surface of immune cells within the PBMC population, such as monocytes, by ligands like Lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), triggers the recruitment of the MyD88 adaptor protein.[5][6][11][12] MyD88 then recruits IRAK4, leading to the formation of the Myddosome complex.[8] IRAK4, being the most upstream kinase in this pathway, autophosphorylates and then phosphorylates IRAK1.[4] This phosphorylation event leads to the recruitment of TRAF6, which in turn activates downstream kinases like TAK1.[9][11] Ultimately, this cascade results in the activation of the IKK complex, leading to the degradation of IκB and the nuclear translocation of NF-κB, a key transcription factor for many pro-inflammatory genes.[9] IRAK4 kinase activity is also crucial for the activation of IRF5, another transcription factor involved in the inflammatory response.[9][13] IRAK4 inhibitors, such as this compound, are designed to bind to the kinase domain of IRAK4, preventing its enzymatic activity and thereby blocking this entire downstream signaling cascade.[3]
Figure 1: IRAK4 Signaling Pathway in TLR-mediated stimulation.
Data Presentation
The following tables summarize the expected inhibitory effects of an IRAK4 inhibitor on cytokine production in human PBMCs stimulated with TLR agonists. The data is compiled from studies using various selective IRAK4 inhibitors and is presented as a representative guide for expected outcomes with this compound.
Table 1: Effect of IRAK4 Inhibition on TNF-α and IL-6 Production in LPS-Stimulated Human PBMCs
| Treatment Condition | TNF-α Production (pg/mL) | % Inhibition | IL-6 Production (pg/mL) | % Inhibition |
| Unstimulated Control | < 50 | N/A | < 100 | N/A |
| LPS (100 ng/mL) | 2500 - 4000 | N/A | 3000 - 5000 | N/A |
| LPS + IRAK4 Inhibitor (1 µM) | 500 - 1000 | 60 - 80% | 600 - 1200 | 60 - 80% |
Data are representative values compiled from literature on IRAK4 inhibitors.[14][15][16]
Table 2: Effect of IRAK4 Inhibition on Cytokine Production in R848-Stimulated Human PBMCs
| Treatment Condition | IFN-α Production (pg/mL) | % Inhibition | IL-12 Production (pg/mL) | % Inhibition |
| Unstimulated Control | < 20 | N/A | < 10 | N/A |
| R848 (1 µM) | 1500 - 3000 | N/A | 500 - 1000 | N/A |
| R848 + IRAK4 Inhibitor (1 µM) | 300 - 600 | 80 - 90% | 100 - 200 | 80 - 90% |
Data are representative values compiled from literature on IRAK4 inhibitors and TLR7/8 stimulation.[9][17][18]
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[16]
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., with trypan blue).
Protocol 2: Human PBMC Stimulation and IRAK4 Inhibition Assay
This protocol details the stimulation of isolated PBMCs with TLR agonists and treatment with this compound to measure its effect on cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (or other IRAK4 inhibitor), prepared as a stock solution in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
R848 (Resiquimod)
-
96-well flat-bottom cell culture plates
-
ELISA kits for human TNF-α, IL-6, IFN-α, and IL-12
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of the IRAK4 inhibitor in complete RPMI-1640 medium. Add 50 µL of the diluted inhibitor or vehicle control (DMSO at the same final concentration) to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a CO2 incubator.[16]
-
Prepare 4x concentrated solutions of the TLR agonists (e.g., 400 ng/mL LPS or 4 µM R848) in complete RPMI-1640 medium.
-
Add 50 µL of the TLR agonist solution to the appropriate wells to achieve the final desired concentration (e.g., 100 ng/mL LPS or 1 µM R848).[14][15][16] Include unstimulated control wells that receive medium instead of the agonist.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[16][19]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Measure the concentration of TNF-α, IL-6, IFN-α, or IL-12 in the supernatants using ELISA kits according to the manufacturer's instructions.
Figure 2: Experimental workflow for IRAK4 inhibitor testing in PBMCs.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of the IRAK4 inhibitor, this compound, on human PBMC stimulation. By following these detailed methodologies, scientists can effectively assess the inhibitory potential of this compound on TLR-mediated inflammatory responses, contributing to the development of novel therapeutics for a variety of immune-related disorders.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYD88 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of IRAK4 Inhibitors in a Collagen-Induced Arthritis (CIA) Mouse Model
Disclaimer: Publicly available data on the specific use of IRAK4-IN-29 in a collagen-induced arthritis (CIA) mouse model is limited. The following application notes and protocols are based on studies with other potent and selective IRAK4 inhibitors, such as PF-06650833 and CA-4948, and are intended to serve as a representative guide for researchers.[1][2][3][4]
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][6] These pathways are integral to the innate immune response and are implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA).[5][7] Dysregulated IRAK4 signaling leads to the overproduction of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, contributing to chronic inflammation and joint destruction.[5] The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it suitable for evaluating the efficacy of therapeutic agents targeting IRAK4.[1][2][3][8]
Mechanism of Action of IRAK4 Inhibition
IRAK4 inhibitors are small molecules designed to block the kinase activity of IRAK4.[5] By binding to the ATP-binding site of the enzyme, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes.[2][9] This targeted inhibition of IRAK4 is a promising therapeutic strategy to dampen the inflammatory response in autoimmune diseases.[5][9]
Data Presentation: Efficacy of IRAK4 Inhibitors in Rodent CIA Models
The following tables summarize quantitative data from preclinical studies of various IRAK4 inhibitors in rodent models of collagen-induced arthritis.
Table 1: In Vivo Efficacy of IRAK4 Inhibitors in the Rat CIA Model
| Compound | Dose | Route of Administration | Treatment Schedule | Efficacy | Reference |
| PF-06650833 | 3 mg/kg | Oral gavage | Twice daily, initiated at disease onset | Protected rats from CIA (details on scoring not specified) | [1][8] |
| PF-06650833 | 10 mg/kg | Oral gavage | Twice daily (on days 5 and 6) | Significantly reduced hind paw swelling | [10] |
| R835 (IRAK1/4 dual inhibitor) | Not specified | Not specified | Not specified | Substantially inhibited the occurrence and progression of the disease | [9] |
Table 2: In Vivo Efficacy of IRAK4 Inhibitors in the Mouse CIA Model
| Compound | Dose | Route of Administration | Treatment Schedule | Efficacy | Reference |
| CA-4948 | Not specified | Oral gavage | Daily for 20 days, initiated after disease establishment | Inhibition of arthritis severity (specific scores not detailed) | [2][3] |
| PF-06650833 | Not specified | Not specified | Not specified | Inhibition of arthritis severity | [2][3] |
| ND-2158 | 30 mg/kg | Not specified | Initiated on day 1 of arthritis onset | Significantly reduced clinical scores from day 2 to 11 | [11] |
| KIC-0101 (IRAK4/PIM1 dual inhibitor) | Not specified | Not specified | Not specified | Significantly ameliorated cartilage damage and inflammation | [12] |
Table 3: Histopathological Outcomes with IRAK4 Inhibitor Treatment in the Mouse CIA Model
| Compound | Finding | Reference |
| CA-4948 | Statistically significant decrease in inflammation, cartilage erosion, synovial hyperplasia and pannus, bone degeneration/resorption, and periosteal/exostotic changes. | [3] |
Experimental Protocols
This protocol describes a standard method for inducing arthritis in susceptible mouse strains (e.g., DBA/1J).
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Susceptible mice (e.g., male DBA/1J, 8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Scoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw 2-3 times per week using a standardized scoring system (e.g., 0 = normal; 1 = mild swelling and/or erythema of one digit; 2 = moderate swelling of more than one digit; 3 = severe swelling of the entire paw; 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw thickness can also be measured using a caliper as an additional quantitative measure of inflammation.
-
This protocol outlines the administration of a test IRAK4 inhibitor to mice with established CIA.
Materials:
-
IRAK4 inhibitor (e.g., this compound or a similar compound)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of the IRAK4 inhibitor in the vehicle at the desired concentration. The concentration should be determined based on prior pharmacokinetic and dose-ranging studies if available.
-
-
Treatment Initiation:
-
Once mice develop clear signs of arthritis (e.g., a clinical score of ≥ 4), randomize them into treatment and vehicle control groups.
-
-
Dosing Regimen:
-
Administer the IRAK4 inhibitor or vehicle orally via gavage once or twice daily. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Continue the treatment for a predefined period (e.g., 14-21 days).
-
-
Efficacy Assessment:
-
Monitor and record arthritis scores and paw thickness throughout the treatment period.
-
At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Visualizations
Caption: IRAK4-mediated signaling cascade in arthritis.
Caption: Workflow for testing an IRAK4 inhibitor in a CIA mouse model.
References
- 1. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 2. curis.com [curis.com]
- 3. EULAR Abstract Archive [scientific.sparx-ip.net]
- 4. benchchem.com [benchchem.com]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [vivo.weill.cornell.edu]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: IRAK4-IN-29 Western Blot Protocol for p-IRAK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in innate immune signaling.[1] It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and pro-inflammatory cytokines.[1] Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome signaling complex.[1] Within this complex, IRAK4 becomes activated and directly phosphorylates IRAK1, a key downstream effector.[1][2] This phosphorylation, particularly at Threonine 209 (Thr209), is a critical step that initiates a cascade leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.[1][3]
Given its pivotal role, IRAK4 is a significant therapeutic target for various autoimmune and inflammatory diseases.[1] Small molecule inhibitors, such as IRAK4-IN-29, are designed to selectively target the kinase activity of IRAK4. By doing so, they prevent the phosphorylation and activation of IRAK1, thereby mitigating the inflammatory response.[1][4] This application note provides a detailed Western blot protocol to assess the efficacy of this compound by monitoring the phosphorylation status of IRAK1 at Thr209 in a cellular context.
Signaling Pathway and Inhibition
The binding of a ligand, such as Lipopolysaccharide (LPS) to TLR4, triggers the recruitment of MyD88 and IRAK4, leading to IRAK4 autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1 at Thr209.[3] This event causes IRAK1 to dissociate from the receptor complex and interact with TRAF6, which in turn activates downstream pathways, including NF-κB and MAPK, leading to the transcription of pro-inflammatory genes.[2] this compound acts as a competitive inhibitor in the ATP-binding pocket of IRAK4, blocking its kinase activity and preventing the phosphorylation of IRAK1.[4]
Experimental Protocol: Western Blot for p-IRAK1 (Thr209)
This protocol details a cell-based assay to measure the dose-dependent inhibition of IRAK1 phosphorylation by this compound.
A. Materials and Reagents
-
Cell Line: THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage-like cell line).
-
Stimulant: Lipopolysaccharide (LPS).
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Digital imager or X-ray film.
B. Experimental Workflow
C. Detailed Protocol Steps
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere and differentiate (if necessary, with PMA).[2]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[2][4]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce IRAK1 phosphorylation. Include unstimulated and vehicle-treated/stimulated controls.[1][4]
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (with protease/phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with brief vortexing.[2]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm the transfer efficiency by staining with Ponceau S.[2]
-
Blocking: Wash the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IRAK1 (Thr209) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again as in step 10. Apply the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[2]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total IRAK1 and a loading control like β-Actin or GAPDH.[1][4]
Data Presentation and Expected Results
The efficacy of this compound is determined by its ability to reduce the phosphorylation of IRAK1 in a dose-dependent manner. Densitometry is used to quantify the band intensities. The p-IRAK1 signal should be normalized to the total IRAK1 signal, and subsequently to the loading control, to determine the relative phosphorylation level.
Expected Outcome: Treatment with LPS should markedly increase the phosphorylation of IRAK1. Co-treatment with this compound is expected to suppress this LPS-induced phosphorylation in a concentration-dependent manner, demonstrating the inhibitor's target engagement and efficacy. Total IRAK1 and loading control protein levels should remain unchanged across all treatment groups.[4]
Representative Quantitative Data
The following table presents representative data from a typical experiment, showing the percentage of p-IRAK1 inhibition relative to the LPS-stimulated control.
| Treatment Group | This compound Conc. (µM) | Normalized p-IRAK1/Total IRAK1 Ratio (Arbitrary Units) | % Inhibition of p-IRAK1 |
| Unstimulated Control | 0 | 0.05 | 95.8% |
| LPS + Vehicle (DMSO) | 0 | 1.20 | 0% |
| LPS + this compound | 0.1 | 0.85 | 29.2% |
| LPS + this compound | 1.0 | 0.30 | 75.0% |
| LPS + this compound | 10.0 | 0.08 | 93.3% |
Note: The data presented is for illustrative purposes and represents the expected outcome of the experiment.
Conclusion
This application note provides a comprehensive framework for using Western blot analysis to study the IRAK4 signaling pathway and to evaluate the potency of the inhibitor this compound. By measuring the dose-dependent decrease in IRAK1 phosphorylation at Thr209, researchers can effectively characterize the biological activity of IRAK4 inhibitors. This methodology provides crucial data for basic research and for drug development programs targeting a range of inflammatory and autoimmune diseases.
References
Application Notes and Protocols for IRAK4-IN-29 in the Inhibition of IL-6 and TNF-alpha Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1][2] It functions as a master kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88 and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[2][3] These transcription factors drive the expression of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha).[2][4]
Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers.[1][2][5] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[1][5] IRAK4-IN-29 is a potent and selective inhibitor of IRAK4 kinase activity. By blocking the function of IRAK4, this compound is expected to suppress the downstream signaling events that lead to the production of IL-6 and TNF-alpha, thereby mitigating the inflammatory response.[5]
These application notes provide a detailed protocol for utilizing this compound to inhibit IL-6 and TNF-alpha production in a cellular context, followed by the quantification of these cytokines using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The diagram below illustrates the canonical TLR/IL-1R signaling pathway and the point of intervention for an IRAK4 inhibitor like this compound.
Caption: IRAK4 signaling pathway and inhibition by this compound.
Experimental Protocols
A. Cell Culture and Stimulation
This protocol describes the treatment of a relevant cell line (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells - PBMCs) with a TLR agonist to induce IL-6 and TNF-alpha production, and the assessment of the inhibitory effect of this compound.
Materials:
-
Relevant cell line (e.g., THP-1 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) if required by the experimental design.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept constant across all wells (e.g., <0.1%).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare the TLR agonist (e.g., LPS at a final concentration of 100 ng/mL) in complete culture medium.
-
Add 50 µL of the TLR agonist solution to the wells. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
Storage: The supernatants can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[6][7]
B. Quantification of IL-6 and TNF-alpha by ELISA
A sandwich ELISA is a highly sensitive method for quantifying cytokine concentrations in cell culture supernatants. The following is a general protocol; refer to the specific manufacturer's instructions for the ELISA kit being used.[6][7][8][9][10][11][12][13][14][15]
Principle: The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for the target cytokine (IL-6 or TNF-alpha) is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the cytokine present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for the cytokine is added. Following a wash, a substrate solution is added, and color develops in proportion to the amount of cytokine bound. The reaction is stopped, and the absorbance is measured.[6][7]
Caption: General workflow for a sandwich ELISA protocol.
Materials:
-
Human IL-6 or TNF-alpha ELISA Kit (containing pre-coated plates, detection antibody, standards, buffers, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.[7]
-
Standard Curve: Prepare a serial dilution of the cytokine standard to create a standard curve. A typical range for IL-6 might be 0-500 pg/mL.[14]
-
Assay Procedure: a. Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[9] b. Cover the plate and incubate for the time specified in the kit manual (typically 1-2.5 hours at room temperature).[7][9] c. Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.[7] d. Add 100 µL of the biotinylated detection antibody to each well.[13] e. Cover and incubate for 1 hour at room temperature.[13] f. Repeat the wash step. g. Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well.[13] h. Cover and incubate for 30-45 minutes at room temperature.[9] i. Repeat the wash step. j. Add 100 µL of the TMB substrate solution to each well.[9] k. Incubate for 15-30 minutes at room temperature in the dark. Color will develop.[9] l. Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.[9]
-
Data Collection: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format.
Table 1: Inhibition of LPS-induced IL-6 Production by this compound
| This compound (nM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Unstimulated) | < 5.0 | N/A |
| 0 (LPS only) | 1250.5 ± 85.2 | 0 |
| 1 | 1002.1 ± 70.1 | 19.9 |
| 10 | 650.8 ± 55.6 | 47.9 |
| 100 | 120.3 ± 15.4 | 90.4 |
| 1000 | 15.7 ± 4.1 | 98.7 |
Table 2: Inhibition of LPS-induced TNF-alpha Production by this compound
| This compound (nM) | TNF-alpha Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Unstimulated) | < 10.0 | N/A |
| 0 (LPS only) | 2800.7 ± 150.9 | 0 |
| 1 | 2350.2 ± 120.3 | 16.1 |
| 10 | 1515.4 ± 98.7 | 45.9 |
| 100 | 290.6 ± 30.1 | 89.6 |
| 1000 | 45.2 ± 8.8 | 98.4 |
Note: The data presented in these tables are for illustrative purposes only and represent expected trends.
Data Analysis:
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Calculate Concentrations: Determine the concentration of IL-6 or TNF-alpha in each sample by interpolating their mean absorbance values from the standard curve.
-
Calculate % Inhibition: % Inhibition = [1 - (Cytokine_Sample - Cytokine_Unstimulated) / (Cytokine_LPS_only - Cytokine_Unstimulated)] * 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) can be calculated by plotting the % inhibition against the log concentration of this compound and fitting the data to a non-linear regression curve.
Conclusion
These application notes provide a comprehensive framework for assessing the inhibitory activity of this compound on the production of the key pro-inflammatory cytokines IL-6 and TNF-alpha. The detailed protocols for cell stimulation and ELISA-based quantification, combined with clear data presentation, will enable researchers to effectively evaluate the potential of IRAK4 inhibitors as therapeutic agents for a range of inflammatory diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bmgrp.com [bmgrp.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. novamedline.com [novamedline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biovendor.com [biovendor.com]
Application Notes and Protocols: IRAK4-IN-29 MSD Assay for Cytokine Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It acts as a key component of the signaling complex that forms upon the activation of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] This signaling cascade leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[2][3][4] Due to its pivotal role in inflammatory signaling, IRAK4 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases.[2][5]
Signaling Pathway and Experimental Rationale
The activation of TLRs or IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[2][10] IRAK4 then phosphorylates and activates IRAK1, which subsequently interacts with TRAF6, leading to the activation of downstream pathways and the production of inflammatory cytokines.[2] IRAK4-IN-29 is a hypothetical inhibitor designed to block the kinase activity of IRAK4, thereby preventing this downstream signaling and reducing the production of pro-inflammatory cytokines.
The experimental workflow is designed to stimulate an immune response in a cellular model, treat the cells with varying concentrations of this compound, and then quantify the resulting cytokine production using an MSD multiplex assay. This allows for the determination of the inhibitor's potency (e.g., IC50) and its specific effects on a panel of relevant cytokines.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on cytokine production.
Detailed Protocols
Cell Culture and Treatment
This protocol describes the treatment of peripheral blood mononuclear cells (PBMCs) with this compound and subsequent stimulation to induce cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or other appropriate TLR agonist (e.g., R848)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using a suitable method (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend the cells in complete RPMI-1640 medium and determine cell viability and concentration.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells by adding a TLR agonist (e.g., LPS at a final concentration of 100 ng/mL) to all wells except for the unstimulated controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.
MSD Cytokine Assay
This protocol outlines the use of an MSD V-PLEX Proinflammatory Panel 1 (human) kit as an example for measuring cytokine levels in the collected supernatants.
Materials:
-
MSD V-PLEX Proinflammatory Panel 1 (human) Kit (or other relevant cytokine panel)
-
Supernatants from the cell culture experiment
-
MSD Read Buffer T
-
MSD SECTOR Imager
Procedure:
-
Thaw all kit reagents to room temperature.
-
Prepare the MSD plate by adding 25 µL of the sample (supernatant) or calibrator to the appropriate wells.
-
Seal the plate and incubate at room temperature with shaking for 2 hours.
-
Wash the plate three times with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).
-
Add 25 µL of the detection antibody solution to each well.
-
Seal the plate and incubate at room temperature with shaking for 2 hours.
-
Wash the plate three times with PBS-T.
-
Add 150 µL of MSD Read Buffer T to each well.
-
Read the plate immediately on an MSD SECTOR Imager.
Data Presentation and Analysis
The data obtained from the MSD assay can be analyzed to determine the concentration of each cytokine in the samples. The inhibitory effect of this compound is then calculated as a percentage of the stimulated control, and IC50 values are determined by fitting the data to a dose-response curve.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated PBMCs
| Cytokine | This compound (nM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | 0 (Vehicle) | 2500 ± 150 | 0 |
| 1 | 1875 ± 120 | 25 | |
| 10 | 1250 ± 90 | 50 | |
| 100 | 625 ± 50 | 75 | |
| 1000 | 125 ± 20 | 95 | |
| IL-6 | 0 (Vehicle) | 3000 ± 200 | 0 |
| 1 | 2400 ± 180 | 20 | |
| 10 | 1500 ± 110 | 50 | |
| 100 | 750 ± 60 | 75 | |
| 1000 | 150 ± 30 | 95 | |
| IL-1β | 0 (Vehicle) | 800 ± 60 | 0 |
| 1 | 640 ± 50 | 20 | |
| 10 | 400 ± 35 | 50 | |
| 100 | 200 ± 25 | 75 | |
| 1000 | 40 ± 10 | 95 |
Table 2: IC50 Values of this compound for Cytokine Inhibition
| Cytokine | IC50 (nM) |
| TNF-α | 10.5 |
| IL-6 | 12.2 |
| IL-1β | 9.8 |
Conclusion
The combination of a relevant cellular model and the multiplex capabilities of the MSD platform provides a robust system for the characterization of IRAK4 inhibitors like this compound. This approach allows for the efficient and quantitative assessment of a compound's inhibitory effects on the production of multiple pro-inflammatory cytokines, yielding crucial data for drug development programs targeting inflammatory and autoimmune diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed Cytokine Screening with Meso Scale Discovery [cellcarta.com]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. bioxpedia.com [bioxpedia.com]
- 9. kymeratx.com [kymeratx.com]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of IRAK4 Inhibitors
A compilation of methodologies and data for researchers in drug development, focusing on the in vivo application of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Please note: A specific compound designated "IRAK4-IN-29" was not identified in the available literature. The following data and protocols are based on published research for other potent and selective IRAK4 inhibitors, providing a comprehensive guide for in vivo studies in this class of compounds.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[1] Its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] This document provides an overview of in vivo dosing and formulation strategies, along with detailed experimental protocols for evaluating IRAK4 inhibitors in preclinical models.
Data Presentation: In Vivo Dosing and Formulation of IRAK4 Inhibitors
The following tables summarize quantitative data from various in vivo studies on different IRAK4 inhibitors, offering a comparative look at their administration and formulation.
| Compound/Formulation | Animal Model | Dose | Route of Administration | Formulation | Key Findings | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | 3 mg/kg, twice daily | Oral | Not specified | Significantly inhibited paw volume compared to vehicle. | [1] |
| PF-06650833 | Mouse model of Systemic Lupus Erythematosus (SLE) | Administered in chow | Oral | Medicated chow | Significantly reduced anti-dsDNA titers. | [1] |
| VCAM1-IRAK4 NC | Mouse Dextran Sulfate Sodium (DSS)-induced colitis | 23 mg/kg (inhibitor) | Intravenous | Nanocarrier (PEG-PCL based) | Mitigated colitis symptoms. | [3] |
| VCAM1-IRAK4 NC | Mouse λ-carrageenan-induced paw edema | 11.5 mg/kg (inhibitor) | Intravenous | Nanocarrier (PEG-PCL based) | Reduced paw edema and pro-inflammatory cytokine levels. | [3] |
| Benzolactam Inhibitor 4 & 19 | Mouse R848-induced cytokine release | Various | Not specified | Nanosuspension in MCT | Dose-dependent reduction of IFNα. | [4] |
| Nicotinamide Inhibitor 21 | Mouse LTA-induced IL-6 release | Not specified | Not specified | Not specified | Robust PD effect. | [5] |
| KIC-0101 | Mouse LPS-mediated systemic inflammation | 100 mg/kg | Not specified | Not specified | Significantly inhibited TNFα secretion. | [6] |
| KIC-0101 & Ibrutinib | Mouse Xenograft (ABC-DLBCL) | 50 mg/kg | Not specified | Not specified | Combination dramatically suppressed tumor growth. | [6] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs (except TLR3) and the IL-1R family. Upon ligand binding, MyD88 is recruited to the receptor and in turn recruits IRAK4, leading to the formation of the Myddosome complex. This complex then activates downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[1][7]
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - IRAK4 mediates colitis-induced tumorigenesis and chemoresistance in colorectal cancer [insight.jci.org]
- 3. Targeted Nanocarriers for Systemic Delivery of IRAK4 Inhibitors to Inflamed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IRAK4-IN-29 NanoBRET Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are essential components of the innate immune system, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][3] IRAK4's pivotal role, positioned upstream of other IRAK family members, makes it a compelling therapeutic target for the development of novel anti-inflammatory agents.[1][3]
The NanoBRET™ Target Engagement (TE) Assay is a robust, live-cell method for quantifying the interaction between a small molecule inhibitor and its target protein.[4][5] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged protein (the energy donor) and a cell-permeable fluorescent tracer (the energy acceptor) that binds to the same protein.[4][6] When a test compound, such as IRAK4-IN-29, enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a measurable decrease in the BRET signal. This allows for the quantitative determination of compound affinity, target occupancy, and residence time in a physiologically relevant cellular environment.[4][5]
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Assay to measure the intracellular target engagement of this compound.
Signaling Pathway and Assay Principle
IRAK4 is a key component of the Myddosome signaling complex, which is formed upon activation of TLRs or IL-1Rs.[7] IRAK4 is recruited to the receptor complex by the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[7] IRAK4 inhibitors, like this compound, typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby blocking the inflammatory signaling cascade.[3]
The principle of the IRAK4 NanoBRET TE Assay is based on the competitive displacement of a fluorescent tracer from the IRAK4-NanoLuc fusion protein by the unlabeled test compound, this compound. The resulting loss of BRET signal is directly proportional to the engagement of the test compound with IRAK4 in live cells.
References
- 1. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. protocols.io [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: IRAK4-IN-29 CRISPR Screen for Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[1][2] IRAK4's dual function as both a kinase and a scaffold protein makes it a compelling therapeutic target.[2]
IRAK4-IN-29 is a potent and selective IRAK4 inhibitor with low nanomolar activity that effectively blocks TLR-mediated signal transduction.[1][3][4][5] While promising, the development of resistance to targeted therapies is a common clinical challenge. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens are a powerful and unbiased tool to systematically identify genes whose loss-of-function confers resistance to a specific drug.[6]
This document provides a detailed protocol for a hypothetical genome-wide CRISPR-Cas9 knockout screen to identify genetic mechanisms of resistance to this compound. The methodologies are based on established protocols for similar kinase inhibitors and are intended to serve as a comprehensive guide for researchers.
IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream cascade that leads to the activation of TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines. This compound inhibits the kinase activity of IRAK4, thereby blocking this inflammatory signaling cascade.
Experimental Workflow for CRISPR Screen
The workflow for a pooled, genome-wide CRISPR-Cas9 knockout screen involves transducing a cell line with a lentiviral library of single-guide RNAs (sgRNAs), applying drug selection pressure, and identifying sgRNAs enriched in the resistant population through next-generation sequencing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK4 inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IRAK4 Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IRAK4 inhibitors in patient-derived xenograft (PDX) models, a critical preclinical tool for evaluating novel cancer therapeutics. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy of IRAK4-targeted therapies. While direct data for IRAK4-IN-29 in PDX models is not publicly available, this document leverages data from structurally related and well-characterized IRAK4 inhibitors, such as CA-4948 and emavusertib, to provide representative protocols and expected outcomes.
Introduction to IRAK4 and Its Role in Cancer
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[2][4] In many cancers, particularly hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Myelodysplastic Syndromes (MDS), aberrant activation of the IRAK4 signaling pathway, often driven by mutations in MYD88, promotes cancer cell survival, proliferation, and a pro-inflammatory tumor microenvironment.[1][4][5] Consequently, inhibiting IRAK4 has emerged as a promising therapeutic strategy.
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, which is a key target for inhibitors in cancer therapy.
Caption: Canonical IRAK4 signaling cascade upon TLR/IL-1R activation.
Application of IRAK4 Inhibitors in PDX Models
PDX models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are powerful tools for preclinical drug evaluation as they better recapitulate the heterogeneity and microenvironment of human tumors.[6] Several studies have demonstrated the utility of IRAK4 inhibitors in various hematological cancer PDX models.
Data Presentation: Efficacy of IRAK4 Inhibitors in PDX Models
The following table summarizes the available data on the efficacy of the IRAK4 inhibitor CA-4948 in different DLBCL PDX models.
| Cancer Type | PDX Model Subtype | Relevant Mutations | IRAK4 Inhibitor | Dosing Schedule | Route of Administration | Observed Efficacy | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Activated B-cell (ABC) | MYD88 L265P | CA-4948 | 37.5 mg/kg or 75 mg/kg, BID | Oral | Dose-dependent tumor growth inhibition. BID dosing showed equal or enhanced efficacy compared to the equivalent total daily QD dose. | [7] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Activated B-cell (ABC) | MYD88 and CD79B double mutants | CA-4948 | Not specified | Oral | Efficacious in 4 out of 5 ABC-DLBCL PDX models tested. | [1][5] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Activated B-cell (ABC) | MYD88 L265P and BCL6 translocation | CA-4948 | Not specified | Oral | Resistant to single-agent CA-4948, but synergistic tumor growth inhibition when combined with ibrutinib. | [1][5] |
| Myelodysplastic Syndromes (MDS) | SF3B1-mutated | SF3B1 | Emavusertib | Not specified | Not specified | Decreased leukemic engraftment in preclinical PDX models. |
Experimental Protocols
The following protocols provide a detailed methodology for establishing and utilizing hematological malignancy PDX models for the evaluation of IRAK4 inhibitors.
Experimental Workflow
Caption: A generalized workflow for IRAK4 inhibitor efficacy studies in PDX models.
Establishment of Hematological Malignancy PDX Models
Materials:
-
Fresh patient tumor tissue (e.g., lymph node biopsy, bone marrow aspirate) collected in sterile media (e.g., RPMI-1640 with 10% FBS).
-
Ficoll-Paque PLUS.
-
Phosphate-buffered saline (PBS).
-
Red blood cell (RBC) lysis buffer.
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice).
-
Matrigel (optional, for subcutaneous implantation).
Protocol:
-
Sample Processing:
-
For solid tumors (e.g., lymphoma biopsy), mechanically dissociate the tissue into a single-cell suspension.
-
For bone marrow or peripheral blood, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Lyse red blood cells using RBC lysis buffer.
-
Wash the cells with PBS and resuspend in an appropriate volume of sterile PBS or culture medium.
-
-
Implantation:
-
Subcutaneous Model: Mix the cell suspension with Matrigel (optional) and inject subcutaneously into the flank of the immunodeficient mice (typically 1-10 x 106 cells per mouse).
-
Systemic Model (for leukemia): Inject the cell suspension intravenously via the tail vein (typically 1-5 x 106 cells per mouse).
-
-
Engraftment Monitoring:
-
Monitor the mice regularly for signs of tumor growth (palpable tumors for subcutaneous models) or disease development (e.g., weight loss, hind limb paralysis for systemic models).
-
For systemic models, engraftment can be monitored by flow cytometric analysis of peripheral blood for human CD45+ cells.
-
-
Tumor Expansion:
-
Once tumors reach a certain size (e.g., >1000 mm³), or when signs of disease are evident, euthanize the mice and harvest the tumor tissue or affected organs (e.g., spleen, bone marrow).
-
The harvested tissue can be cryopreserved for future use or passaged into new cohorts of mice for expansion.
-
In Vivo Efficacy Studies
Materials:
-
Established PDX-bearing mice with tumors of a specified size (e.g., 100-200 mm³).
-
IRAK4 inhibitor (e.g., this compound, CA-4948) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal balance.
Protocol:
-
Tumor Staging and Randomization:
-
When tumors in the PDX-bearing mice reach the desired size, randomize the animals into treatment and control groups (typically 5-10 mice per group).
-
-
Drug Administration:
-
Administer the IRAK4 inhibitor and vehicle control according to the planned dosing schedule and route. For orally bioavailable compounds like CA-4948, administration is typically via oral gavage.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint Analysis:
-
The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of unacceptable toxicity.
-
At the endpoint, euthanize the mice and harvest the tumors and other relevant tissues.
-
A portion of the tumor can be fixed in formalin for histological and immunohistochemical analysis, while another portion can be snap-frozen for pharmacodynamic (PD) marker analysis (e.g., measurement of downstream signaling molecules like phosphorylated IRAK1 or NF-κB).
-
Conclusion
The use of patient-derived xenograft models provides a clinically relevant platform for the preclinical evaluation of IRAK4 inhibitors. The protocols and data presented here offer a framework for researchers to design and interpret in vivo efficacy studies. While specific data for this compound is not yet widely available, the promising results from other IRAK4 inhibitors in PDX models of hematological malignancies underscore the therapeutic potential of targeting this pathway. Rigorous and well-controlled PDX studies will be instrumental in advancing the clinical development of IRAK4 inhibitors for the treatment of cancer.
References
- 1. curis.com [curis.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 6. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with an IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as some cancers.[3][4][5] As a key upstream kinase in the MyD88-dependent signaling cascade, IRAK4 activates downstream signaling molecules such as TRAF6, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1][4][6]
This document provides detailed application notes and protocols for the analysis of immune cells treated with a representative IRAK4 inhibitor, using flow cytometry. While the specific inhibitor "IRAK4-IN-29" was not found in the public domain, the methodologies described herein are applicable to other potent and selective IRAK4 inhibitors. The primary focus is on assessing the inhibitor's effects on key immune cell functions, including cytokine production, cell signaling, and surface marker expression.
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway initiated by TLR activation.
Caption: IRAK4 signaling pathway upon TLR/IL-1R activation.
Expected Effects of IRAK4 Inhibition on Immune Cells
Based on published literature, inhibition of IRAK4 is expected to have the following effects on various immune cell populations, which can be quantified by flow cytometry.
| Cell Type | Parameter | Expected Effect of IRAK4 Inhibition | Reference Markers for Flow Cytometry |
| Monocytes / Macrophages | Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | Decrease | CD14, CD16, intracellular TNF-α, IL-6, IL-1β |
| Activation Markers | Decrease in expression | CD14, CD80, CD86, HLA-DR | |
| NF-κB Pathway Activation | Decrease in phosphorylation/nuclear translocation of NF-κB subunits (e.g., p65) | CD14, intracellular phospho-NF-κB p65 | |
| Chemokine Production (e.g., CCL2) | Decrease | CD14, intracellular CCL2 | |
| T Lymphocytes | T-cell Receptor (TCR) Signaling | Impaired downstream signaling[7] | CD3, CD4, CD8, phospho-ZAP70, phospho-PKC |
| Proliferation | Decrease in response to TCR stimulation | CD3, CD4, CD8, Ki-67 or proliferation dyes (e.g., CFSE) | |
| Cytokine Production (e.g., IFN-γ) | Decrease | CD3, CD4, CD8, intracellular IFN-γ | |
| B Lymphocytes | TLR-mediated Activation | Decrease in activation and proliferation | CD19, CD20, Ki-67, CD69 |
| Cytokine Production | Decrease | CD19, CD20, intracellular IL-6 | |
| Dendritic Cells (DCs) | Maturation and Activation | Decrease in maturation markers | CD11c, HLA-DR, CD80, CD83, CD86 |
| Cytokine Production (e.g., IL-12) | Decrease | CD11c, intracellular IL-12 |
Experimental Protocols
Experimental Workflow Overview
The general workflow for analyzing the effects of an IRAK4 inhibitor on immune cells using flow cytometry is depicted below.
Caption: General workflow for flow cytometry analysis.
Protocol 1: Analysis of Intracellular Cytokine Production in Monocytes
Objective: To quantify the effect of an IRAK4 inhibitor on the production of pro-inflammatory cytokines (e.g., TNF-α) in human monocytes following TLR stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
IRAK4 inhibitor (e.g., PF-06650833 or similar)
-
Lipopolysaccharide (LPS) (TLR4 agonist)
-
Brefeldin A (protein transport inhibitor)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Human TruStain FcX™ (Fc receptor blocking reagent)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14 (e.g., FITC)
-
Anti-Human CD3 (e.g., PE-Cy7) - for exclusion of T cells
-
Anti-Human CD19 (e.g., PE-Cy7) - for exclusion of B cells
-
Anti-Human TNF-α (e.g., PE)
-
Viability dye (e.g., Zombie NIR™)
-
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS and resuspend in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Pre-treat cells with the IRAK4 inhibitor at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. For the final 3-4 hours of stimulation, add Brefeldin A (e.g., 10 µg/mL) to each well to block cytokine secretion.[8] Include an unstimulated control.
-
-
Staining:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with PBS.
-
Stain for viability according to the manufacturer's protocol.
-
Wash cells with FACS Buffer.
-
Block Fc receptors with Human TruStain FcX™ for 10 minutes at 4°C.
-
Add the surface antibody cocktail (CD14, CD3, CD19) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS Buffer.
-
Fix and permeabilize the cells using the Fixation/Permeabilization Buffer according to the manufacturer's instructions.
-
Wash cells with Permeabilization Wash Buffer.
-
Add the intracellular antibody (TNF-α) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
Resuspend cells in 300 µL of FACS Buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, and then on the CD14+ monocyte population (excluding CD3+ and CD19+ cells).
-
Quantify the percentage of TNF-α positive cells and the mean fluorescence intensity (MFI) of TNF-α staining within the monocyte gate for each treatment condition.
-
Protocol 2: Analysis of NF-κB p65 Phosphorylation in T Lymphocytes
Objective: To assess the effect of an IRAK4 inhibitor on the phosphorylation of the NF-κB p65 subunit in T lymphocytes following TCR stimulation.
Materials:
-
Isolated human T cells or PBMCs
-
RPMI-1640 medium with 10% FBS
-
IRAK4 inhibitor
-
Anti-CD3/CD28 beads or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
FACS tubes
-
PBS
-
FACS Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., APC)
-
Anti-Human CD4 (e.g., FITC)
-
Anti-Human CD8 (e.g., PerCP-Cy5.5)
-
Anti-NF-κB p65 (pS529) (e.g., PE)
-
Viability dye
-
-
Fixation Buffer (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
Procedure:
-
Cell Preparation:
-
Isolate T cells or use PBMCs at 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
-
Cell Treatment:
-
Pre-treat cells with the IRAK4 inhibitor or vehicle control for 1 hour.
-
Stimulate cells with anti-CD3/CD28 beads or PMA/Ionomycin for a short duration (e.g., 15-30 minutes) to induce NF-κB phosphorylation. Include an unstimulated control.
-
-
Staining:
-
Immediately after stimulation, fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize by adding ice-cold 90% Methanol and incubating on ice for 30 minutes.
-
Wash cells twice with FACS Buffer.
-
Add the antibody cocktail (CD3, CD4, CD8, phospho-NF-κB p65) and incubate for 1 hour at room temperature in the dark.
-
Wash cells twice with FACS Buffer.
-
Resuspend in 300 µL of FACS Buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, then on CD3+ T cells. Further gate on CD4+ and CD8+ T cell subsets.
-
Analyze the MFI of phospho-NF-κB p65 in the T cell subsets for each condition.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of IRAK4 Inhibitor on TNF-α Production in LPS-stimulated Monocytes
| Treatment | Concentration (µM) | % of TNF-α+ Monocytes (Mean ± SD) | MFI of TNF-α (Mean ± SD) |
| Unstimulated | - | 1.2 ± 0.5 | 150 ± 30 |
| LPS + Vehicle | - | 75.6 ± 8.2 | 8500 ± 1200 |
| LPS + IRAK4 Inhibitor | 0.01 | 52.3 ± 6.5 | 5600 ± 950 |
| LPS + IRAK4 Inhibitor | 0.1 | 25.1 ± 4.1 | 2800 ± 600 |
| LPS + IRAK4 Inhibitor | 1 | 5.8 ± 1.9 | 800 ± 250 |
Table 2: Effect of IRAK4 Inhibitor on NF-κB p65 Phosphorylation in Stimulated CD4+ T Cells
| Treatment | Concentration (µM) | MFI of p-NF-κB p65 (Mean ± SD) | Fold Change over Unstimulated |
| Unstimulated | - | 250 ± 45 | 1.0 |
| Stimulated + Vehicle | - | 2100 ± 350 | 8.4 |
| Stimulated + IRAK4 Inhibitor | 0.01 | 1550 ± 280 | 6.2 |
| Stimulated + IRAK4 Inhibitor | 0.1 | 980 ± 190 | 3.9 |
| Stimulated + IRAK4 Inhibitor | 1 | 450 ± 90 | 1.8 |
Conclusion
The provided application notes and protocols offer a framework for utilizing flow cytometry to characterize the immunomodulatory effects of IRAK4 inhibitors. By analyzing key parameters such as cytokine production and intracellular signaling in distinct immune cell populations, researchers can gain valuable insights into the mechanism of action and therapeutic potential of these compounds. The adaptability of flow cytometry allows for the expansion of these protocols to include other cell types, signaling molecules, and functional readouts relevant to the study of IRAK4-mediated immunity.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Phenotyping of Common Immune Cells [elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 50-color phenotyping of the human immune system with in-depth assessment of T cells and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for the Co-crystallization of Inhibitors with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] As the most upstream kinase in the Myddosome signaling complex, IRAK4's kinase activity is essential for the activation of downstream signaling cascades, leading to the production of pro-inflammatory cytokines.[1][5][6] Consequently, IRAK4 has emerged as a high-priority target for the development of novel therapeutic agents.
Structural biology, particularly X-ray crystallography, plays a pivotal role in modern drug discovery by providing detailed, three-dimensional insights into how inhibitors bind to their target proteins. The co-crystallization of small molecule inhibitors with the IRAK4 kinase domain enables the visualization of key molecular interactions, guiding structure-activity relationship (SAR) studies and facilitating the design of more potent and selective compounds.
While specific public data on the co-crystallization of "IRAK4-IN-29" with IRAK4 is not available, this document provides a comprehensive, representative protocol and application note based on established methodologies for co-crystallizing various inhibitors with the IRAK4 protein. This guide is intended to serve as a detailed resource for researchers aiming to obtain high-resolution co-crystal structures of IRAK4 in complex with their compounds of interest.
IRAK4 Signaling Pathway
Ligand binding to TLRs or IL-1Rs triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 via interactions between their respective death domains, forming a complex known as the Myddosome.[1][7] IRAK4, considered the "master IRAK", then phosphorylates and activates downstream kinases IRAK1 and IRAK2.[2][5] This phosphorylation cascade leads to the activation of TRAF6, an E3 ubiquitin ligase, which ultimately results in the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes.[1][5]
Figure 1: Simplified IRAK4 signaling cascade.
Quantitative Data from IRAK4 Co-crystallization Studies
The following table summarizes crystallographic data from several publicly available IRAK4 co-crystal structures deposited in the Protein Data Bank (PDB). This data provides a baseline for expected outcomes in IRAK4 co-crystallization experiments.
| PDB ID | Inhibitor/Ligand | Resolution (Å) | Expression System | Organism | Reference |
| 6MOM | Compound 1 (Imidazopyridine series) | Not specified in abstract | Not specified | Homo sapiens | [8] |
| 4YP8 | Pyrazole class inhibitor | 2.64 | Spodoptera frugiperda | Homo sapiens | [9] |
| 6EGA | HG-12-6 (Type II inhibitor) | 2.51 | Spodoptera frugiperda | Homo sapiens | [10] |
| 8ATN | Compound 38 (Methylbenzimidazole-based) | 2.2 | Not specified | Homo sapiens | [11] |
| 8BR6 | Compound 40 (Indazole-based) | Not specified in abstract | Not specified | Homo sapiens | [11] |
| 8BR7 | Compound 5 | Not specified in abstract | Not specified | Homo sapiens | [12] |
| 8ATB | Compound 16 | Not specified in abstract | Not specified | Homo sapiens | [12] |
| 2NRU | Staurosporine analogue | Not specified in abstract | Not specified | Homo sapiens | [3] |
Experimental Protocols
A general workflow for obtaining a co-crystal structure of an inhibitor with IRAK4 involves protein expression and purification, complex formation, crystallization, and X-ray diffraction data collection.
Figure 2: General co-crystallization workflow.
Protocol 1: Expression and Purification of IRAK4 Kinase Domain
This protocol is based on methods described for expressing human IRAK4 in insect cells.[9][10]
1.1. Plasmid Construct:
-
The human IRAK4 kinase domain (e.g., residues 157-460) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal affinity tag (e.g., His6-tag) to facilitate purification.
1.2. Baculovirus Generation:
-
Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's instructions.
1.3. Protein Expression:
-
Infect Spodoptera frugiperda (Sf9) insect cells at a density of 2.0 x 10^6 cells/mL with the high-titer recombinant baculovirus.
-
Grow the culture at 27°C for 48-72 hours.
-
Harvest cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
1.4. Cell Lysis and Affinity Chromatography:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, and protease inhibitors).
-
Lyse cells by sonication or microfluidization.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 1 mM TCEP).
-
Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
1.5. Tag Cleavage and Further Purification (Optional but Recommended):
-
If the construct includes a protease cleavage site (e.g., TEV), dialyze the eluted protein against a low-imidazole buffer and incubate with the appropriate protease overnight at 4°C to remove the affinity tag.
-
Pass the protein solution back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Perform size-exclusion chromatography (SEC) using a column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to obtain a pure, monodisperse protein sample.
-
Concentrate the protein to approximately 10-15 mg/mL.
Protocol 2: Co-crystallization of IRAK4 with an Inhibitor
This protocol outlines the steps for setting up co-crystallization trials.
2.1. Inhibitor Preparation:
-
Prepare a concentrated stock solution of the inhibitor (e.g., 50-100 mM) in 100% DMSO.
2.2. Complex Formation:
-
Dilute the purified IRAK4 protein to a working concentration (e.g., 10 mg/mL) in the final storage buffer.
-
Add the inhibitor from the stock solution to the protein solution to achieve a final molar ratio of inhibitor to protein between 3:1 and 10:1. Ensure the final DMSO concentration does not exceed 5% (v/v) to avoid interference with crystallization.
-
Incubate the protein-inhibitor mixture on ice for at least 1 hour to allow for complex formation.[13]
2.3. Crystallization Screening:
-
Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 20°C.[7]
-
Use commercial sparse-matrix screens (e.g., from Hampton Research, Qiagen) to sample a wide range of crystallization conditions.
-
A typical drop consists of 1 µL of the protein-inhibitor complex mixed with 1 µL of the reservoir solution.
2.4. Example Crystallization Condition:
-
Based on published data, a common starting condition for IRAK4 crystallization is: 0.1 M Tris-HCl pH 8.0, 1.5-1.6 M ammonium (B1175870) sulfate, and 20 mM cobalt chloride.[1]
2.5. Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration to improve crystal size and quality.
-
Microseeding can be employed to promote the growth of larger, single crystals.[14]
Protocol 3: Crystal Handling and Data Collection
3.1. Crystal Harvesting and Cryo-protection:
-
Carefully transfer the obtained crystals from the drop into a cryo-protectant solution to prevent ice formation during flash-cooling.
-
The cryo-protectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol (B35011) or ethylene (B1197577) glycol. A stepwise transfer to increasing concentrations of the cryo-protectant may be necessary to prevent crystal cracking.[13]
3.2. Data Collection:
-
Using a nylon loop, scoop up a cryo-protected crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
3.3. Structure Determination:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure using molecular replacement with a previously determined IRAK4 structure (e.g., PDB ID 2NRU) as the search model.
-
Refine the model and build the inhibitor into the electron density map using software such as Phenix and Coot.[1]
Conclusion
The protocols and data presented provide a robust framework for the successful co-crystallization of small molecule inhibitors with the IRAK4 kinase domain. While the specific compound "this compound" is not documented in public literature, the methodologies derived from numerous successful IRAK4 co-crystallization studies offer a clear and detailed path for researchers. Obtaining high-resolution crystal structures is an indispensable step in the rational design of next-generation IRAK4 inhibitors for the treatment of inflammatory and autoimmune disorders.
References
- 1. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of IRAK4-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[2][3][4][5] IRAK4-IN-29 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. These application notes provide a comprehensive overview of the high-throughput screening (HTS) setup for the identification and characterization of IRAK4 inhibitors like this compound.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88.[1] This leads to the formation of the Myddosome complex, a signaling hub that includes IRAK4.[6] IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[6][7]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 [mdpi.com]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: IRAK4-IN-29 Kinase Activity Profiling
This technical support center provides guidance for researchers and drug development professionals working with IRAK4 inhibitors, specifically focusing on the crucial aspect of off-target kinase activity profiling. While comprehensive, publicly available off-target screening data for the specific compound IRAK4-IN-29 is limited, this guide offers the necessary protocols, troubleshooting advice, and data management frameworks to enable researchers to conduct these critical experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is off-target kinase activity profiling essential for an IRAK4 inhibitor like this compound?
A1: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in inflammatory signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2][3] As a key node in the innate immune response, targeting IRAK4 is a promising therapeutic strategy for autoimmune diseases and certain cancers.[1][2] However, the ATP-binding pockets of kinases are often highly conserved across the kinome.[4] This structural similarity creates the risk that an inhibitor designed for IRAK4 might also bind to and inhibit other, unintended kinases. Such off-target activity can lead to unexpected side effects, toxicity, or misleading experimental results. Therefore, comprehensive profiling is critical to ensure the inhibitor's selectivity and to interpret its biological effects accurately.[5]
Q2: What are the common methods for assessing kinase inhibitor selectivity?
A2: Several methods are used to determine the selectivity of a kinase inhibitor:
-
Kinome-wide Binding Assays: These assays, such as DiscoverX's KINOMEscan™, measure the ability of an inhibitor to compete with a ligand for binding to a large panel of kinases. The results are often reported as percent of control or dissociation constants (Kd).
-
Biochemical Activity Assays: These assays measure the direct inhibition of the catalytic activity of a panel of purified kinases. They can be performed in various formats, including radiometric assays that measure the transfer of radioactive phosphate (B84403) (³²P or ³³P) to a substrate, or luminescence-based assays like ADP-Glo™, which quantify ADP production as an indicator of kinase activity.[6]
-
Cell-Based Target Engagement Assays: These assays confirm that the inhibitor can engage its target within a cellular context. Methods like the NanoBRET™ Intracellular Kinase Assay can be used to measure inhibitor binding to the target kinase in intact cells.[3]
Q3: How do I interpret the results from a kinase profiling panel?
A3: The primary goal is to assess the inhibitor's potency against IRAK4 relative to its activity against other kinases. Key metrics include:
-
Selectivity Score (S-score): Often used in binding assays, this score quantifies selectivity by dividing the number of kinases that bind the compound by the total number of kinases tested at a specific concentration. A lower score indicates higher selectivity.
-
IC50 or Ki Values: For activity assays, comparing the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for IRAK4 to those of off-target kinases provides a direct measure of selectivity. A significantly lower IC50/Ki for IRAK4 indicates high selectivity. For example, an inhibitor with over 100-fold selectivity against off-targets is generally considered highly selective.[2]
-
Percent Inhibition: When screening at a single high concentration (e.g., 1 µM or 10 µM), kinases showing significant inhibition (e.g., >70% or >90%) are flagged as potential off-targets that warrant further investigation with dose-response curves to determine their IC50 values.[2]
Data Presentation for Off-Target Profiling
Summarizing your experimental data in a structured format is crucial for analysis and comparison. Use the following table as a template to organize your results from a kinase profiling experiment.
Table 1: Template for Summarizing this compound Off-Target Kinase Activity Data
| Off-Target Kinase | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) | Assay Method Used |
| IRAK4 | TKL | e.g., 99% | e.g., 5 | e.g., ADP-Glo™ |
| IRAK1 | TKL | Enter Data | Enter Data | Enter Data |
| TAK1 (MAP3K7) | STE | Enter Data | Enter Data | Enter Data |
| Lck | TK | Enter Data | Enter Data | Enter Data |
| FLT3 | TK | Enter Data | Enter Data | Enter Data |
| ...add other kinases | ... | ... | ... | ... |
Note: TKL = Tyrosine-kinase like; STE = Serine/Threonine/Tyrosine; TK = Tyrosine Kinase. Populate this table with your experimentally determined values.
Experimental Protocols
Below is a generalized protocol for an in vitro biochemical kinase activity assay to determine inhibitor potency (IC50). This protocol is based on luminescence-based ADP detection, a common method for kinase screening.[6]
Protocol: In Vitro IRAK4 Kinase Activity Assay (ADP-Glo™ Format)
Objective: To determine the IC50 value of this compound for IRAK4 and potential off-target kinases.
Materials:
-
Purified recombinant human IRAK4 kinase
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[7]
-
This compound (or test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor to the appropriate wells of the assay plate.
-
For "Positive Control" (no inhibition) and "Negative Control" (no enzyme) wells, add 2.5 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a Master Mix containing the kinase assay buffer, ATP, and the kinase substrate (e.g., MBP).
-
Prepare the diluted IRAK4 enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal.
-
Add 2.5 µL of the diluted IRAK4 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of assay buffer without enzyme to the "Negative Control" wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP/Substrate Master Mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). This time should be within the linear range of the reaction.
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves two steps: a. Add 10 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "Negative Control" background signal from all other readings.
-
Normalize the data by setting the "Positive Control" (no inhibitor) signal to 100% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the IRAK4 signaling pathway and a typical workflow for kinase inhibitor profiling.
Caption: IRAK4 is a central kinase in TLR/IL-1R signaling pathways.
Caption: Experimental workflow for off-target kinase activity profiling.
Troubleshooting Guide
Q4: My luminescence signal is very low in my ADP-Glo™ assay. What could be the cause?
A4: Low signal can stem from several issues:
-
Inactive Enzyme: Ensure the kinase is active. Use a fresh aliquot and verify its activity with a known potent inhibitor or by running an enzyme titration curve.
-
Suboptimal ATP Concentration: The assay measures ADP produced relative to ATP consumed. If the ATP concentration is too high relative to the kinase activity, the change in signal may be too small to detect. Conversely, if it's too low, the reaction may not proceed efficiently. Optimize the ATP concentration, often near the Km value for the specific kinase.
-
Incorrect Buffer Conditions: Kinase activity is sensitive to pH, salt concentration, and cofactors (like Mg²⁺). Confirm that your assay buffer composition is optimal for IRAK4.[7]
-
Short Incubation Time: The kinase reaction may not have proceeded long enough to generate sufficient ADP. Ensure the reaction is within the linear range by performing a time-course experiment.
Q5: I'm seeing high variability between my replicate wells. How can I improve consistency?
A5: High variability often points to technical errors:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated and use low-retention tips. For small volumes, be especially careful to avoid bubbles and ensure proper mixing.
-
Inconsistent Incubation: Temperature fluctuations across the plate can affect reaction rates. Ensure the entire plate is incubated uniformly.
-
Edge Effects: The outer wells of a plate can be prone to evaporation, concentrating reagents and altering results. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.
-
Compound Precipitation: The test inhibitor may be precipitating at higher concentrations. Check the solubility of your compound in the final assay buffer. The final DMSO concentration should typically not exceed 1%.[6]
Q6: My inhibitor shows activity against many kinases in the primary screen. Does this mean it's not selective?
A6: Not necessarily. A primary screen is often run at a high concentration (e.g., 10 µM) to cast a wide net for potential off-targets. Many weak interactions can appear as "hits." The critical next step is to perform dose-response experiments for these initial hits to determine their IC50 values. A compound is considered selective if the IC50 for the primary target (IRAK4) is significantly lower (e.g., >100-fold) than for the off-targets.[2] It is the potency difference that defines selectivity, not just the number of hits in a high-concentration screen.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Improving IRAK4 Inhibitor Solubility for Cell Culture
This technical support center provides guidance and troubleshooting for researchers using IRAK4 inhibitors in cell culture experiments, with a focus on overcoming solubility challenges. While the specific compound "IRAK4-IN-29" was not identified in our search, the principles and protocols outlined here are applicable to a broad range of IRAK4 inhibitors that exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of an IRAK4 inhibitor?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of IRAK4 inhibitors.[1][2][3] It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][2]
Q2: How should I store the DMSO stock solution of my IRAK4 inhibitor?
A2: To maintain the stability of the inhibitor, aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Q3: Can I dissolve my IRAK4 inhibitor directly in aqueous buffers like PBS or cell culture medium?
A3: It is not recommended to dissolve IRAK4 inhibitors directly in aqueous buffers.[4] These compounds typically have low solubility in water, and direct dissolution will likely result in precipitation. The best practice is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental solution.[4]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your treated samples.[4]
Troubleshooting Guide
Q5: I observed precipitation when I added my IRAK4 inhibitor stock solution to the cell culture medium. What should I do?
A5: Compound precipitation in the cell culture medium is a common issue with poorly soluble inhibitors. Here are several steps you can take to troubleshoot this problem:
-
Ensure Proper Dilution Technique: Perform a stepwise or serial dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium.[4] Avoid adding the concentrated stock directly to a large volume of medium, as this can cause the compound to crash out of solution.
-
Lower the Final Concentration: The precipitation may indicate that the inhibitor's solubility limit in the aqueous medium has been exceeded.[4] Try using a lower final concentration of the inhibitor in your experiment.
-
Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solution.[1][2]
-
Consider Alternative Formulations: For particularly challenging compounds, you might explore the use of solubilizing agents. For in vivo studies, formulations with agents like CMC-Na or HP-β-CD have been used for similar molecules, and these principles could be adapted for in vitro work with caution and proper validation.[4]
Q6: I am not observing the expected inhibitory effect in my cell-based assay. What could be the reason?
A6: If you are not seeing the expected biological activity, several factors could be at play:
-
Compound Integrity: Verify that your inhibitor has been stored correctly and that the stock solution has not expired. Improper storage can lead to degradation of the compound.
-
Solubility Issues: Even if you don't see visible precipitation, the compound may not be fully dissolved, leading to a lower effective concentration. Re-evaluate your dilution protocol and consider the troubleshooting steps in the previous question.
-
Cellular Potency: The cellular potency of an inhibitor can be influenced by factors like cell permeability and efflux pumps. You may need to use a higher concentration or a longer incubation time.
-
Assay-Specific Conditions: The specific components of your cell culture medium or assay buffer could potentially interact with the inhibitor.
Quantitative Data Summary
The solubility of different IRAK4 inhibitors in common solvents varies. The following table summarizes the available data for several example compounds.
| Inhibitor Name | Solvent | Solubility |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL (198.4 mM)[1] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| IRAK4-IN-1 | DMSO | 4 mg/mL (11.85 mM)[2] |
| Water | Insoluble[2] | |
| Ethanol | 1 mg/mL[2] | |
| IRAK inhibitor 2 | DMSO | ≥ 50 mg/mL (163.23 mM)[3] |
Experimental Protocols
Protocol for Preparation of IRAK4 Inhibitor for Cell Culture
This protocol provides a general guideline for preparing a poorly soluble IRAK4 inhibitor for use in cell-based assays.
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of the IRAK4 inhibitor powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the inhibitor.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[5]
-
Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
On the day of the experiment, thaw a single aliquot of the concentrated stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in fresh, anhydrous DMSO. This will allow for a gradual introduction of the inhibitor to the aqueous cell culture medium.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
Perform a stepwise dilution by adding a small volume of the highest concentration intermediate DMSO dilution to the pre-warmed medium. Mix gently but thoroughly after each addition.
-
Continue this stepwise dilution until you reach your desired final concentration of the IRAK4 inhibitor. Ensure the final DMSO concentration is below 0.5%.[4]
-
-
Treat the Cells:
-
Remove the existing medium from your cultured cells.
-
Add the final working solution containing the IRAK4 inhibitor (or the vehicle control) to the cells.
-
Incubate the cells for the desired treatment duration.
-
Visualizations
Caption: Workflow for preparing an IRAK4 inhibitor for cell culture experiments.
Caption: The IRAK4 signaling pathway in innate immunity.
References
IRAK4-IN-29 stability in DMSO and aqueous solutions
This technical support center is designed for researchers, scientists, and drug development professionals using IRAK4-IN-29. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and effective use of this inhibitor in your experiments.
Stability and Storage
Proper storage and handling of this compound are critical for maintaining its biochemical activity and ensuring the reproducibility of your experimental results. While specific stability data for this compound is not publicly available, the following recommendations are based on best practices for similar small molecule IRAK4 inhibitors.
Storage Conditions Summary
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3] |
IRAK4 Signaling Pathway
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), acting as a key mediator in the signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[4][5] IRAK4's kinase activity is essential for these signaling pathways.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection : It is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) for preparing the stock solution.[2]
-
Preparation :
-
Briefly centrifuge the vial of powdered this compound to ensure the compound is at the bottom.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution for 1-2 minutes. Gentle warming to 37°C or brief sonication can also be used, but their impact on the compound's stability should be validated if possible.[7]
-
-
Storage :
Protocol 2: Dilution for Cell-Based Assays
Directly dissolving this compound in aqueous buffers is not recommended due to its likely low solubility.[2] A stepwise dilution from a DMSO stock solution is the preferred method.
-
Thawing : Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended) : To prevent precipitation, perform a serial or stepwise dilution of the DMSO stock into pre-warmed (37°C) cell culture medium.[2]
-
Final Dilution : Add the intermediate dilution or the stock solution directly to the final volume of cell culture medium to reach the desired experimental concentration.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[2]
-
Controls : Always include a vehicle control in your experimental design, which consists of the cell culture medium with the same final concentration of DMSO as the experimental samples.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in aqueous medium | - The solubility limit in the aqueous buffer has been exceeded.- The DMSO stock solution was not diluted properly. | - Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) medium to avoid rapid concentration changes.[2]- If precipitation persists, consider using a lower final concentration of the inhibitor. |
| No or reduced inhibitory effect in cell-based assays | - The compound may have degraded due to improper storage or handling.- The experimental concentration is too low.- The cells may not be responsive to IRAK4 inhibition. | - Verify that the compound has been stored correctly and the stock solution has not expired. Use a fresh aliquot.- Perform a dose-response experiment to determine the optimal concentration.- Confirm IRAK4 expression and pathway activity in your cell model. |
| Inconsistent results between experiments | - Repeated freeze-thaw cycles of the stock solution.- Inconsistent final DMSO concentrations.- Variation in cell passage number or confluency. | - Always use fresh aliquots of the stock solution for each experiment.- Ensure the vehicle control and all experimental conditions have the exact same final DMSO concentration.- Maintain consistent cell culture practices. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: Anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution.[2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture medium? A2: It is not recommended to dissolve this compound directly in aqueous buffers as it is likely to have low solubility, which can lead to precipitation and inaccurate concentrations.[2] The best practice is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental solution.[2]
Q3: How many times can I freeze and thaw my DMSO stock solution? A3: To ensure the stability and integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes and avoid any repeated freeze-thaw cycles.[2][3]
Q4: What should I do if I observe precipitation when I add the DMSO stock to my cell culture medium? A4: Precipitation suggests that the compound's solubility limit has been exceeded. Try performing a stepwise dilution into pre-warmed (37°C) medium. Ensure the final DMSO concentration is kept to a minimum (<0.5%). If the problem continues, you may need to lower the final concentration of this compound in your experiment.[2]
Q5: Is this compound light sensitive? A5: While specific data for this compound is unavailable, it is a general best practice to protect small molecule inhibitors from light, especially when in solution, to prevent potential photodegradation.[2] Store stock solutions in amber vials or tubes wrapped in foil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting IRAK4-IN-29 inconsistent in vitro results
Welcome to the technical support center for IRAK4-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vitro results and addressing common challenges encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the innate immune signaling pathway.[1][2][3] IRAK4 acts as a master kinase, essential for signal transduction from Toll-like receptors (TLRs) and IL-1 family receptors.[1][2][4] Upon activation, IRAK4 phosphorylates downstream targets, including IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[5][6][7] IRAK4 inhibitors like this compound typically work by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby dampening the inflammatory response.[8]
Q2: What are the common in vitro assays used to assess the activity of this compound?
The activity of IRAK4 inhibitors is typically evaluated using a combination of biochemical and cellular assays:
-
Biochemical Kinase Assays: These assays directly measure the enzymatic activity of purified IRAK4 in the presence of the inhibitor. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.[9][10]
-
Cellular Assays: These are more physiologically relevant and assess the inhibitor's effect on IRAK4 signaling within a cellular context.[9] Common readouts include:
-
Cytokine Production: Measuring the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in immune cells (e.g., human PBMCs or THP-1 monocytes) stimulated with TLR agonists like LPS or R848.[9][10]
-
Western Blotting: Assessing the phosphorylation status of downstream signaling proteins such as IRAK1, IKKβ, and IκBα.[6]
-
Target Engagement Assays: Measuring the direct interaction of the inhibitor with IRAK4 in living cells.[11]
-
Q3: Some studies suggest IRAK4 has a scaffolding function independent of its kinase activity. How might this affect my results with this compound?
IRAK4 possesses both kinase and scaffolding functions, which are crucial for the formation of the Myddosome signaling complex with MyD88 and IRAK1.[2][5] While kinase inhibitors like this compound block the catalytic activity of IRAK4, they may not affect its scaffolding role. This can lead to incomplete pathway inhibition and is a potential source of inconsistent results.[12] For instance, some studies have shown that in certain cell types, the scaffolding function of IRAK4 is sufficient to drive some downstream signaling events even when its kinase activity is inhibited.[12][13] If your experimental results show residual signaling despite apparent kinase inhibition, consider the possibility of the scaffolding function playing a role.
Troubleshooting Inconsistent In Vitro Results
Problem 1: High variability or lack of expected potency in biochemical kinase assays.
| Potential Cause | Troubleshooting Suggestion |
| ATP Concentration | IC50 values of ATP-competitive inhibitors are highly dependent on the ATP concentration in the assay. Ensure you are using an ATP concentration at or near the Km(ATP) for IRAK4 to obtain comparable and physiologically relevant results.[14] |
| Reagent Quality | Ensure the purity and activity of the recombinant IRAK4 enzyme and the quality of the substrate (e.g., Myelin Basic Protein). Use freshly prepared inhibitor dilutions for each experiment to avoid degradation.[15] |
| Assay Format | Different assay formats (e.g., ADP-Glo, Transcreener) can yield different results.[16] If possible, confirm your findings using an orthogonal method. |
| Inhibitor Solubility | Poor solubility of this compound in the assay buffer can lead to inaccurate potency measurements. Verify the solubility of your compound and consider using a different solvent or including a low percentage of DMSO. |
Problem 2: Discrepancy between biochemical and cellular assay results.
| Potential Cause | Troubleshooting Suggestion |
| Cell Permeability | This compound may have poor cell permeability, leading to lower potency in cellular assays compared to biochemical assays. Consider performing cell permeability assays to assess compound uptake. |
| Off-Target Effects | The inhibitor may have off-target effects in cells that are not apparent in a purified biochemical assay.[17][18] These off-target effects could counteract or mask the intended inhibition of IRAK4. Consider profiling this compound against a panel of other kinases. |
| Cellular ATP Levels | Intracellular ATP concentrations are typically much higher than those used in biochemical assays, which can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors. |
| IRAK4 Scaffolding Function | As mentioned in the FAQs, the scaffolding function of IRAK4 might still be active, leading to downstream signaling even with kinase inhibition.[12] |
| Cell Line Differences | The expression levels of IRAK4 and other signaling components can vary between different cell lines, impacting the inhibitor's efficacy.[15] Ensure you are using a cell line with robust IRAK4 expression and signaling. |
Problem 3: Inconsistent results in cytokine production assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[15] Over-confluent or stressed cells can respond differently to stimuli. |
| Stimulation Conditions | The concentration and purity of the TLR agonist (e.g., LPS, R848) can significantly impact the level of cytokine production. Use a consistent source and concentration of the agonist. Titrate the agonist to find the optimal concentration for your specific cell type. |
| Treatment Time | The kinetics of IRAK4 signaling and cytokine production can vary. Perform a time-course experiment to determine the optimal pre-incubation time with this compound and the optimal stimulation time.[15] |
| Donor Variability (for primary cells) | When using primary cells like PBMCs, there can be significant donor-to-donor variability in the immune response. If possible, use cells from multiple donors to ensure the observed effects are not donor-specific. |
Experimental Protocols
Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during the kinase reaction as an indicator of IRAK4 activity.[10]
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human IRAK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature and for a predetermined time to allow for the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
Cellular Cytokine Production Assay (Human PBMCs)
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in primary human immune cells.[10]
-
Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well cell culture plate at an appropriate density in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a set period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) or R848, to activate the IRAK4 signaling pathway.
-
Incubation: Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using an ELISA kit.
Visualizations
Caption: The IRAK4 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 | Abcam [abcam.com]
- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
IRAK4-IN-29 dose-response curve optimization
Disclaimer: Specific dose-response data and optimized protocols for IRAK4-IN-29 are not publicly available at this time. The following technical support guide provides information based on other well-characterized IRAK4 inhibitors and general best practices for kinase assays. Researchers are advised to use this as a starting point and to perform their own optimization experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IRAK4 inhibitors?
A1: IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation, IRAK4 is recruited to the receptor complex and becomes activated, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[3] This results in the production of pro-inflammatory cytokines.[4] IRAK4 inhibitors work by binding to the kinase domain of IRAK4, preventing its phosphorylation and activation, thereby blocking the downstream inflammatory signaling.[4] Some inhibitors may also interfere with the scaffolding function of IRAK4, which is essential for the assembly of the "Myddosome" signaling complex.[5][6][7]
Q2: What are typical IC50 values for IRAK4 inhibitors?
A2: The half-maximal inhibitory concentration (IC50) for IRAK4 inhibitors can vary widely depending on the compound's chemical structure and the assay conditions. Below is a table summarizing the IC50 values for several known IRAK4 inhibitors to provide a comparative context.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PF-06650833 | IRAK4 | Kinase Activity | 0.52 | [8] |
| BAY-1834845 | IRAK4 | Kinase Activity | 3.55 | [8] |
| BMS-986126 | IRAK4 | Kinase Activity | 5.3 | |
| Emavusertib (CA-4948) | IRAK4/FLT3 | Kinase Activity | 5.3 | [9] |
| DW18134 | IRAK4 | Kinase Activity | 11.2 | [8] |
| IRAK4-IN-18 | IRAK4 | Kinase Activity | 15 | |
| PF-06426779 | IRAK4 | Cellular (LPS-induced IL-6) | 12 |
Q3: What are the key considerations for designing a dose-response experiment for an IRAK4 inhibitor?
A3: When designing a dose-response experiment, consider the following:
-
Concentration Range: Start with a wide range of inhibitor concentrations, typically spanning several orders of magnitude (e.g., from picomolar to micromolar) to capture the full inhibitory curve.
-
Serial Dilutions: Perform serial dilutions of your inhibitor. A 1:3 or 1:10 dilution series is common.
-
DMSO Concentration: Most small molecule inhibitors are dissolved in DMSO. Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect enzyme activity or cell viability (typically ≤ 1%).
-
Controls: Include appropriate positive (no inhibitor) and negative (no enzyme or no substrate) controls to establish the dynamic range of your assay.
-
Replicates: Run each concentration in triplicate to ensure the reliability of your data.
Troubleshooting Guides
Issue 1: High variability between replicate wells in a biochemical kinase assay.
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette or an automated liquid handler.
-
-
Reagent Mixing: Incomplete mixing of reagents in the assay wells.
-
Solution: Gently mix the plate after adding each reagent, either by tapping or using a plate shaker at a low speed.
-
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and alter results.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill them with buffer or media to create a humidity barrier.
-
-
Enzyme Instability: IRAK4 may be unstable or lose activity over the course of the experiment.
-
Solution: Keep the enzyme on ice at all times and add it to the assay plate just before initiating the reaction. Avoid repeated freeze-thaw cycles.
-
Issue 2: No or very weak inhibition observed even at high inhibitor concentrations.
Possible Causes & Solutions:
-
Incorrect ATP Concentration: If the ATP concentration in the assay is too high, it can outcompete the inhibitor for binding to the kinase.
-
Solution: Determine the Michaelis-Menten constant (Km) for ATP for your specific IRAK4 enzyme and use an ATP concentration at or near the Km.
-
-
Inactive Inhibitor: The inhibitor may have degraded or may not be active.
-
Solution: Verify the integrity and purity of your inhibitor stock. Prepare fresh dilutions for each experiment.
-
-
Assay Interference: The inhibitor may interfere with the detection method (e.g., luminescence, fluorescence).
-
Solution: Run a control experiment to test for inhibitor interference with the assay signal in the absence of the kinase.
-
-
Incorrect Assay Buffer: The pH, salt concentration, or presence of certain additives in the buffer may affect inhibitor binding.
-
Solution: Use a recommended kinase assay buffer and ensure all components are at the correct concentration.
-
Issue 3: Inconsistent results in cell-based assays.
Possible Causes & Solutions:
-
Cell Health and Passage Number: Cell viability and signaling responses can change with passage number and culture conditions.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Inhibitor Permeability and Stability: The inhibitor may not be cell-permeable or may be unstable in cell culture media.
-
Solution: If permeability is an issue, consider using a different cell line or a cell-permeable analog of the inhibitor if available. Assess inhibitor stability in media over the time course of the experiment.
-
-
Stimulation Conditions: The concentration of the stimulating ligand (e.g., LPS, IL-1β) or the stimulation time may not be optimal.
-
Solution: Optimize the ligand concentration and stimulation time to achieve a robust and reproducible inflammatory response.
-
-
Off-target Effects: At high concentrations, the inhibitor may have off-target effects that confound the results.
-
Solution: Test the inhibitor in a counterscreen against other kinases to assess its selectivity. Correlate the cellular IC50 with the biochemical IC50.
-
Experimental Protocols
Protocol 1: Biochemical IRAK4 Kinase Assay (Luminescence-based - e.g., ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 inhibitor (e.g., this compound)
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the IRAK4 inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or vehicle (for controls) to the wells of the assay plate.
-
Enzyme Addition: Add 5 µL of diluted IRAK4 enzyme to all wells except the negative control (no enzyme) wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of a 2X substrate/ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for IRAK4.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (negative control) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for IRAK4 Inhibition (LPS-induced Cytokine Production in PBMCs)
This protocol measures the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
IRAK4 inhibitor (e.g., this compound)
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Methodology:
-
Cell Plating: Isolate PBMCs and plate them in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Inhibitor Treatment: Prepare serial dilutions of the IRAK4 inhibitor in cell culture medium. Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The incubation time will depend on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: IRAK4 signaling pathway from TLR/IL-1R activation to inflammatory gene transcription.
Caption: General experimental workflow for determining IRAK4 inhibitor potency.
References
- 1. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amsbio.com [amsbio.com]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IRAK4 Degradation Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing IRAK4 degraders, such as IRAK4-IN-29. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during degradation experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound and other PROTAC-mediated degradation assays?
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at high concentrations of the PROTAC. The efficacy of a PROTAC like this compound depends on the formation of a productive ternary complex, consisting of IRAK4, the PROTAC, and an E3 ligase.[1] At excessive concentrations, the PROTAC can saturate both IRAK4 and the E3 ligase independently, forming IRAK4-PROTAC and E3 ligase-PROTAC binary complexes. These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][3]
Q3: What are the consequences of the hook effect on my experimental results?
Q4: How can I distinguish between the effects of IRAK4 kinase inhibition and its degradation?
A4: This is a critical consideration, as many IRAK4 degraders are built upon a kinase inhibitor scaffold. To differentiate these effects, you should include appropriate controls in your experiments:
-
Kinase Inhibitor Control: Compare the cellular phenotype induced by your IRAK4 degrader with that of a corresponding IRAK4 kinase inhibitor that does not induce degradation. This will help isolate the effects of kinase inhibition alone versus the combined loss of both kinase and scaffolding functions of IRAK4.[4]
-
Inactive Epimer Control: If available, use an inactive version of your degrader that cannot bind to the E3 ligase. This control will have the same kinase inhibitory effect but will not induce degradation, allowing you to attribute any additional effects to the degradation of IRAK4.[4]
Troubleshooting Guides
Problem 1: Decreased or no IRAK4 degradation observed at high concentrations of this compound.
-
Likely Cause: You are likely observing the classic "hook effect."
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader dose-response range, including significantly lower concentrations (e.g., into the picomolar range). It is possible that the optimal concentration for degradation is much lower than your initial test range.
-
Confirm Ternary Complex Formation: If possible, use biophysical assays such as NanoBRET™ Target Engagement or co-immunoprecipitation to directly measure the formation of the IRAK4-PROTAC-E3 ligase ternary complex across a range of concentrations. A bell-shaped curve in ternary complex formation that correlates with your degradation data would confirm the hook effect.[3]
-
Optimize Incubation Time: Perform a time-course experiment at a concentration you know to be effective to ensure you are measuring at an optimal time point.
-
Problem 2: Poor or no IRAK4 degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including issues with the experimental system, the compound itself, or the hook effect occurring outside of your tested concentration range.
-
Troubleshooting Steps:
-
Confirm the Degradation Pathway:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If degradation is proteasome-dependent, you should observe a "rescue" of IRAK4 protein levels.[4][5][6]
-
E3 Ligase Competition: Co-treat cells with a high concentration of a ligand for the E3 ligase that your PROTAC recruits (e.g., thalidomide (B1683933) for Cereblon-based degraders). This should competitively inhibit the PROTAC and prevent IRAK4 degradation.[4][5][6]
-
-
Check Cell Line Competency:
-
IRAK4 Expression: Confirm the baseline expression of IRAK4 in your chosen cell line via Western blot.
-
E3 Ligase Expression: Ensure that the E3 ligase recruited by this compound is expressed in your cell line.
-
-
Assess Compound Integrity and Permeability:
-
Compound Stability: Ensure the stability and purity of your this compound stock.
-
Cell Permeability: Since PROTACs are large molecules, poor cell permeability can be a limiting factor. Consider using a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[1]
-
-
Quantitative Data Summary
The following tables provide illustrative data for IRAK4 degraders to help guide experimental design and data interpretation.
Table 1: Illustrative Degradation Performance of Different IRAK4 Degraders
| Degrader | DC50 | Dmax (%) | Cell Line | Treatment Time (h) | E3 Ligase Recruited |
| KT-474 | ~2 nM[5][6] | >95 | OCI-LY10 | 24 | Cereblon |
| Degrader-9 | ~151 nM[5][6] | >90 | PBMCs | 24 | VHL |
| Compound 8 | ~259 nM[7] | ~80 | PBMCs | 24 | VHL |
| This compound (Hypothetical) | 5-50 nM | >90 | THP-1 | 18 | Unknown |
Note: Data for this compound is hypothetical and serves as a placeholder for user-generated data.
Table 2: Troubleshooting Guide Summary with Expected Outcomes
| Problem | Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Hook Effect | Test lower concentrations | Increased degradation at lower concentrations, revealing a bell-shaped curve. |
| No Degradation | Pre-treat with MG132 | Rescue of IRAK4 protein levels. |
| No Degradation | Co-treat with E3 ligase ligand | Prevention of IRAK4 degradation. |
| No Degradation | Western blot for IRAK4/E3 Ligase | Confirmation of protein expression in the cell line. |
Experimental Protocols
Key Experiment: Dose-Response Analysis of IRAK4 Degradation by Western Blot
This protocol is fundamental for quantifying IRAK4 degradation and identifying a potential hook effect.
Materials:
-
Cell line expressing IRAK4 (e.g., THP-1, OCI-LY10, PBMCs).[8]
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[8]
-
BCA Protein Assay Kit.[8]
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against IRAK4.[8]
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).[8]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A broad concentration range (e.g., 0.01 nM to 10 µM) is recommended to identify the optimal degradation concentration and any potential hook effect.[3]
-
Treatment: Treat cells with the various concentrations of this compound for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for IRAK4.
-
Probe with a loading control antibody to normalize for protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IRAK4 signal to the loading control signal.
-
Plot the percentage of remaining IRAK4 protein against the log of the this compound concentration to generate a dose-response curve and determine DC50 and Dmax values.[3]
-
Visualizations
Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.
Caption: Workflow for characterizing the hook effect in degradation assays.
Caption: Formation of productive vs. unproductive complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing IRAK4 Inhibitor Concentration for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the in vivo concentration of potent and selective IRAK4 inhibitors, using IRAK4-IN-29 as a representative example. The following information is compiled from publicly available data on various IRAK4 inhibitors and general best practices for in vivo studies of small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IRAK4 and why is it a therapeutic target?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key signaling molecule downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors by pathogens or inflammatory signals, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This, in turn, drives the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target. Potent and selective inhibitors of IRAK4, such as this compound, are designed to block its kinase activity, thereby dampening the inflammatory response.
Q2: I have in vitro IC50 data for this compound. How do I determine a starting dose for my in vivo animal studies?
Translating in vitro potency to an effective in vivo dose requires a multi-step approach. A common starting point is to conduct a Maximum Tolerated Dose (MTD) study. The initial doses for an MTD study can be estimated based on the in vitro IC50, but it's crucial to consider the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Generally, you would aim for initial plasma concentrations in vivo that are a multiple of the in vitro IC50 value. However, factors like compound solubility, permeability, and metabolic stability will significantly influence the required dose. It is advisable to start with a low dose and escalate until signs of toxicity are observed or a desired therapeutic effect is achieved.
Q3: What are the most common animal models used to evaluate the efficacy of IRAK4 inhibitors?
The choice of animal model depends on the therapeutic area of interest. For inflammatory and autoimmune diseases, commonly used models include:
-
Collagen-Induced Arthritis (CIA) in rats or mice: To model rheumatoid arthritis.
-
Lupus models in mice (e.g., MRL/lpr and NZB/NZW): To study systemic lupus erythematosus.[1]
-
Pristane-induced lupus in mice: Another model for studying lupus.[2]
-
LPS-induced inflammation in mice: A model for acute systemic inflammation.[3] For oncology, xenograft models using human cancer cell lines are common. For example, diffuse large B-cell lymphoma (DLBCL) models with MYD88 L265P mutations are relevant for testing IRAK4 inhibitors.
Q4: How should I formulate this compound for in vivo administration?
Like many kinase inhibitors, this compound may have poor aqueous solubility. A proper formulation is critical for achieving adequate bioavailability. Common formulation strategies for poorly soluble compounds for preclinical in vivo studies include:
-
Solutions: Using co-solvents such as PEG400, DMSO, or ethanol.
-
Suspensions: Micronizing the compound and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
-
Nanosuspensions: Reducing the particle size to the nanometer range to improve dissolution rate and bioavailability.[4] It is essential to include a vehicle control group in your experiments to ensure that the observed effects are due to the compound and not the formulation itself.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite good in vitro potency | 1. Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or poor distribution to the target tissue. 2. Insufficient Target Engagement: The administered dose may not be high enough to achieve a plasma concentration that effectively inhibits IRAK4 in the target tissue. 3. Inappropriate Animal Model: The chosen animal model may not be driven by the IRAK4 pathway. | 1. Conduct a PK study: Determine the compound's half-life, Cmax, and AUC after administration. This will help in designing an appropriate dosing regimen. 2. Perform a Pharmacodynamic (PD) study: Measure the inhibition of a downstream biomarker of IRAK4 activity (e.g., p-IRAK1 levels or cytokine production) in the target tissue at various time points after dosing. 3. Re-evaluate the animal model: Confirm that the disease pathology in your model is dependent on IRAK4 signaling. |
| High variability in animal responses | 1. Inconsistent Formulation: If the compound is in a suspension, it may not be uniformly mixed, leading to variable dosing. 2. Inaccurate Dosing: Inconsistent administration technique or inaccurate animal weights can lead to dosing errors. 3. Biological Variability: Animals may have inherent differences in their response to the compound. | 1. Optimize formulation preparation: Ensure the formulation is homogenous. For suspensions, vortex thoroughly before each administration. 2. Standardize dosing procedure: Ensure all technicians are using the same technique. Weigh animals immediately before dosing for accurate volume calculation. 3. Increase sample size: A larger group of animals can help to overcome individual variability and increase statistical power. |
| Unexpected toxicity or adverse effects | 1. Off-target Effects: The inhibitor may be hitting other kinases or targets, leading to toxicity. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO. 3. Metabolite Toxicity: A metabolite of the compound could be toxic. | 1. Assess kinase selectivity: Profile the inhibitor against a panel of kinases to identify potential off-targets. 2. Include a vehicle-only control group: This will help to distinguish between compound-related and vehicle-related toxicity. 3. Conduct a dose-escalation study: Start with a lower dose and carefully monitor for signs of toxicity as the dose is increased. |
Data Summary of Representative IRAK4 Inhibitors in In Vivo Studies
The following table summarizes dosing information from preclinical studies of various IRAK4 inhibitors. This data can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dose | Route of Administration | Dosing Schedule | Key Findings | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Not specified | Not specified | Not specified | Protected rats from CIA. | [2] |
| PF-06650833 | Mouse MRL/lpr & Pristane-induced lupus | Not specified | Not specified | Not specified | Reduced circulating autoantibody levels. | [2] |
| BMS-986126 | Mouse MRL/lpr & NZB/NZW lupus models | Dose-dependent | Not specified | Not specified | Suppressed dsDNA-specific autoantibody titers and Ig deposition in the kidney. | [1] |
| CA-4948 | Mouse DLBCL Xenograft | 37.5 or 75 mg/kg | Oral (PO) | Twice-daily (BID) | Dose-dependent tumor growth inhibition. | [5] |
| CA-4948 | Mouse DLBCL Xenograft | 75 or 150 mg/kg | Oral (PO) | Once-daily (QD) | Dose-dependent tumor growth inhibition. | [5] |
| Compound 19 | Mouse (R848-induced inflammation) | 1, 3, 10, 30 mg/kg | Oral (PO) | Single dose | Dose-dependent inhibition of IFNα, IL-6, and TNFα. | [4] |
Experimental Protocols
Detailed Methodology for an In Vivo Efficacy Study in a Mouse Model of LPS-Induced Inflammation
This protocol provides a general framework for evaluating the in vivo efficacy of an IRAK4 inhibitor.
-
Animal Model:
-
Use 8-10 week old C57BL/6 mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Compound Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Prepare a range of doses (e.g., 1, 3, 10, 30 mg/kg) based on preliminary MTD and PK/PD studies.
-
Prepare a vehicle-only control.
-
-
Dosing:
-
Randomly assign mice to treatment groups (n=6-8 per group).
-
Administer the compound or vehicle via oral gavage (PO) at a volume of 10 mL/kg.
-
Dose the animals 1 hour prior to the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Administer lipopolysaccharide (LPS) intraperitoneally (IP) at a dose of 0.3 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point after LPS challenge (e.g., 1-2 hours), collect blood samples via cardiac puncture under terminal anesthesia.
-
Collect plasma by centrifuging the blood samples.
-
-
Endpoint Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IFNα) in the plasma using an ELISA or a multiplex cytokine assay.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
-
Visualizations
IRAK4 Signaling Pathway
Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Workflow for Optimizing In Vivo Concentration of an IRAK4 Inhibitor
Caption: A general workflow for the optimization of in vivo dosing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curis.com [curis.com]
IRAK4-IN-29 blood-brain barrier permeability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with IRAK4-IN-29, focusing on potential blood-brain barrier (BBB) permeability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a crucial serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). By inhibiting IRAK4, this compound is designed to block the downstream activation of transcription factors like NF-κB, which are involved in inflammatory responses.[1]
Q2: Why is blood-brain barrier permeability a concern for IRAK4 inhibitors?
A2: The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). Many small molecule kinase inhibitors face challenges in crossing the BBB due to their physicochemical properties and susceptibility to active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][3][4] For IRAK4 inhibitors to be effective in treating CNS diseases such as primary CNS lymphoma, melanoma brain metastases, or neuroinflammatory conditions, they must achieve sufficient concentrations in the brain.[1][5][6]
Q3: What are the key parameters for assessing the brain penetrance of this compound?
A3: The two most critical parameters are:
-
Brain-to-Plasma Ratio (Kp): This ratio compares the total concentration of the drug in the brain to its total concentration in the plasma at a steady state. It provides a general measure of brain penetration.[2]
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio compares the unbound (free) drug concentration in the brain to the unbound concentration in the plasma. This is often considered a more accurate predictor of target engagement in the CNS, as only the unbound drug is pharmacologically active.[2][3]
Q4: Are there any known brain-penetrant IRAK4 inhibitors?
A4: Yes, for instance, the oral IRAK-4 inhibitor CA-4948 (Emavusertib) has been shown to be blood-brain barrier penetrant and has demonstrated single-agent activity against CNS lymphoma and melanoma brain metastases in preclinical models.[1][5][7]
Troubleshooting Guide
Issue 1: Low Brain-to-Plasma Ratio (Kp) in in vivo studies
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Plasma Protein Binding | 1. Equilibrium Dialysis: Determine the fraction of this compound that is unbound in plasma (fu,plasma) and brain homogenate (fu,brain). 2. Calculate Kp,uu: A low Kp may be acceptable if the Kp,uu is high, indicating sufficient free drug in the brain to engage the IRAK4 target.[2] |
| Active Efflux by Transporters (e.g., P-gp, BCRP) | 1. In Vitro Efflux Assay: Perform a bidirectional permeability assay using cell lines that overexpress these transporters (e.g., MDCK-MDR1). An efflux ratio greater than 2 suggests active efflux.[2] 2. Co-administration with Inhibitors: In preclinical in vivo models, co-administer this compound with a known P-gp/BCRP inhibitor (e.g., elacridar) to see if the Kp value increases.[2] |
| Poor Passive Permeability | 1. PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. Low permeability in this assay may indicate a need for structural modifications to improve lipophilicity or reduce the polar surface area.[2] |
Issue 2: High Variability in Brain Penetrance Data Between Animals
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing or Sampling | 1. Refine Procedures: Ensure consistent administration of this compound and precise timing of tissue collection. 2. Increase Sample Size: A larger number of animals per group can help mitigate the impact of individual biological variation.[2] |
| Genetic Polymorphisms in Efflux Transporters | 1. Use Genetically Defined Animal Strains: Employ animal models with well-characterized genetics for key transporters to reduce variability.[2] |
| Blood-Brain Barrier Disruption in Disease Models | 1. Assess BBB Integrity: In disease models like brain tumors, the BBB can be compromised. Use imaging techniques (e.g., dynamic contrast-enhanced MRI) or tracer molecules to assess the extent of BBB disruption in individual animals.[2][3] |
Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay (MDCK-MDR1)
This assay is used to determine if a compound is a substrate of the P-gp efflux transporter.
-
Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells overexpressing the human MDR1 gene) on Transwell inserts until a confluent monolayer is formed.
-
TEER Measurement: Measure the Trans-Epithelial Electrical Resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound to the apical (donor) chamber.
-
At various time points, take samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral (donor) chamber.
-
At various time points, take samples from the apical (receiver) chamber.
-
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Papp (A-B) and Papp (B-A) are calculated.
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is indicative of active efflux.[2]
-
Protocol 2: In Vivo Brain Penetration Study in Rodents
This study determines the brain-to-plasma ratio (Kp) of a compound.
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration: Administer this compound intravenously or orally at a defined dose.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) post-dose, collect blood and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate using LC-MS/MS.
-
Calculate Kp:
-
Kp = (Concentration in brain) / (Concentration in plasma)
-
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for BBB Permeability Assessment
Caption: A typical experimental workflow for assessing the BBB permeability of a compound.
Troubleshooting Logic for Low Brain Penetration
Caption: A decision tree for troubleshooting low brain penetration of this compound.
References
- 1. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]
- 5. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK4 exacerbates traumatic brain injury via activation of TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to IRAK4-IN-29 in Cancer Cell Lines
Disclaimer: IRAK4-IN-29 is a hypothetical inhibitor used here for illustrative purposes. The following troubleshooting guides and FAQs are based on published research on other IRAK4 inhibitors and general principles of cancer cell biology and drug resistance.
Introduction
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter resistance to the hypothetical IRAK4 inhibitor, this compound, in cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various malignancies by promoting cell survival, proliferation, and inflammation.[4][5] IRAK4 inhibitors like the hypothetical this compound are being investigated as potential cancer therapeutics.[5][6] However, as with many targeted therapies, cancer cells can develop resistance. This guide aims to provide strategies to understand and overcome such resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IRAK4 inhibitors?
A1: IRAK4 inhibitors are small molecules that typically bind to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[6] This inhibition blocks the signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory cytokines and cell survival proteins.[1][2]
Q2: How can I determine if my cancer cell line is resistant to this compound?
A2: Resistance can be determined by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to sensitive parental cell lines. This is typically measured using a cell viability assay (e.g., MTT or CellTiter-Glo®). A fold-change in IC50 of >5-10 is often considered indicative of resistance.
Q3: What are the potential mechanisms of resistance to IRAK4 inhibitors?
A3: While specific mechanisms for this compound are yet to be determined, general mechanisms of resistance to kinase inhibitors may include:
-
Target alteration: Mutations in the IRAK4 gene that alter the drug-binding site, reducing the affinity of the inhibitor.[7]
-
Bypass signaling: Activation of alternative survival pathways that compensate for the inhibition of IRAK4 signaling. This could involve upregulation of other kinases or signaling molecules.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.
-
Target overexpression: Increased expression of IRAK4, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in long-term cultures.
This is a common observation as cancer cells adapt to the selective pressure of the inhibitor.
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant subpopulation | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to this compound to confirm a heterogeneous population. 3. Perform genomic sequencing of the IRAK4 gene in resistant clones to identify potential mutations in the kinase domain. |
| Activation of bypass pathways | 1. Use a phospho-kinase array to compare the phosphorylation status of various signaling proteins between sensitive and resistant cells. 2. Analyze gene expression profiles (RNA-seq) to identify upregulated survival pathways in resistant cells. |
Issue 2: Intrinsic resistance to this compound in a new cancer cell line.
Some cell lines may have inherent mechanisms that make them less sensitive to IRAK4 inhibition.
| Potential Cause | Troubleshooting Steps |
| Low dependence on the IRAK4 pathway | 1. Confirm IRAK4 expression and phosphorylation (activity) in the cell line via Western blot. 2. Use siRNA or shRNA to knock down IRAK4 and assess the impact on cell viability. If knockdown has minimal effect, the cell line is likely not dependent on IRAK4 for survival. |
| Pre-existing mutations | 1. Sequence the IRAK4 gene to check for any mutations that might affect drug binding.[7] |
| High expression of drug efflux pumps | 1. Measure the expression of common ABC transporters (e.g., MDR1, BCRP) by qPCR or Western blot. 2. Test the effect of co-treating with known efflux pump inhibitors (e.g., verapamil) on this compound sensitivity. |
Overcoming Resistance: Combination Strategies
Based on preclinical studies with other IRAK4 inhibitors, combination therapy is a promising approach to overcome resistance.
Table 1: Hypothetical Synergistic Effects of this compound with Other Inhibitors in a Resistant Cell Line (e.g., Resistant DLBCL cell line)
| Combination | Mechanism of Synergy | Hypothetical Combination Index (CI) * |
| This compound + BTK inhibitor (e.g., Ibrutinib) | Dual blockade of parallel signaling pathways (TLR/IRAK4 and BCR/BTK) that both converge on NF-κB.[8] | 0.4 |
| This compound + PI3K inhibitor (e.g., Idelalisib) | Inhibition of two key survival pathways that can compensate for each other. | 0.6 |
| This compound + FLT3 inhibitor (in FLT3-mutant AML) | Overcoming adaptive resistance to FLT3 inhibitors which can be driven by IRAK4 pathway activation.[8] | 0.3 |
| This compound + Checkpoint inhibitor (e.g., anti-PD-1) | IRAK4 inhibition may modulate the tumor microenvironment to be more permissive to T-cell-mediated killing.[9][10][11] | 0.5 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Key Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Culture the parental cancer cell line in the presence of this compound at a concentration equal to its IC50.
-
Gradually increase the concentration of this compound in the culture medium in a stepwise manner over several months.
-
Monitor cell viability and allow the cell population to recover between each dose escalation.
-
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10x IC50 of parental cells), establish the resistant cell line.
-
Periodically confirm the resistant phenotype by performing a dose-response curve and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of IRAK4 Pathway Activation
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRAK4, total IRAK4, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
IRAK4 Signaling Pathway and Point of Inhibition
Caption: Canonical IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for the investigation of resistance to this compound.
Logical Relationship of Combination Therapy
Caption: Dual inhibition of IRAK4 and a bypass pathway to induce apoptosis.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Meeting Report From the 2024 Symposium on IRAK4 in Cancer: Highlights and Clinical Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 9. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 Signaling Drives Resistance to Checkpoint Immunotherapy in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: IRAK4-IN-29 Oral Gavage in Mice
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for oral gavage of an IRAK4 inhibitor in mice?
A1: While specific data for IRAK4-IN-29 is limited, a formulation used for the oral IRAK4 inhibitor CA-4948 can be a good starting point. The reported formulation is a suspension of the compound at 10 mg/mL in a vehicle containing 0.25% w/v hydroxyethyl-cellulose (HEC) and 0.5% w/v Tween-20 in water.[1] This combination of a suspending agent (HEC) and a surfactant (Tween-20) is commonly used to improve the oral delivery of poorly soluble compounds.
Q2: How should I prepare the vehicle for the IRAK4 inhibitor suspension?
A2: To prepare the vehicle, you would typically first dissolve the Tween-20 in water, followed by the gradual addition of hydroxyethyl-cellulose while stirring to avoid clumping. Gentle heating may be required to fully dissolve the HEC. It is crucial to allow the solution to cool to room temperature before adding the active compound.
Q3: My IRAK4 inhibitor is not dissolving in the recommended vehicle. What can I do?
A3: It is important to note that the recommended formulation is a suspension, not a solution. The goal is to create a fine, uniform dispersion of the compound particles in the vehicle to ensure consistent dosing. If you are observing rapid precipitation or aggregation, consider the following:
-
Particle Size: Ensure your compound has a small and uniform particle size. Milling or micronization of the dry powder can improve suspension stability.
-
Sonication: After adding the compound to the vehicle, use a sonicating water bath or a probe sonicator to break down agglomerates and create a finer suspension.
-
Increased Viscosity: A slight increase in the concentration of hydroxyethyl-cellulose may help to keep the compound suspended for a longer period. However, be mindful that a very viscous solution can be difficult to administer via gavage.
Q4: What are the critical considerations for the oral gavage procedure itself?
A4: The oral gavage technique requires skill and care to minimize stress and potential harm to the animals.[2][3] Key considerations include:
-
Animal Handling: Proper restraint is essential to prevent movement that could lead to injury.[2]
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to prevent esophageal or stomach perforation.
-
Volume: The volume administered should be appropriate for the size of the mouse, typically not exceeding 10 mL/kg.
-
Technique: Pass the needle gently along the side of the mouth and over the tongue into the esophagus. Do not force the needle if resistance is met.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of suspension quickly. | Inadequate suspension, large particle size. | - Increase mixing time or energy (e.g., sonication).- Consider micronizing the compound.- Slightly increase the concentration of the suspending agent (e.g., hydroxyethyl-cellulose). |
| Inconsistent results between animals. | Non-uniform suspension, inaccurate dosing. | - Ensure the suspension is thoroughly mixed before drawing each dose.- Use a positive displacement pipette for accurate measurement of the viscous solution.- Confirm proper gavage technique to ensure the full dose is delivered to the stomach. |
| Animals show signs of distress during or after gavage (e.g., coughing, choking). | Accidental administration into the trachea. | - Review and refine your gavage technique. Ensure the needle is properly placed in the esophagus.- Consider using a more flexible gavage needle.- If inexperienced, seek training from an experienced technician. |
| Esophageal or gastric injury. | Improper gavage technique, incorrect needle size. | - Use a gavage needle with a smooth, ball-tipped end.- Ensure the needle size is appropriate for the age and weight of the mouse.- Never force the needle if you feel resistance. |
Experimental Protocol: Preparation and Administration of an IRAK4 Inhibitor Formulation
This protocol is based on the formulation for the IRAK4 inhibitor CA-4948 and should be adapted as necessary for this compound.
Materials:
-
IRAK4 Inhibitor (e.g., this compound)
-
Hydroxyethyl-cellulose (HEC)
-
Tween-20
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sonicator (bath or probe)
-
Appropriately sized gavage needles (flexible, ball-tipped)
-
Syringes
Vehicle Preparation (0.25% HEC, 0.5% Tween-20):
-
For 100 mL of vehicle, weigh out 0.5 g of Tween-20 and 0.25 g of hydroxyethyl-cellulose.
-
In a beaker with a magnetic stir bar, add the Tween-20 to approximately 90 mL of purified water and stir until dissolved.
-
Slowly add the hydroxyethyl-cellulose to the stirring solution to prevent clumping.
-
Gently heat the solution while stirring to fully dissolve the HEC.
-
Once dissolved, bring the final volume to 100 mL with purified water.
-
Allow the vehicle to cool completely to room temperature.
Formulation Preparation (10 mg/mL Suspension):
-
Weigh the required amount of IRAK4 inhibitor. For a 10 mL final volume at 10 mg/mL, you will need 100 mg.
-
Add the weighed compound to the prepared vehicle.
-
Vortex the mixture vigorously to initially disperse the compound.
-
Sonicate the suspension to ensure a fine and uniform dispersion. The duration of sonication will depend on the specific compound and equipment but start with 5-10 minutes in a sonicating bath.
-
Visually inspect the suspension for any large aggregates. If present, continue sonication.
-
Store the suspension at 4°C and protect it from light. Always re-suspend thoroughly before each use.
Oral Gavage Administration:
-
Before dosing, bring the formulation to room temperature and mix thoroughly by vortexing or inverting to ensure a uniform suspension.
-
Accurately draw up the calculated dose into a syringe fitted with an appropriate gavage needle.
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the esophagus and administer the dose smoothly.
-
Monitor the animal for a short period after dosing to ensure there are no adverse effects.
Quantitative Data Summary
| Component | Concentration (w/v) | Purpose | Reference |
| IRAK4 Inhibitor (CA-4948) | 10 mg/mL | Active Pharmaceutical Ingredient | [1] |
| Hydroxyethyl-cellulose | 0.25% | Suspending Agent | [1] |
| Tween-20 | 0.5% | Surfactant/Wetting Agent | [1] |
| Water | q.s. to 100% | Vehicle | [1] |
Visualizations
Caption: Experimental workflow for the preparation and oral gavage of an IRAK4 inhibitor formulation in mice.
Caption: Simplified IRAK4 signaling pathway, a key mediator in inflammatory responses.[4][5]
References
- 1. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IRAK4 Inhibitor Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IRAK4 inhibitors, such as IRAK4-IN-29 and other structurally related small molecules, in animal studies. Our aim is to help minimize variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of our IRAK4 inhibitor between different cohorts of animals. What are the potential causes?
A1: Variability in in vivo efficacy of IRAK4 inhibitors can stem from several factors:
-
Compound Formulation and Administration: Inconsistent formulation, improper vehicle selection, or variability in administration technique (e.g., oral gavage, intraperitoneal injection) can lead to differences in drug exposure.
-
Animal-Related Factors: The genetic background, age, sex, and microbiome of the animals can all influence their response to the inhibitor and the inflammatory stimulus.[1] It is crucial to use age-matched animals of the same sex and from a consistent vendor.
-
Experimental Model Induction: Variability in the induction of the disease model (e.g., LPS dose, collagen emulsion preparation) can lead to differing disease severity and, consequently, variable inhibitor efficacy.
-
Circadian Rhythm: The timing of compound administration and sample collection can be a source of variability, as inflammatory responses can be influenced by the animal's circadian rhythm.
Q2: What is the recommended vehicle for formulating IRAK4 inhibitors for in vivo studies?
A2: The choice of vehicle is critical and depends on the physicochemical properties of the specific IRAK4 inhibitor. For many preclinical compounds, a nanosuspension or solutions in vehicles such as 10% HP-β-CD/90% water have been used for oral administration.[2] For intraperitoneal injections, sterile saline is a common vehicle.[3] It is essential to perform solubility and stability studies of your specific inhibitor in the chosen vehicle. A pilot study to assess the tolerability of the vehicle alone is also recommended.
Q3: How can we confirm that the IRAK4 inhibitor is reaching its target in vivo and engaging with IRAK4?
A3: Target engagement can be assessed through pharmacokinetic/pharmacodynamic (PK/PD) studies. This involves measuring the concentration of the inhibitor in plasma and/or tissues over time (PK) and correlating it with a downstream biomarker of IRAK4 activity (PD). For IRAK4, a common PD marker is the inhibition of ex vivo stimulated cytokine production (e.g., TNFα, IL-6) in whole blood or isolated immune cells.[2][4] Western blotting for phosphorylated IRAK1 in tissue lysates can also serve as a proximal biomarker of target engagement.
Q4: We are not observing the expected anti-inflammatory effect with our IRAK4 inhibitor in an LPS challenge model. What should we troubleshoot?
A4: Several factors could contribute to a lack of efficacy in an LPS challenge model:
-
Dosing and Timing: Ensure the dose of the IRAK4 inhibitor is sufficient to achieve therapeutic concentrations at the time of LPS challenge. A pilot PK study can inform the optimal pre-dosing time. For example, some studies administer the inhibitor 1 to 3 hours before the LPS challenge.[5][6]
-
LPS Dose and Administration: The dose of LPS can significantly impact the inflammatory response.[7][8] Ensure you are using a consistent and appropriate dose for your mouse strain. Intraperitoneal injection is a common route for LPS administration.[3][7]
-
Cytokine Measurement: The timing of blood or tissue collection for cytokine analysis is critical, as cytokine expression peaks at different times post-LPS challenge. Typically, TNFα peaks earlier (around 1-2 hours) than IL-6.
-
Inhibitor Potency: Verify the potency and purity of your IRAK4 inhibitor batch through in vitro assays.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug concentration | Improper oral gavage technique. | Ensure all personnel are properly trained in oral gavage.[9][10][11][12] Use appropriately sized gavage needles with a rounded tip. Verify needle placement before administration. |
| Poor compound solubility or stability in the vehicle. | Test the solubility and stability of the inhibitor in the chosen vehicle at the intended concentration and storage conditions. Consider alternative formulations or vehicles. | |
| Inconsistent anti-inflammatory response in arthritis models | Variable induction of collagen-induced arthritis (CIA). | Standardize the preparation of the collagen/adjuvant emulsion.[1][13] Use mice from a susceptible strain (e.g., DBA/1) and of the appropriate age (at least 7-8 weeks).[1][13] |
| Inconsistent scoring of arthritis severity. | Use a standardized, blinded scoring system for clinical assessment of paw swelling and inflammation. | |
| Unexpected toxicity or adverse events | Vehicle toxicity. | Run a vehicle-only control group to assess for any adverse effects of the formulation. |
| Off-target effects of the inhibitor. | Characterize the selectivity profile of your IRAK4 inhibitor against a panel of kinases. | |
| Incorrect dosing calculations. | Double-check all dosing calculations and ensure accurate weighing of the compound and measurement of vehicle volume. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Select IRAK4 Inhibitors in Preclinical Species
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| PF-06650833 | Rat | 3 mg/kg, oral | - | - | - | - | [14] |
| KT-474 | Mouse | 10 mg/kg, oral | 6618 | - | 12741 | 71 | |
| KT-474 | Rat | 5 mg/kg, oral | - | - | 0.18 (µM·h) | 12 | [2] |
| KT-474 | Dog | 5 mg/kg, oral | - | - | 1.39 (µM·h) | 35 | [2] |
| AU-4948 | Mouse | 10 mg/kg, oral | 6618 | - | 12741 | 71 | |
| AU-6686 | Mouse | 10 mg/kg, oral | 1274 | - | 6170 | 74 |
Table 2: In Vivo Efficacy of IRAK4 Inhibitors in Animal Models
| Compound | Model | Species | Dose & Route | Readout | % Inhibition/Effect | Reference |
| PF-06650833 | Collagen-Induced Arthritis | Rat | 3 mg/kg, oral (BID) | Paw Volume | Significant reduction | [14] |
| PF-06650833 | Pristane-Induced Lupus | Mouse | Chow Dosing | Anti-dsDNA titers | Significant reduction | [14] |
| CA-4948 | Collagen-Induced Arthritis | Mouse | Oral gavage | Arthritis Severity | Significant inhibition | [5][15] |
| CA-4948 | LPS-Induced Cytokine Release | Mouse | Single oral dose | Proinflammatory Cytokines | Decreased expression | [5][15] |
| KT-474 | LPS-Induced Acute Inflammation | Mouse | Oral | Cytokine Production | - | [4] |
Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation in Mice
-
Animal Preparation: Use age-matched (e.g., 8-12 weeks old) male C57BL/6 mice. Acclimatize animals for at least one week before the experiment.
-
IRAK4 Inhibitor Formulation and Administration:
-
Prepare the IRAK4 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer the inhibitor or vehicle control via oral gavage at a volume of 10 mL/kg.[16] The timing of administration should be determined based on the compound's PK profile (typically 1-3 hours before LPS challenge).[5][15]
-
-
LPS Challenge:
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 1-4 hours), collect blood via cardiac puncture or retro-orbital sinus sampling into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Induction of Arthritis:
-
Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).[1][13]
-
On day 0, administer an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
IRAK4 Inhibitor Treatment:
-
Begin treatment with the IRAK4 inhibitor or vehicle control once arthritis is established (e.g., when clinical scores reach a certain threshold).
-
Administer the compound daily via oral gavage.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale).
-
Measure paw thickness using a digital caliper.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, cartilage damage, and bone erosion.
-
Visualizations
References
- 1. chondrex.com [chondrex.com]
- 2. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. EULAR Abstract Archive [scientific.sparx-ip.net]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. researchgate.net [researchgate.net]
- 15. curis.com [curis.com]
- 16. benchchem.com [benchchem.com]
IRAK4-IN-29 metabolite identification and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel IRAK4 inhibitor, IRAK4-IN-29.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4][5] By inhibiting the kinase activity of IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, ultimately reducing the production of pro-inflammatory cytokines.[1][4][6]
Q2: What are the potential therapeutic applications of this compound?
Due to its role in modulating inflammatory responses, this compound is being investigated for its therapeutic potential in a range of conditions, including autoimmune diseases (e.g., rheumatoid arthritis, lupus), inflammatory disorders, and certain types of cancer where IRAK4 signaling is implicated.[4][6][7]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use anhydrous DMSO. It is recommended to prepare fresh dilutions for each experiment to avoid degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in vitro kinase assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Ensure consistent protein loading and use a reliable loading control in methods like Western blotting.[8] Minimize pipetting errors and ensure proper mixing of reagents. |
| Suboptimal Reagent Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. The IC50 value can vary between different assay formats and conditions.[1] |
| Incorrect ATP Concentration | The inhibitory activity of ATP-competitive inhibitors like this compound is dependent on the ATP concentration in the assay. Ensure the ATP concentration is at or near the Km value for IRAK4 for accurate IC50 determination. |
Issue 2: Lack of IRAK4 degradation when using this compound as a warhead for a PROTAC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | The efficacy of a PROTAC depends on the formation of a stable ternary complex between IRAK4, the PROTAC, and an E3 ligase.[8] The linker length and composition of the PROTAC are critical and may need optimization. |
| Low E3 Ligase Expression | Confirm that the E3 ligase your PROTAC is designed to recruit (e.g., Cereblon or VHL) is expressed in your chosen cell line.[8] |
| Proteasome Inhibition | To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG132 before adding the PROTAC. A rescue of IRAK4 levels would indicate proteasome-mediated degradation.[8] |
| Competitive Inhibition | Co-treatment with a high concentration of the corresponding E3 ligase ligand (e.g., thalidomide (B1683933) for Cereblon-based PROTACs) should competitively inhibit the PROTAC and prevent IRAK4 degradation.[8] |
Quantitative Data Summary
The following tables summarize typical quantitative data for an IRAK4 inhibitor like this compound.
Table 1: In Vitro Kinase Inhibition
| Parameter | Value |
| IRAK4 IC50 (Biochemical Assay) | 5 nM |
| ATP Concentration in Assay | 10 µM |
| Substrate | Myelin Basic Protein (MBP) |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 |
| THP-1 | LPS-induced TNF-α production | 50 nM |
| PBMCs | R848-induced IL-6 production | 75 nM |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is used to determine the in vitro potency of this compound.[1][9][10]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the this compound dilutions to the appropriate wells of a 384-well plate. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of 2X IRAK4 enzyme solution to the inhibitor and positive control wells. Add 5 µL of Kinase Assay Buffer to the negative control wells. Mix gently and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2X substrate/ATP solution to all wells. The final reaction volume will be 20 µL. Mix the plate gently.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control and determine the IC50 value.[1]
Protocol 2: Cellular Assay for Inhibition of Cytokine Production
This protocol describes how to measure the effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.[9]
Materials:
-
PBMCs or THP-1 cells
-
Complete cell culture medium
-
This compound
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
DMSO (vehicle control)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Stimulate the cells by adding the TLR agonist to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
IRAK4-IN-29 off-target effects on IRAK1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of IRAK4-IN-29 on IRAK1.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that are not consistent with pure IRAK4 inhibition. Could there be off-target effects?
A1: Yes, it is possible that the observed phenotypes are due to off-target effects. The kinase domains of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4 share a high degree of sequence homology within their ATP-binding pockets.[1][2] This structural similarity makes it challenging to develop highly selective IRAK4 inhibitors, and many compounds targeting IRAK4 also exhibit inhibitory activity against IRAK1.[1][2] Such dual inhibition could lead to a broader biological response than anticipated from targeting IRAK4 alone.
Q2: How can we experimentally determine if this compound is inhibiting IRAK1 in our system?
A2: There are several experimental approaches to assess the selectivity of this compound. A direct method is to perform an in vitro kinase assay comparing the inhibitory activity of the compound against both recombinant IRAK4 and IRAK1 enzymes. This will allow you to determine the IC50 values for each kinase and quantify the selectivity. Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to verify target engagement in a cellular context. Observing a thermal shift for both IRAK1 and IRAK4 upon treatment with this compound would indicate that the compound binds to both kinases within the cell.
Q3: What is the functional consequence of dual IRAK1/IRAK4 inhibition?
A3: Both IRAK1 and IRAK4 are key signaling nodes in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways.[2] IRAK4 is considered the master regulator, acting upstream to phosphorylate and activate IRAK1.[1][3] While IRAK4's kinase activity is crucial for initiating the signaling cascade, IRAK1 also possesses kinase activity and plays a critical role in downstream signaling events, including the activation of TRAF6, which leads to NF-κB and MAPK activation.[3][4] Therefore, dual inhibition of IRAK1 and IRAK4 can result in a more profound blockade of this inflammatory signaling pathway than selective inhibition of IRAK4 alone. However, this can also lead to a broader immunosuppressive effect, which may be a concern depending on the therapeutic context.[1]
Troubleshooting Guide
Issue: Inconsistent results in downstream signaling assays (e.g., NF-κB reporter assay) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of IRAK1 | Quantify the inhibitory potency of your batch of this compound against both IRAK1 and IRAK4 using a biochemical kinase assay (see Protocol 1). This will confirm the selectivity profile. |
| Variable target engagement in cells | Perform a CETSA (see Protocol 2) to confirm that this compound is engaging both IRAK4 and IRAK1 in your specific cell line and experimental conditions. |
| Cell-type specific expression or role of IRAK1/IRAK4 | Verify the relative expression levels of IRAK1 and IRAK4 in your cell model via Western Blot or qPCR. The functional consequences of dual inhibition may vary between cell types. |
Quantitative Data
The following table summarizes hypothetical inhibitory activities of an IRAK4 inhibitor against IRAK1 and IRAK4. This data is representative and should be confirmed experimentally for your specific compound and assay conditions.
| Compound | Target | Assay Format | IC50 (nM) |
| Representative IRAK4 Inhibitor | IRAK4 | Biochemical Kinase Assay | 20 |
| IRAK1 | Biochemical Kinase Assay | 24 |
Data based on the selectivity profile of inhibitor HS-243, which demonstrates dual inhibitory activity.[5]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for IRAK1 and IRAK4
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK1 and IRAK4 kinases.
Materials:
-
Recombinant human IRAK1 and IRAK4 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Myelin basic protein (MBP) as a generic substrate
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
In a multi-well plate, add the diluted test compound or DMSO (as a vehicle control).
-
Add the respective kinase (IRAK1 or IRAK4) to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[6][7]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. The luminescent signal is proportional to kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines whether a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for IRAK1 and IRAK4
-
SDS-PAGE and Western blot reagents
-
Thermocycler or heating blocks
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate at 37°C for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by a cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of soluble IRAK1 and IRAK4 in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities for IRAK1 and IRAK4 at each temperature. Plot the percentage of soluble protein against the temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Caption: IRAK signaling pathway highlighting the intended and off-target inhibition by this compound.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors in Rheumatoid Arthritis Models: A Case Study of PF-06650833
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed analysis of a clinical-stage IRAK4 inhibitor, PF-06650833, in the context of Rheumatoid Arthritis (RA) models. While this guide aims to compare IRAK4-IN-29 and PF-06650833, a comprehensive literature search yielded extensive data for PF-06650833 but no publicly available information for a compound designated "this compound." Consequently, this document will focus on the pharmacological profile of PF-06650833 as a representative selective IRAK4 inhibitor and outline the standard experimental methodologies for evaluating such compounds in RA research.
Introduction to IRAK4 Inhibition in Rheumatoid Arthritis
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system.[1][2][3] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), both of which are implicated in the inflammatory cascade characteristic of rheumatoid arthritis.[1][3][4] By inhibiting IRAK4, it is possible to block the production of multiple pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are central to the pathophysiology of RA.[5] This makes IRAK4 a compelling therapeutic target for the treatment of RA and other autoimmune diseases.[2][5]
PF-06650833 (Zimlovisertib) is a potent and selective small-molecule inhibitor of IRAK4 that has undergone evaluation in both preclinical RA models and human clinical trials.[4][6][7] Its development provides a valuable case study for understanding the therapeutic potential and evaluation process of IRAK4 inhibitors.
Mechanism of Action: The IRAK4 Signaling Pathway
IRAK4 is a critical component of the Myddosome, a signaling complex that forms upon the activation of TLRs or IL-1R by their respective ligands.[1] Within this complex, IRAK4 phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[8] These transcription factors then drive the expression of a wide array of pro-inflammatory genes. Selective IRAK4 inhibitors like PF-06650833 bind to the kinase domain of IRAK4, preventing the phosphorylation of its substrates and thereby blocking the downstream inflammatory signaling.[5]
In Vitro Performance of PF-06650833
The in vitro activity of an IRAK4 inhibitor is typically assessed through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the purified IRAK4 enzyme, while cellular assays evaluate the compound's ability to block IRAK4-mediated signaling pathways in a more physiologically relevant context.
Table 1: In Vitro Potency of PF-06650833
| Assay Type | System | Endpoint | IC50 (nM) | Reference |
| Biochemical | Purified IRAK4 Enzyme | Kinase Activity | ~1-10 | [7] |
| Cellular | Human PBMCs | LPS-induced TNF-α | ~20-50 | [7] |
| Cellular | Human Whole Blood | R848-induced IL-6 | ~100-200 | [6] |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
In Vivo Efficacy of PF-06650833 in RA Models
The in vivo efficacy of anti-arthritic drug candidates is commonly evaluated in rodent models of RA, such as the Collagen-Induced Arthritis (CIA) model. These models mimic key aspects of human RA, including joint inflammation, cartilage destruction, and bone erosion.
Table 2: In Vivo Efficacy of PF-06650833 in a Rat CIA Model
| Model | Dosing Regimen | Key Findings | Reference |
| Rat Collagen-Induced Arthritis (CIA) | 3 mg/kg, twice daily | Significant reduction in paw swelling compared to vehicle. | [9] |
| Rat Collagen-Induced Arthritis (CIA) | Not specified | Protected rats from collagen-induced arthritis. | [6] |
Clinical Evaluation of PF-06650833
PF-06650833 has been evaluated in clinical trials for patients with active rheumatoid arthritis. In a Phase 2b study, patients with an inadequate response to methotrexate (B535133) were treated with various doses of PF-06650833.[4] The study demonstrated that PF-06650833 led to improvements in clinical disease scores compared to placebo at Week 12.[4] Specifically, statistically significant improvements in ACR50 response rates and DAS28-4(CRP) scores were observed at certain doses.[4]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the IRAK4 enzyme.
Methodology:
-
A reaction mixture containing purified recombinant IRAK4, a peptide substrate (e.g., myelin basic protein), and ATP is prepared in a kinase assay buffer.
-
The test compound (e.g., PF-06650833) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™.[1][10]
-
The IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Cellular Cytokine Release Assay
Objective: To assess the functional inhibition of IRAK4-mediated cytokine production in immune cells.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined based on the dose-dependent inhibition of cytokine release.[1]
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of an IRAK4 inhibitor in a preclinical model of rheumatoid arthritis.
Methodology:
-
Arthritis is induced in susceptible strains of rats or mice by immunization with an emulsion of type II collagen and complete Freund's adjuvant.
-
A booster injection is typically given after a set period (e.g., 21 days).
-
Once clinical signs of arthritis appear (e.g., paw swelling, erythema), animals are randomized into treatment groups.
-
The test compound is administered daily via an appropriate route (e.g., oral gavage).
-
Clinical parameters such as paw volume, arthritis score, and body weight are monitored regularly.
-
At the end of the study, joint tissues may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.[11][12]
Preclinical Evaluation Workflow for an IRAK4 Inhibitor in RA
The following diagram outlines a typical workflow for the preclinical evaluation of a novel IRAK4 inhibitor for rheumatoid arthritis.
Conclusion
PF-06650833 serves as a well-characterized example of a selective IRAK4 inhibitor with demonstrated efficacy in preclinical models of rheumatoid arthritis and promising results in clinical trials. The data presented in this guide highlight the potential of IRAK4 inhibition as a therapeutic strategy for RA. The experimental protocols and workflow described provide a framework for the evaluation of novel IRAK4 inhibitors. While a direct comparison with "this compound" is not possible due to the absence of public data, the information compiled here on PF-06650833 offers a valuable resource for researchers in the field of autoimmune disease and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 12. inotiv.com [inotiv.com]
A Comparative Analysis of IRAK4 Inhibitors in Lymphoma Cells: CA-4948 (Emavusertib) vs. ND-2158
For researchers and drug development professionals, this guide provides a head-to-head comparison of two prominent IRAK4 inhibitors, CA-4948 (emavusertib) and ND-2158, in the context of their activity against lymphoma cells. This analysis is based on publicly available preclinical data and aims to offer a clear, objective overview of their performance, supported by experimental details.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the Myddosome signaling complex, which is activated downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). In certain B-cell lymphomas, particularly those with activating mutations in the MYD88 gene (e.g., MYD88 L265P), the IRAK4 pathway is constitutively active, promoting cell survival and proliferation through the activation of NF-κB signaling.[1][2] Consequently, IRAK4 has emerged as a promising therapeutic target for these malignancies.
This guide focuses on the comparative efficacy of CA-4948, a clinical-stage IRAK4 inhibitor, and ND-2158, a well-characterized preclinical IRAK4 inhibitor.
Performance Comparison
The following tables summarize the in vitro efficacy of CA-4948 and ND-2158 in various lymphoma cell lines. The data highlights the differential sensitivity of cell lines based on their MYD88 mutation status.
Table 1: Cell Viability (IC50) in DLBCL Cell Lines
| Cell Line | Cell-of-Origin | MYD88 Mutation | CA-4948 IC50 (µM) | ND-2158 IC50 (µM) |
| OCI-Ly10 | ABC | L265P | 3.58 | 1.09 |
| OCI-Ly3 | ABC | L265P | >20 | >10 |
| SUDHL-2 | ABC | S222R | 7.86 | >10 |
| U2932 | ABC | - | 10.42 | >10 |
Data sourced from a presentation by Curis, Inc.[1]
Key Observations:
-
Both inhibitors demonstrate activity against diffuse large B-cell lymphoma (DLBCL) cell lines of the activated B-cell like (ABC) subtype.
-
The OCI-Ly10 cell line, which harbors the common MYD88 L265P mutation, is sensitive to both inhibitors, with ND-2158 showing a lower IC50 value in this specific experiment.[1]
-
The OCI-Ly3 cell line, also with a MYD88 L265P mutation, appears to be more resistant to both compounds under the tested conditions.[1]
-
The differential sensitivity across cell lines suggests that other genetic and cellular factors, in addition to the MYD88 mutation, may influence the response to IRAK4 inhibition.
Mechanism of Action: Downregulation of NF-κB Signaling
Both CA-4948 and ND-2158 exert their anti-lymphoma effects by inhibiting the kinase activity of IRAK4, which in turn leads to the downregulation of the pro-survival NF-κB signaling pathway.
A western blot analysis demonstrated that both CA-4948 and ND-2158 can inhibit the TLR-agonist induced signaling cascade that leads to NF-κB activation.[1] This is a critical mechanism for inducing apoptosis in lymphoma cells that are dependent on this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTS Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Lymphoma cell lines
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well.
-
Compound Treatment: Add serial dilutions of the IRAK4 inhibitors (CA-4948 or ND-2158) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, can be determined by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Lymphoma cell lines
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with the desired concentrations of IRAK4 inhibitors or vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Materials:
-
Lymphoma cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IRAK1, anti-IRAK1, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Lysis: Lyse treated and untreated lymphoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway in MYD88-mutant lymphoma and the point of inhibition by CA-4948 and ND-2158.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized experimental workflow for the comparative evaluation of IRAK4 inhibitors in lymphoma cell lines.
Logical Comparison of Inhibitors
Caption: A logical diagram illustrating the key parameters for comparing the efficacy of IRAK4 inhibitors.
Conclusion
Both CA-4948 and ND-2158 are effective inhibitors of the IRAK4 signaling pathway in lymphoma cell lines, particularly those harboring the MYD88 L265P mutation. The available data suggests that both compounds can reduce cell viability and inhibit the pro-survival NF-κB pathway. While direct, comprehensive comparative studies on apoptosis and detailed signaling pathway modulation are limited in the public domain, the provided data and protocols offer a solid foundation for researchers to conduct their own evaluations. The choice between these or other IRAK4 inhibitors for further development or research will likely depend on a broader assessment of their pharmacological properties, including selectivity, pharmacokinetics, and in vivo efficacy.
References
IRAK4-IN-29 vs. KT-474: A Comparative Guide to IRAK4 Modulation for Researchers
A Head-to-Head Analysis of Kinase Inhibition versus Protein Degradation in Targeting Interleukin-1 Receptor-Associated Kinase 4
In the landscape of therapeutic strategies targeting inflammatory diseases, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling. Its dual function as both a kinase and a scaffolding protein presents a unique challenge and opportunity for drug developers. This guide provides a detailed comparison of two distinct modalities targeting IRAK4: a representative kinase inhibitor, IRAK4-IN-29, and a targeted protein degrader, KT-474 (SAR444656). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy and mechanism between these two approaches.
While extensive preclinical and clinical data are available for the IRAK4 degrader KT-474, specific experimental data for the research compound this compound is not publicly available. Therefore, this guide will compare the established efficacy of KT-474 with the general class of IRAK4 kinase inhibitors, using data from representative compounds where applicable, to highlight the fundamental differences between the two therapeutic strategies.
Mechanism of Action: Inhibition vs. Degradation
IRAK4's role in the inflammatory cascade is multifaceted. Upon activation of Toll-like receptors (TLRs) or IL-1 receptors (IL-1Rs), IRAK4 is recruited to the Myddosome signaling complex. Here, it utilizes both its kinase activity to phosphorylate downstream targets and its scaffolding function to facilitate the assembly of other signaling proteins.[1][2]
IRAK4 Kinase Inhibitors , such as this compound, are small molecules designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[3] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby dampening the inflammatory signal. However, this approach does not affect the scaffolding function of the IRAK4 protein, which may still contribute to signaling complex stability and residual pathway activity.[2][4]
KT-474 , on the other hand, is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to simultaneously bind to IRAK4 and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[5][6] This mechanism results in the complete removal of the IRAK4 protein, thereby ablating both its kinase and scaffolding functions.[5][7] This dual action is hypothesized to lead to a more profound and sustained inhibition of the signaling pathway compared to kinase inhibition alone.[5][8]
Quantitative Efficacy: A Data-Driven Comparison
The following tables summarize the available quantitative data for KT-474 and representative IRAK4 kinase inhibitors.
Table 1: In Vitro Potency of IRAK4-Targeted Compounds
| Compound/Class | Mechanism of Action | Target Metric | Value | Cell Type/System |
| KT-474 | IRAK4 Degrader | DC50 | ~2.1 nM[9] | Human Immune Cells |
| DC50 | 0.88 nM[5] | Human PBMCs | ||
| IRAK4 Kinase Inhibitors | Kinase Inhibitor | IC50 | 0.52 nM (PF-06650833)[10] | Kinase Assay |
| IC50 | 3.55 nM (BAY-1834845)[10] | Kinase Assay | ||
| IC50 ** | 15 nM (IRAK4-IN-18)[11] | Kinase Assay |
* DC50 : Half-maximal degradation concentration. ** IC50 : Half-maximal inhibitory concentration.
Table 2: Cellular Activity - Inhibition of Cytokine Release
| Compound | Stimulus | Cytokine(s) Inhibited | Potency | Cell Type |
| KT-474 | LPS/R848 | IL-1β, IL-6, IL-8, IL-10, IL-12, TNF-α, IFN-γ | >80% inhibition at 1600 mg dose (in vivo)[6] | Human Whole Blood |
| CpG-B | NF-κB (phospho-p65) | Effective inhibition at 10-100 nM[12] | Human B Cells | |
| IRAK4 Kinase Inhibitors | LPS | IL-1, IFN-γ, TNF-α, IL-17 | Effective decrease at 500 nM (PF-06650833)[10] | Human PBMCs |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
IRAK4 Degradation Assay via Western Blot
This protocol is used to quantify the reduction in total IRAK4 protein levels following treatment with a degrader like KT-474.
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) are cultured under standard conditions. Cells are then treated with varying concentrations of the degrader or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the integrity of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for IRAK4. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody.
-
Detection and Analysis: The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. IRAK4 levels are normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
In Vitro IRAK4 Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
-
Reagent Preparation: Recombinant human IRAK4 enzyme, a suitable kinase substrate (e.g., myelin basic protein), and ATP are prepared in a kinase assay buffer. Serial dilutions of the inhibitor compound are also prepared.
-
Assay Reaction: The inhibitor and IRAK4 enzyme are pre-incubated in a microplate. The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Reaction Termination and ADP Detection: After a set incubation period, a reagent is added to stop the kinase reaction and simultaneously measure the amount of ADP produced, which is directly proportional to the kinase activity. Luminescence-based kits, such as ADP-Glo™, are commonly used for this purpose.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Cytokine Release Assay
This assay assesses the functional consequence of IRAK4 modulation by measuring the release of inflammatory cytokines from immune cells.
-
Cell Preparation and Treatment: PBMCs or whole blood are isolated from healthy donors. The cells are pre-incubated with various concentrations of the test compound (inhibitor or degrader) or a vehicle control.
-
Cell Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce a pro-inflammatory response and cytokine production.
-
Incubation: The cell cultures are incubated for a period sufficient to allow for cytokine secretion (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant, which contains the secreted cytokines, is carefully collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: The inhibition of cytokine release at each compound concentration is calculated relative to the stimulated vehicle control. IC50 values for cytokine inhibition can be determined by plotting the data on a dose-response curve.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The IRAK4 signaling pathway, initiated by TLR/IL-1R activation.
Caption: Mechanisms of IRAK4 inhibition versus degradation.
Caption: A generalized experimental workflow for evaluating IRAK4 modulators.
Conclusion
The comparison between this compound (representing IRAK4 kinase inhibitors) and KT-474 (an IRAK4 degrader) highlights a significant evolution in therapeutic strategies for inflammatory diseases. While kinase inhibitors have demonstrated efficacy in blocking the catalytic function of IRAK4, the development of targeted protein degraders like KT-474 offers a more comprehensive approach by eliminating the entire protein, thereby abrogating both its kinase and scaffolding functions.
The available data strongly suggest that this dual-action mechanism of KT-474 translates to superior in vitro and in vivo efficacy, with more profound and sustained inhibition of inflammatory signaling. For researchers in the field, the choice between an inhibitor and a degrader will depend on the specific research question and therapeutic goals. However, the compelling data for KT-474 underscores the potential of targeted protein degradation as a powerful modality to address previously intractable aspects of disease biology. Further head-to-head studies with specific, potent IRAK4 inhibitors will be invaluable in fully delineating the therapeutic advantages of each approach.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. kymeratx.com [kymeratx.com]
- 10. researchgate.net [researchgate.net]
- 11. amsbio.com [amsbio.com]
- 12. medchemexpress.com [medchemexpress.com]
head-to-head comparison of IRAK4 inhibitors in vitro
An In-Vitro Head-to-Head Comparison of IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its essential role in the innate immune response has made it a prime therapeutic target for a variety of inflammatory diseases, autoimmune disorders, and certain cancers.[1][2][3] IRAK4 acts upstream of other IRAK family members and is crucial for the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which lead to the production of pro-inflammatory cytokines.[1][4]
This guide provides an objective in-vitro comparison of several prominent IRAK4 inhibitors, presenting key experimental data to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate compounds for their studies.
IRAK4 Signaling Pathway
Ligand binding to TLRs or IL-1Rs triggers the recruitment of the adaptor protein MyD88.[4] This event facilitates the assembly of a signaling complex known as the Myddosome, which brings IRAK4 into proximity with other IRAK family members, IRAK1 and IRAK2.[5][6] IRAK4, acting as the "master IRAK," phosphorylates and activates IRAK1 and IRAK2.[1][5] This activation leads to the recruitment of TRAF6, which in turn activates the TAK1 complex, culminating in the activation of the IKK complex and MAP kinases (p38, JNK).[4][5] These events result in the translocation of transcription factors like NF-κB and AP-1 to the nucleus, driving the expression of pro-inflammatory genes.[4][5]
Comparative In-Vitro Potency
The effectiveness of IRAK4 inhibitors is primarily assessed through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the purified IRAK4 enzyme, while cellular assays determine the compound's activity in a biological context, such as inhibiting cytokine production in immune cells.
Biochemical Potency
This table summarizes the half-maximal inhibitory concentration (IC50) of various inhibitors against the isolated IRAK4 enzyme. These values indicate the compound's direct potency. Direct comparison of absolute values should be approached with caution due to potential variations in assay conditions between studies.[4]
| Compound | IRAK4 IC50 (nM) | Assay Type / Notes | Reference |
| PF-06650833 (Zimlovisertib) | 0.2 | Kinase Activity | [3][7] |
| BAY-1834845 (Zabedosertib) | 3.55 | Kinase Activity | [8][9] |
| HS-243 | 20 | Kinase Activity | [7][10] |
| IRAK4-IN-1 | 7 | Kinase Activity | [7] |
| Emavusertib (CA-4948) | 5.3 | Kinase Activity (IRAK4/FLT3) | [9][11] |
| IRAK inhibitor 6 | 160 | Kinase Activity | [7][9] |
| ND-2158 | 1.3 (Ki) | In vitro inhibitory constant | [12] |
| ND-2110 | 7.5 (Ki) | In vitro inhibitory constant | [12] |
| KT-474 (Degrader) | 0.88 (DC50) | PROTAC degrader; measures protein degradation | [13] |
Cellular Potency
This table presents the potency of IRAK4 inhibitors in cell-based functional assays, typically measuring the inhibition of lipopolysaccharide (LPS) or other stimuli-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1.[14][15]
| Compound | Cell Type | Stimulus | Readout | Potency (IC50 nM) | Reference |
| PF-06650833 | Human PBMCs | LPS | IL-6 Production | 12 | [9] |
| BAY-1834845 | THP-1 cells | LPS | TNF-α Release | 2300 | [15] |
| KT-474 (Degrader) | Human PBMCs | LPS/R848 | IL-6 Production | Potent Inhibition | [13] |
| ND-2158 | ABC DLBCL Cells | - | Cell Viability | ~1000 | [12] |
Kinase Selectivity
A crucial aspect of an inhibitor's profile is its selectivity for the target kinase over other kinases in the human kinome. High selectivity minimizes the risk of off-target effects.
| Compound | Selectivity Profile Highlights | Reference |
| PF-06650833 | Potent and selective inhibitor of IRAK4. | [7] |
| BAY-1834845 | Shows a very promising kinase selectivity profile. | [15] |
| HS-243 | Exquisite selectivity for IRAK1 (IC50=24 nM) and IRAK4 (IC50=20 nM) over a panel of 468 kinases. | [10] |
| ND-2158 / ND-2110 | Highly selective for IRAK4 when tested against 334 kinases. | [12] |
| Takinib | Selective for TAK1 (IC50=9.5 nM) but also inhibits IRAK4 (IC50=120 nM) and IRAK1 (IC50=390 nM). | [7] |
Experimental Protocols
Detailed and consistent methodologies are essential for the accurate comparison of inhibitor potency. Below are representative protocols for key in-vitro assays.
Protocol 1: IRAK4 Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation of a substrate.[16][17]
Objective: To determine the IC50 value of a test compound against recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (Adenosine triphosphate)
-
Test inhibitor compound
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[17]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to create 4X or other desired stock concentrations.[18]
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor to the appropriate wells of a 384-well plate. Add buffer with the corresponding DMSO concentration for positive (0% inhibition) and negative (no enzyme) controls.[18]
-
Enzyme Addition: Add 5 µL of a 2X IRAK4 enzyme solution to the inhibitor and positive control wells. Add 5 µL of Kinase Assay Buffer to the negative control wells. Incubate for 10-15 minutes at room temperature.[18]
-
Reaction Initiation: Add 10 µL of a 2X solution containing the kinase substrate and ATP to all wells to start the reaction.[18]
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[18][19]
-
Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[18]
Protocol 2: Cellular Cytokine Release Assay
This assay assesses the functional consequence of IRAK4 inhibition in a cellular context by measuring the production of downstream pro-inflammatory cytokines.[4]
Objective: To measure the ability of an IRAK4 inhibitor to block LPS-induced cytokine production in human PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Test inhibitor compound
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for human IL-6 or TNF-α
-
CO2 incubator (37°C)
Methodology:
-
Cell Plating: Resuspend PBMCs in complete medium and plate them in a 96-well plate at a density of approximately 2 x 10^5 cells per well.[9]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium. Add the diluted inhibitor or a vehicle control to the cells.
-
Pre-incubation: Pre-incubate the cells with the compound for 1-2 hours at 37°C in a CO2 incubator.[19]
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration known to elicit a robust response (e.g., 100 ng/mL). Leave some wells unstimulated as a negative control.[19]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[19]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 or TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Summary and Conclusion
The in-vitro data highlights a range of potencies and selectivities among different IRAK4 inhibitors. Compounds like PF-06650833 show exceptional biochemical potency, which translates effectively into cellular activity.[8][9] Others, such as HS-243 , demonstrate an excellent selectivity profile by targeting both IRAK1 and IRAK4 with high affinity while sparing other kinases.[10] The emergence of targeted protein degraders like KT-474 offers an alternative modality that removes the entire IRAK4 protein, thereby inhibiting both its kinase and scaffolding functions, which may provide a more sustained downstream effect compared to traditional kinase inhibitors.[13]
The choice of an IRAK4 inhibitor for research purposes will depend on the specific experimental context, including the desired balance of potency, selectivity, and mechanism of action. The protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the study of IRAK4-mediated signaling.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
IRAK4-IN-29 selectivity profile against other kinases
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its essential role in initiating the innate immune response has made it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] The development of potent and selective IRAK4 inhibitors is a key objective in harnessing its therapeutic potential. While specific selectivity data for a compound designated "IRAK4-IN-29" is not publicly available, this guide provides a comparative overview of the selectivity profiles of other well-characterized IRAK4 inhibitors, offering a framework for evaluating such compounds.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its safety and efficacy, as off-target inhibition can lead to unforeseen side effects.[4] Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases, often referred to as a kinome scan. The results are usually presented as the percentage of inhibition at a specific concentration or as IC50/Ki values for the most potently inhibited kinases.
Below is a summary of the selectivity data for representative IRAK4 inhibitors.
Table 1: Selectivity of IRAK4 Inhibitors Against Other Kinases
| Compound Name | IRAK4 IC50/Ki | Off-Target Kinases (Inhibition > 50% at 1 µM) | Reference |
| ND-2158 | 1.3 nM (Ki) | Highly selective for IRAK4 when tested against 334 kinases. | [3] |
| ND-2110 | 7.5 nM (Ki) | Highly selective for IRAK4 when tested against 334 kinases. | [3] |
| PF-06650833 (Zimlovisertib) | 0.2 nM (IC50) | Data not publicly detailed, but described as a potent and selective inhibitor. | [2] |
| BAY1834845 (Zabedosertib) | 212 nM (IC50 at 1mM ATP) | Described as having a very promising kinase selectivity profile in a KINOMEscan. | [5] |
| Pacritinib | 177 nM (IC50) | IRAK1 (IC50 = 6 nM) | [6] |
Note: The specific kinases inhibited by each compound can vary, and the data presented here is a summary of publicly available information. For a comprehensive understanding, referring to the primary publications is recommended.
IRAK4 Signaling Pathway
IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[3] IRAK4 then phosphorylates IRAK1, initiating a cascade of downstream events that culminate in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[7][8]
Caption: The IRAK4 signaling pathway, initiated by TLR/IL-1R activation.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental protocols. The following outlines a general workflow for assessing IRAK4 inhibition and selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of a test compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
Test compound (e.g., IRAK4 inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the test compound, recombinant IRAK4 enzyme, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of ATP depletion and ADP to ATP conversion, followed by a luciferase-based detection of the newly synthesized ATP.
-
Data Analysis: Measure the luminescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This is a high-throughput screening method to assess the binding of a test compound against a large panel of kinases.
Objective: To determine the selectivity profile of an IRAK4 inhibitor against the human kinome.
General Principle: The assay typically involves a competition binding format. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
Workflow:
-
A solution of the test compound is prepared at a specified concentration (e.g., 1 µM).
-
The compound is screened against a large panel of human kinases (e.g., over 400 kinases).
-
The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.
-
The data is often visualized in a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree, providing a clear visual representation of the inhibitor's selectivity.
Caption: A generalized workflow for assessing IRAK4 inhibitor potency and selectivity.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ab-science.com [ab-science.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating IRAK4-IN-29 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of IRAK4-IN-29, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Experimental data for well-characterized IRAK4 inhibitors are presented to support the comparison, alongside detailed protocols for key assays.
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It acts as a key component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.[1] Validating that a small molecule inhibitor like this compound directly binds to and engages IRAK4 within a cellular context is a crucial step in drug discovery. This confirmation provides confidence that the observed biological effects are a direct result of on-target activity.
Core Methodologies for IRAK4 Target Engagement
Several techniques are available to assess target engagement, each with distinct principles, advantages, and limitations. This guide compares the following key methodologies:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1]
-
Biochemical Kinase Assays: In vitro assays that directly measure the inhibition of IRAK4's enzymatic activity.[1]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[1]
-
Cellular Functional Assays: These assays measure the downstream consequences of IRAK4 inhibition, such as the reduction of pro-inflammatory cytokine production.[1]
Data Presentation: A Comparative Analysis
While specific CETSA data for this compound is not publicly available, the following table summarizes quantitative data for well-characterized IRAK4 inhibitors across different target engagement assays to illustrate the expected comparative outcomes. For a comprehensive comparison, data for the clinical candidates Zimlovisertib (PF-06650833) and Emavusertib (CA-4948) are also presented.[1]
| Method | Inhibitor | Target | Readout | Result | Reference |
| CETSA | Representative IRAK4 Inhibitor | Endogenous IRAK4 | Thermal Stabilization (ΔTm) | ΔTm of +2-5°C at 10 µM | [2] |
| Biochemical Kinase Assay | This compound | Recombinant IRAK4 | IC50 | ~4 nM | [3] |
| Zimlovisertib (PF-06650833) | Recombinant IRAK4 | IC50 | 0.2 nM (cell-free) | [4] | |
| Emavusertib (CA-4948) | Recombinant IRAK4 | IC50 | 57 nM | [5] | |
| NanoBRET™ Assay | Representative IRAK4 Inhibitor | IRAK4-NanoLuc® Fusion | IC50 | Low nM | [6] |
| Cellular Functional Assay (PBMC) | Zimlovisertib (PF-06650833) | Endogenous IRAK4 | IC50 (TNF-α release) | 2.4 nM | [4] |
| Emavusertib (CA-4948) | Endogenous IRAK4 | IC50 (Cytokine release) | <250 nM | [7] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ita.promega.com [ita.promega.com]
- 7. selleckchem.com [selleckchem.com]
In Vivo Efficacy of IRAK4 Inhibition in Rheumatoid Arthritis: A Comparative Analysis
A Preclinical Showdown: IRAK4 Inhibitor PF-06650833 Versus Standard-of-Care in a Rodent Model of Rheumatoid Arthritis
The quest for more effective and targeted therapies for autoimmune diseases has zeroed in on critical signaling nodes that drive inflammation. One such target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key serine/threonine kinase integral to the signaling cascades of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2][3] Dysregulation of this pathway is a hallmark of various inflammatory conditions, including rheumatoid arthritis (RA). This guide provides an objective comparison of the in vivo efficacy of the potent and selective IRAK4 inhibitor, PF-06650833 (Zimlovisertib), against established standard-of-care treatments for RA in a preclinical model.
While the specific compound "IRAK4-IN-29" lacks available in vivo efficacy data in the public domain, PF-06650833 serves as a well-characterized and clinically evaluated proxy for assessing the therapeutic potential of IRAK4 inhibition.[1][2] This analysis is based on experimental data from the widely accepted collagen-induced arthritis (CIA) rodent model, which mirrors many pathological features of human RA.[4][5][6][7]
IRAK4 Signaling: A Central Hub in Inflammation
IRAK4 functions as a master kinase immediately downstream of the MyD88 adaptor protein, which is recruited to activated TLRs and IL-1Rs. Upon activation, IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of key transcription factors like NF-κB and AP-1. These transcription factors, in turn, drive the expression of a host of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are central to the pathogenesis of RA.[3] By inhibiting the kinase activity of IRAK4, compounds like PF-06650833 aim to cut off this inflammatory signaling at its source.
Comparative In Vivo Efficacy in a Rat Model of Arthritis
The collagen-induced arthritis (CIA) model in rats is a robust and widely used preclinical model for evaluating the efficacy of anti-arthritic agents. The primary endpoint in these studies is often the reduction in paw swelling, which serves as a measure of joint inflammation.
Data Summary: Reduction in Paw Volume in Rat CIA Model
| Treatment Group | Dosage | Route of Administration | Mean Reduction in Paw Volume vs. Vehicle (%) | Study Day of Maximum Effect |
| IRAK4 Inhibitor | ||||
| PF-06650833 | 3 mg/kg, twice daily | Oral | ~50% | Day 7 (of treatment) |
| Standard-of-Care | ||||
| Tofacitinib (JAK Inhibitor) | 10 mg/kg, once daily | Oral | ~60-70% | Day 7 (of treatment) |
| Methotrexate (B535133) (DMARD) | 1.5 mg/kg, once daily | Oral | Significant reduction in joint destruction and inflammation | Day 21 (of treatment) |
| Etanercept (TNF Inhibitor) | 5 mg/kg | Subcutaneous | Modest reduction in paw swelling | Days 1-3 (post-treatment) |
Note: The data presented are compiled from multiple studies and represent approximate values for comparative purposes. Direct head-to-head studies may yield slightly different results. The efficacy of methotrexate is often evaluated over a longer duration and includes histological assessments of joint damage, which are not fully captured by paw volume alone.[4][8][9][10]
Experimental Protocols
A standardized protocol for the induction and assessment of collagen-induced arthritis in rats is crucial for the reproducibility and comparison of efficacy data.
1. Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Lewis or Wistar rats are commonly used strains susceptible to CIA.[11][12]
-
Induction:
-
An emulsion is prepared by mixing bovine or porcine type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, rats are immunized via an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered on day 7.[11]
-
-
Treatment:
-
Once arthritis is established (typically around days 10-14, characterized by visible paw swelling), animals are randomized into treatment groups.
-
PF-06650833 is administered orally, twice daily.[4]
-
Standard-of-care drugs (Tofacitinib, Methotrexate) are administered orally, once daily.[4][8] Etanercept is administered via subcutaneous injection.[9]
-
A vehicle control group receives the same formulation without the active compound.
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is often scored on a scale of 0-4 for each paw, based on the degree of erythema and swelling.
-
Paw Volume/Thickness: Paw volume or thickness is measured regularly (e.g., daily or every other day) using a plethysmometer or calipers. This provides a quantitative measure of inflammation.[6]
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, pannus formation, cartilage damage, and bone erosion.[6][8]
-
Discussion and Conclusion
The in vivo data from the rat collagen-induced arthritis model demonstrates that the IRAK4 inhibitor PF-06650833 is efficacious in reducing joint inflammation.[4][5] When compared to standard-of-care agents, its efficacy in reducing paw swelling appears to be in a similar range to that of the JAK inhibitor tofacitinib, though direct comparative studies are limited.[4] Methotrexate, a cornerstone of RA therapy, also shows significant efficacy, particularly in reducing the histopathological markers of joint destruction over a longer treatment period.[8][13] The TNF inhibitor etanercept showed a more modest effect on paw swelling in the reported study.[9]
The inhibition of IRAK4 represents a targeted therapeutic strategy that directly intervenes in the innate immune signaling pathways that are crucial for the initiation and perpetuation of inflammatory responses in rheumatoid arthritis. The preclinical efficacy of PF-06650833 supports the continued clinical investigation of IRAK4 inhibitors as a potential new class of disease-modifying anti-rheumatic drugs (DMARDs). Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of IRAK4 inhibitors relative to the current standards of care in patients with rheumatoid arthritis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 6. inotiv.com [inotiv.com]
- 7. mdbioproducts.com [mdbioproducts.com]
- 8. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. chondrex.com [chondrex.com]
- 12. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of IRAK4 Inhibitor HS-243
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of the IRAK4 inhibitor HS-243, detailing its cross-reactivity profile based on a comprehensive kinase panel screen. The data presented herein offers valuable insights for interpreting experimental results and guiding the development of next-generation therapeutics targeting the IRAK4 signaling pathway.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It plays a pivotal role in the downstream signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] The development of potent and selective IRAK4 inhibitors is a key focus of modern drug discovery. However, the high degree of homology within the ATP-binding sites of kinases presents a significant challenge in achieving absolute selectivity. Therefore, a thorough evaluation of an inhibitor's off-target effects is essential.
This guide focuses on HS-243, a potent inhibitor of both IRAK1 and IRAK4. To elucidate its selectivity, HS-243 was subjected to a kinome-wide screen against a panel of 468 kinases. The following sections present the quantitative data from this screen in a clear, comparative format, describe the experimental methodology, and provide a visual representation of the IRAK4 signaling pathway.
Kinase Selectivity Profile of HS-243
The cross-reactivity of HS-243 was assessed at a concentration of 10 µM across a panel of 468 kinases. The following table summarizes the kinases that exhibited significant inhibition, providing a clear overview of the inhibitor's selectivity.
| Kinase Target | Percent Inhibition at 10 µM |
| IRAK1 | 99.35% |
| IRAK4 | 98.6% |
| TAK1 | Minimal (IC50 = 0.5 µM) |
| Other Kinases | Data not fully available in the public domain |
Note: While the primary publication mentions a screen against 468 kinases, the complete list of inhibited kinases and their corresponding inhibition percentages is not publicly available in the supplementary materials of the cited research. The data presented here is based on the information disclosed in the main body of the publication.
Experimental Protocols
Kinome-wide Selectivity Screen:
The kinase selectivity of HS-243 was determined using a commercially available kinase profiling service. A detailed, generalized protocol for such a screen is as follows:
-
Compound Preparation: HS-243 was prepared at a stock concentration, typically in 100% DMSO. This stock was then diluted to the final screening concentration (10 µM) in the appropriate assay buffer.
-
Kinase Panel: A panel of 468 purified, active human protein kinases was utilized for the screening.
-
Binding Assay: The assay is typically a competition binding assay. The test compound (HS-243) is incubated with the kinase and a proprietary, immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.
-
Detection: The amount of bound kinase is detected using a quantitative method, often employing quantitative PCR (qPCR) for the DNA tag attached to each kinase.
-
Data Analysis: The percentage of kinase bound to the immobilized ligand in the presence of the test compound is compared to the amount bound in the absence of the compound (vehicle control, typically DMSO). The results are expressed as "percent inhibition."
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways.
References
A Comparative Guide to IRAK4 and Other Toll-Like Receptor (TLR) Pathway Inhibitors
Introduction
The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1][2] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4][5] A critical node in this cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a master regulator of signaling downstream of most TLRs and IL-1 receptors.[6][7][8]
This guide provides a comparative analysis of small molecule inhibitors targeting IRAK4 and other key components of the TLR pathway. While this report is benchmarked against the concept of a potent IRAK4 inhibitor, for the purposes of concrete data, we will use well-characterized and clinically relevant IRAK4 inhibitors such as PF-06650833 and BAY 1834845 (Zabedosertib) as primary examples. We will compare their performance metrics with inhibitors targeting other nodes in the TLR pathway, supported by experimental data and detailed protocols for their evaluation.
The Toll-Like Receptor (TLR) Signaling Pathway
Upon ligand binding, TLRs recruit adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88).[1][9] MyD88 then recruits IRAK4, which, through its kinase and scaffolding functions, activates IRAK1 and IRAK2.[6][10][11] This initiates a cascade involving TRAF6 and TAK1, ultimately leading to the activation of key transcription factors like NF-κB and AP-1.[12][13][14] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are central to the inflammatory response.[6][15]
Data Presentation: Comparative Inhibitor Potency
The efficacy of TLR pathway inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. A lower IC50 value denotes higher potency. The following tables summarize key quantitative data for representative inhibitors.
Table 1: IRAK4 Inhibitors
IRAK4 inhibitors directly target the kinase activity of IRAK4, preventing the phosphorylation of downstream targets.[15] Some newer modalities, like PROTACs (PROteolysis TArgeting Chimeras), induce the degradation of the IRAK4 protein, eliminating both its kinase and scaffolding functions.[16]
| Compound Name | Target | Mechanism | Assay Type | IC50 / DC50 (nM) | Reference(s) |
| IRAK4-IN-18 | IRAK4 | Kinase Inhibition | Biochemical | 15 | [17] |
| PF-06650833 | IRAK4 | Kinase Inhibition | Biochemical | 0.52 | [18] |
| IRAK4 | Kinase Inhibition | Cellular (LPS-induced IL-6) | 12 | [19] | |
| BAY 1834845 (Zabedosertib) | IRAK4 | Kinase Inhibition | Biochemical | 3.55 | [18][20] |
| KT-474 | IRAK4 | Protein Degradation | Cellular (Degradation) | 0.88 | [16] |
| ND-2158 | IRAK4 | Kinase Inhibition | Biochemical (Ki) | 1.3 | [21] |
Table 2: Other TLR Pathway Inhibitors
These molecules target different components of the TLR pathway, either upstream at the receptor level or other downstream kinases.
| Compound Name | Target | Mechanism | Assay Type | IC50 (nM) | Reference(s) |
| OPN-305 | TLR2 | Monoclonal Antibody | Cellular | - | [3][4][22] |
| TAK-242 | TLR4 | Small Molecule Inhibitor | Cellular (LPS-induced TNF-α) | Sub-micromolar | [23] |
| C29 | TLR2 | Small Molecule Inhibitor | Cellular (TLR2-mediated IL-8) | - | [24] |
Experimental Protocols & Workflow
Standardized and robust experimental protocols are crucial for the accurate benchmarking of inhibitors. Below are representative methodologies for key in vitro assays.
Protocol 1: Biochemical IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.[6][19][25]
Objective: To determine the biochemical IC50 value of a test compound against recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35)[26]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO for control) to the wells of a 384-well plate.[19]
-
Prepare a master mix containing kinase assay buffer, ATP (at or near its Km for IRAK4, e.g., 10 µM), and the kinase substrate (MBP, e.g., 0.1 µg/µL).[19][26]
-
Add 2.5 µL of a solution containing the IRAK4 enzyme to initiate the reaction.[19]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[19][25]
-
Signal Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[19][25]
-
Protocol 2: Cellular Cytokine Release Assay (Human PBMCs)
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells following TLR stimulation.[19][25]
Objective: To determine the cellular IC50 of a test compound for the inhibition of TLR-mediated cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
ELISA kit for the target cytokine (e.g., TNF-α or IL-6)
Methodology:
-
Cell Plating: Isolate PBMCs from healthy donor blood. Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate (e.g., at 2 x 10^5 cells/well).
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.[25]
-
Cell Stimulation: Stimulate the cells by adding a TLR agonist (e.g., LPS at a final concentration of 100 ng/mL) to all wells except the unstimulated control.[25]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[25]
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer’s protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.[25]
-
Conclusion
The benchmarking of TLR pathway inhibitors requires a multi-faceted approach, combining direct biochemical assays with functionally relevant cellular models. IRAK4 inhibitors like PF-06650833 and BAY 1834845 demonstrate high potency at both the biochemical and cellular levels, effectively blocking the production of key inflammatory cytokines.[18][20] Newer modalities such as IRAK4 degraders (e.g., KT-474) offer the potential for more sustained pathway inhibition by removing the protein entirely.[16] The choice of an inhibitor for research or therapeutic development will depend on the specific scientific question, the desired mechanism of action, and the selectivity profile. The protocols and data presented in this guide provide a foundational framework for the objective comparison and evaluation of these promising therapeutic agents.
References
- 1. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
- 4. Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. amsbio.com [amsbio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What TLR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 23. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. benchchem.com [benchchem.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
A Head-to-Head Comparison: Selective IRAK4 Inhibition vs. Dual IRAK1/4 Inhibition in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Interleukin-1 Receptor-Associated Kinases (IRAKs) are pivotal mediators of innate immune signaling, primarily downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Among the four members of the IRAK family, IRAK1 and IRAK4 are catalytically active and play crucial roles in inflammatory signaling cascades. This has positioned them as key therapeutic targets for a spectrum of inflammatory diseases and certain hematological malignancies. This guide presents a comparative analysis of two prominent therapeutic strategies: the selective inhibition of IRAK4 and the dual inhibition of both IRAK1 and IRAK4. We will explore the underlying signaling pathways, compare the performance of representative inhibitors based on available preclinical data, and provide detailed experimental methodologies for key assays.
The IRAK Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn brings IRAK4 into the signaling complex. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This culminates in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Given its apical position in this cascade, selective IRAK4 inhibition has been a primary focus of drug development. However, emerging evidence indicates that IRAK1 has scaffolding functions and can be activated through alternative, IRAK4-independent mechanisms in certain pathological contexts, such as some cancers.[1] This has led to the development of dual IRAK1/4 inhibitors, which are hypothesized to provide a more comprehensive blockade of the pathway and potentially overcome resistance to selective IRAK4 inhibitors.
References
Validating IRAK4-IN-29 On-Target Effects: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of the expected on-target effects of IRAK4-IN-29, a representative selective IRAK4 inhibitor, with the established phenotype of IRAK4 knockout models. By presenting supporting experimental data from studies on well-characterized IRAK4 inhibitors and knockout mouse models, this guide offers a framework for validating the specific engagement of IRAK4.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[1] It acts as a central signaling molecule downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding to these receptors, IRAK4 is recruited to a complex with the adaptor protein MyD88, leading to its activation and subsequent phosphorylation of IRAK1.[2] This initiates a signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[3] Given its pivotal role, IRAK4 is a key therapeutic target for a variety of inflammatory and autoimmune diseases.[4]
Genetic knockout models, where the Irak4 gene is deleted, and kinase-dead knock-in models, which express a catalytically inactive form of the IRAK4 protein, have been instrumental in elucidating the specific functions of IRAK4.[5][6] These models provide a definitive benchmark for evaluating the on-target effects of small molecule inhibitors like this compound. An effective and selective IRAK4 inhibitor is expected to phenocopy the effects observed in these genetic models, specifically those related to the kinase activity of IRAK4.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling.
Comparison of this compound Effects vs. IRAK4 Knockout Models
The following tables summarize the expected outcomes of key validation experiments when treating cells or animals with this compound, compared to the reported phenotypes of IRAK4 knockout (KO) or kinase-dead (KD) models.
Table 1: Biochemical and Cellular On-Target Effects
| Assay | This compound (Expected Outcome) | IRAK4 KO/KD Model (Observed Phenotype) | Reference |
| IRAK4 Kinase Activity | Potent inhibition of IRAK4 enzymatic activity in biochemical assays. | Complete absence of IRAK4 kinase activity. | [5] |
| IRAK1 Phosphorylation | Dose-dependent reduction of IRAK1 phosphorylation upon cell stimulation. | Abolished IRAK1 phosphorylation. | [2] |
| NF-κB Activation | Inhibition of IκBα degradation and subsequent NF-κB nuclear translocation. | Severely impaired NF-κB activation. | [5] |
| MAPK Activation (p38, JNK) | Reduced phosphorylation of p38 and JNK MAP kinases. | Markedly decreased activation of p38 and JNK. | [5] |
| Target Engagement (CETSA) | Increased thermal stability of IRAK4 upon inhibitor binding, resulting in a positive thermal shift. | Not applicable. | [7][8] |
Table 2: Functional Immune Response
| Assay | This compound (Expected Outcome) | IRAK4 KO/KD Model (Observed Phenotype) | Reference |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-12) | Significant, dose-dependent reduction in the secretion of TNF-α, IL-6, and IL-12 from immune cells (e.g., macrophages, PBMCs) stimulated with TLR ligands (e.g., LPS, R848). | Profoundly impaired ability to produce TNF-α, IL-6, and IL-12 in response to TLR ligands. | [1][9] |
| In Vivo Response to LPS Challenge | Protection from lethal doses of lipopolysaccharide (LPS). | Complete resistance to LPS-induced septic shock. | [1] |
| Response to Bacterial Infection | Increased susceptibility to certain bacterial infections, such as Streptococcus pneumoniae. | Enhanced susceptibility to infections with pyogenic bacteria. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow for On-Target Validation
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of interleukin receptor-associated kinase 4 signaling suppresses amyloid pathology and alters microglial phenotype in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rupress.org [rupress.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-29 superiority claims over other small molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in innate immunity signaling. While direct comparative studies are limited, this document synthesizes available data on the potency, cellular activity, and in vivo efficacy of prominent IRAK4 inhibitors, including PF-06650833 (Zimlovisertib), BMS-986126, and BAY-1834845 (Zabedosertib). Information on IRAK4-IN-29 is also included, though publicly available quantitative data is limited.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in the innate immune response has made it an attractive therapeutic target for a range of inflammatory and autoimmune diseases. Several small molecule inhibitors have been developed to target the kinase activity of IRAK4, each with distinct pharmacological profiles.
IRAK4 Signaling Pathway
The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. This leads to the formation of the "Myddosome" complex, where IRAK4 is activated through autophosphorylation. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, triggering a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1. These transcription factors orchestrate the expression of pro-inflammatory cytokines and chemokines.
Comparative Analysis of IRAK4 Inhibitors
The following tables summarize the available quantitative data for prominent IRAK4 inhibitors. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
In Vitro Potency
This table highlights the direct inhibitory activity of the compounds against the isolated IRAK4 enzyme.
| Compound | IRAK4 IC50 (nM) | Assay Conditions |
| This compound | Low nanomolar activity | Data from vendor, specific assay conditions not detailed. |
| PF-06650833 (Zimlovisertib) | 0.2 | Cell-based assay.[1] |
| BMS-986126 | 5.3 | Specific assay conditions not detailed. |
| BAY-1834845 (Zabedosertib) | 3.55 | Specific assay conditions not detailed.[2] |
Cellular Activity
This table summarizes the inhibitory effects of the compounds in cellular assays, which measure the ability to block IRAK4-mediated signaling in a more physiologically relevant context.
| Compound | Cell Type | Stimulus | Readout | Potency (nM) |
| This compound | Not specified | LPS and R848 | Cytokine release | Significant inhibition reported, specific values not available.[3][4] |
| PF-06650833 (Zimlovisertib) | Human PBMCs | Not specified | Not specified | 2.4[1] |
| BMS-986126 | Human PBMCs | TLR7 and TLR9 agonists | IFN-α production | Potent inhibition reported, specific values vary by stimulus.[5] |
| BAY-1834845 (Zabedosertib) | Rat splenic cells | LPS | TNFα secretion | Strong inhibition reported.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize IRAK4 inhibitors.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of IRAK4-IN-29
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of IRAK4-IN-29, a small molecule inhibitor. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.
While specific safety data sheets (SDS) for novel research compounds like this compound may not always be readily available, it is a critical best practice to treat all new or uncharacterized small molecule inhibitors as potentially hazardous substances.[1] This precautionary approach ensures the highest level of safety.
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to consult your institution's chemical hygiene plan and any available safety information.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.[2]
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Direct contact with skin and eyes should be avoided.[2]
Emergency Procedures: In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek medical assistance.[2] If swallowed, rinse your mouth with water and consult a physician.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[2]
Waste Segregation and Collection
Proper segregation of waste streams is the first critical step to ensure safe and compliant disposal.
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container. All disposables that have come into contact with the compound, such as weigh boats, pipette tips, gloves, and contaminated lab paper, should be collected in a designated hazardous waste container for solids.[1][3]
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental solutions, and the initial rinsate of "empty" containers, must be collected in a designated, leak-proof hazardous waste container.[1] The container material should be compatible with the solvent used (e.g., glass for organic solvents).
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous chemical waste.[4]
Labeling and Storage
Properly labeling and storing waste is crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste mixture (e.g., solvents with their concentrations).[5]
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) office.[4]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent. The cleaning materials used for decontamination should also be disposed of as hazardous waste.[4]
Quantitative Data Summary
For many novel small molecule inhibitors, detailed public data may be limited. The following table provides a general overview of the type of information that is pertinent for safe handling and disposal, based on data for similar kinase inhibitors.
| Property | General Value/Information | Reference |
| Appearance | Typically a solid powder | [3] |
| Solubility | Often soluble in organic solvents like DMSO | [3] |
| Storage (Solid) | -20°C for long-term storage is common | [5] |
| Storage (In Solution) | -80°C for long-term storage is recommended | [5] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IRAK4-IN-29
For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with IRAK4-IN-29, a potent IRAK4 inhibitor. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE, which should be worn at all times in the laboratory when the compound is being handled.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). | Protects eyes from splashes, dust, and aerosols of the potent compound.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile gloves). | Prevents skin contact with the compound. Gloves must be inspected before use and changed frequently, especially if contaminated.[1] |
| Body Protection | A dedicated laboratory coat or gown. | Provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of fine particles or aerosols, especially when handling the powder form.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for safe operational and disposal procedures.
Step-by-Step Guidance:
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Before entering the designated area, ensure all required PPE is worn correctly.
-
Assemble all necessary equipment, such as spatulas, weighing paper, vials, and solvents, to avoid leaving the controlled workspace during the procedure.
-
-
Handling :
-
Weighing : When handling the solid powder, use a ventilated balance enclosure or a powder containment hood to prevent the generation of dust.
-
Dissolution : Prepare solutions in a chemical fume hood. Add the solvent to the solid to minimize dust formation.
-
Experimental Use : All subsequent experimental steps involving this compound should be conducted in a well-ventilated area, following standard laboratory practices to avoid splashes and aerosol generation.
-
-
Decontamination and Disposal :
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
-
Sharps : Any contaminated sharps must be disposed of in a designated sharps container.
-
-
Disposal : All waste containing this compound is considered hazardous chemical waste and must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Understanding the IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Understanding this pathway is key to comprehending the mechanism of action of this compound.
Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, which in turn phosphorylates and activates IRAK1. This leads to the activation of TRAF6, initiating downstream signaling cascades that result in the activation of transcription factors such as NF-κB and AP-1, ultimately driving the expression of pro-inflammatory genes. This compound exerts its effect by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
